AZD1208 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14;/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26);1H/b18-12-;/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQHIFXAXSIKOA-SLWUYDEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD1208 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 hydrochloride is a potent and selective, orally bioavailable small-molecule inhibitor of the Pim family of serine/threonine kinases.[1][2] The Pim kinases, comprising three isoforms (Pim-1, Pim-2, and Pim-3), are crucial mediators of cytokine and growth factor signaling pathways, playing a significant role in cell proliferation, survival, and differentiation.[3] Overexpression of Pim kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of AZD1208, along with detailed experimental protocols from key preclinical studies.
Discovery and Preclinical Efficacy
AZD1208 was identified as a highly selective pan-Pim kinase inhibitor with potent activity against all three isoforms.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, particularly in acute myeloid leukemia (AML). AZD1208 has been shown to inhibit the growth of AML cell lines and xenograft tumor models.[1][2][4] Sensitivity to AZD1208 in AML cell lines has been correlated with high Pim-1 expression and the activation of STAT5.[1][2] In sensitive cell lines, AZD1208 induces cell cycle arrest and apoptosis.[1][2] Furthermore, it has demonstrated potent inhibition of colony growth in primary AML cells from bone marrow.[1][2]
Synthesis of this compound
The specific, detailed synthesis protocol for this compound is proprietary to AstraZeneca and is not publicly available.[5] However, AZD1208 belongs to the chemical class of benzylidene-1,3-thiazolidine-2,4-diones. The general synthesis of this class of compounds is often achieved through a Knoevenagel condensation reaction.
General Synthetic Approach: Knoevenagel Condensation
The core structure of benzylidene-1,3-thiazolidine-2,4-diones is typically synthesized via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, in this case, thiazolidine-2,4-dione.
A variety of catalysts and reaction conditions can be employed for this synthesis, including sodium acetate (B1210297) in acetic acid, piperidine (B6355638) in ethanol, or the use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol.[1] Microwave-assisted synthesis has also been reported to be an efficient method.[4]
The following diagram illustrates a generalized workflow for the synthesis of a benzylidene-1,3-thiazolidine-2,4-dione derivative.
Caption: Generalized Knoevenagel condensation for the synthesis of the core structure of AZD1208.
Mechanism of Action and Signaling Pathway
AZD1208 is an ATP-competitive inhibitor of all three Pim kinase isoforms.[5] By binding to the ATP-binding pocket of the Pim kinases, AZD1208 prevents the phosphorylation of their downstream substrates. The Pim kinases are downstream effectors of the JAK/STAT signaling pathway and exhibit significant crosstalk with the PI3K/Akt/mTOR pathway.
Inhibition of Pim kinases by AZD1208 leads to a dose-dependent reduction in the phosphorylation of several key proteins involved in cell cycle progression and survival. These include the Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4E-BP1), p70S6 kinase (p70S6K), and the ribosomal protein S6.[1][2] The dephosphorylation of these substrates ultimately results in the induction of cell cycle arrest and apoptosis in sensitive cancer cells.[1][2]
The following diagram illustrates the signaling pathway affected by AZD1208.
// Nodes Cytokines [label="Cytokines / Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pim [label="Pim Kinases\n(Pim-1, Pim-2, Pim-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AZD1208 [label="AZD1208", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6 [label="S6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eIF4E [label="eIF4E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Translation [label="Protein Translation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokines -> Receptor [color="#202124"]; Receptor -> JAK [color="#202124"]; JAK -> STAT [color="#202124"]; STAT -> Pim [label="Transcription", color="#202124"]; AZD1208 -> Pim [label="Inhibition", color="#EA4335", style=bold]; Pim -> mTORC1 [color="#202124"]; Pim -> BAD [color="#202124"]; mTORC1 -> p70S6K [color="#202124"]; mTORC1 -> _4EBP1 [color="#202124"]; p70S6K -> S6 [color="#202124"]; S6 -> Translation [color="#202124"]; _4EBP1 -> eIF4E [label="Inhibition", color="#EA4335", style=dashed]; eIF4E -> Translation [color="#202124"]; BAD -> Bcl2 [label="Inhibition", color="#EA4335", style=dashed]; Bcl2 -> Apoptosis [label="Inhibition", color="#EA4335", style=dashed]; Pim -> CellCycle [label="Promotion", color="#34A853", style=dashed];
}
Caption: AZD1208 inhibits Pim kinases, leading to downstream effects on the mTOR pathway and apoptosis.Quantitative Data
| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |
| Ki (nM) | 0.1 | 1.92 | 0.4 | [5] |
| IC50 (nM) at low ATP | 0.4 | 5.0 | 1.9 | [5] |
| IC50 (nM) at 5mM ATP | 2.6 | 164 | 17 | [5] |
| Cell Line | GI50 (µM) | Reference |
| EOL-1 | <1 | [5] |
| KG-1a | <1 | [5] |
| Kasumi-3 | <1 | [5] |
| MV4-11 | <1 | [5] |
| MOLM-16 | <1 | [5] |
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of AZD1208 was assessed in a panel of AML cell lines.[5]
-
Cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of AZD1208 or a vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability was measured using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
The concentration for 50% of inhibition of cell proliferation (GI50) was calculated.
Immunoblotting
To determine the effect of AZD1208 on downstream signaling proteins, immunoblotting was performed.[6]
-
AML cells were treated with AZD1208 or a vehicle control for specified time points.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., BAD, 4E-BP1, p70S6K, S6).
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies
The in vivo efficacy of AZD1208 was evaluated in mouse xenograft models of AML.[1][2]
-
Female immunodeficient mice were subcutaneously implanted with human AML cells (e.g., MOLM-16).
-
Once tumors reached a specified size, mice were randomized into treatment and control groups.
-
AZD1208 was administered orally, once daily.
-
Tumor volume was measured regularly.
-
At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., immunoblotting).
The following diagram outlines the general workflow for preclinical evaluation of AZD1208.
Caption: General workflow for the preclinical evaluation of AZD1208.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical efficacy in models of acute myeloid leukemia. Its mechanism of action involves the inhibition of Pim kinase activity, leading to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation. The data presented in this technical guide underscore the therapeutic potential of AZD1208 and provide a foundation for further research and development in the field of oncology. While the specific synthesis protocol remains proprietary, the general synthetic methods for its chemical class are well-established. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1208 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1208 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that has demonstrated significant anti-proliferative effects in various preclinical cancer models, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][2] As a small molecule inhibitor, AZD1208 acts as an ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are key serine/threonine kinases involved in cell proliferation, survival, and apoptosis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental findings related to AZD1208 hydrochloride.
Chemical Properties and Structure
This compound is the salt form of AZD1208, a benzylidene-1,3-thiazolidine-2,4-dione derivative.[1] Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Chemical Name | (5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-[1,1'-biphenyl]-3-yl]methylene]-1,3-thiazolidine-2,4-dione hydrochloride | [3][4] |
| Molecular Formula | C21H22ClN3O2S | [4] |
| Molecular Weight | 415.94 g/mol | [4] |
| CAS Number | 1621866-96-3 | [4][5] |
| Appearance | Light yellow to yellow solid powder | [5][6] |
Solubility
| Solvent | Solubility | Source |
| DMSO | ≥18.95 mg/mL | [7] |
| 50 mg/mL (131.76 mM) - requires ultrasound | [8] | |
| 75 mg/mL (197.63 mM) | [9] | |
| 83.3 mg/mL (200.27 mM) - requires ultrasound and warming | [10] | |
| Water | Insoluble | [9] |
| Ethanol | Insoluble | [9] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [3] |
Storage and Stability
This compound powder is stable for at least 3 years when stored at -20°C.[6][9] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9][10]
Mechanism of Action and Signaling Pathways
AZD1208 is an ATP-competitive inhibitor of all three Pim kinase isoforms.[1] Pim kinases are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are frequently upregulated in various cancers.[1][11] By inhibiting Pim kinases, AZD1208 disrupts key signaling cascades that promote cell proliferation and survival.
Inhibitory Activity
The inhibitory activity of AZD1208 against the Pim kinase isoforms has been well-characterized.
| Assay | Pim-1 | Pim-2 | Pim-3 | Source |
| Ki (nM) | 0.10 | 1.92 | 0.40 | [1] |
| Enzyme IC50 (nM) at Km [ATP] | 0.4 | 5.0 | 1.9 | [1][12] |
| Enzyme IC50 (nM) at 5 mM [ATP] | 2.6 | 164 | 17 | [1] |
Downstream Signaling Effects
Inhibition of Pim kinases by AZD1208 leads to the modulation of several downstream signaling pathways, most notably the mTOR signaling pathway. This results in a dose-dependent reduction in the phosphorylation of key proteins involved in protein translation and cell cycle control.[1][13]
Caption: AZD1208 inhibits Pim kinases, leading to downregulation of the mTOR pathway and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key assays used to characterize the activity of AZD1208.
Pim Kinase Inhibition Assay (Enzymatic)
This protocol outlines a typical in vitro kinase assay to determine the IC50 values of AZD1208 against Pim kinases.
Caption: Workflow for a typical in vitro Pim kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and BSA), ATP solution at the desired concentration (e.g., Km or 5 mM), a suitable substrate (e.g., a peptide substrate for Pim kinases), and the respective Pim kinase enzyme.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: Dispense the diluted AZD1208 and controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition) into a 96- or 384-well plate.
-
Enzyme Addition: Add the Pim kinase enzyme to each well and briefly incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
-
Signal Detection: Detect the amount of phosphorylated substrate using a suitable method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
Data Analysis: Calculate the percentage of inhibition for each AZD1208 concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.[6]
Cell Proliferation Assay (AML Cell Lines)
This protocol describes a method to assess the anti-proliferative effects of AZD1208 on acute myeloid leukemia (AML) cell lines.
Methodology:
-
Cell Culture: Culture AML cell lines (e.g., MOLM-16, KG-1a) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% L-glutamine) at 37°C in a humidified 5% CO2 incubator.[1][10]
-
Cell Plating: Plate the cells at a density of approximately 20,000 cells per well in a 96-well plate and allow them to adhere or stabilize overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.[10]
-
Viability Measurement: After the incubation period, add a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 4 hours at 37°C.[10]
-
Fluorescence Reading: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the growth inhibition at each dose relative to the vehicle-treated cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[10]
Western Blot Analysis for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of downstream target proteins of the Pim kinase pathway.
Methodology:
-
Cell Treatment and Lysis: Treat AML cells with varying concentrations of AZD1208 for a specified time (e.g., 3 hours).[1] Prepare cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-4EBP1, 4EBP1, p-p70S6K, p70S6K).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Preclinical Efficacy
AZD1208 has demonstrated anti-tumor activity in various preclinical models.
-
In Vitro: AZD1208 inhibits the growth of several AML cell lines, with GI50 values often below 1 µM in sensitive lines.[1] This sensitivity often correlates with high Pim-1 expression and STAT5 activation.[1] In sensitive cell lines like MOLM-16, AZD1208 induces cell cycle arrest and apoptosis, which is accompanied by a dose-dependent reduction in the phosphorylation of BAD, 4EBP1, and p70S6K.[1][9]
-
In Vivo: In xenograft models using AML cell lines such as MOLM-16 and KG-1a, orally administered AZD1208 inhibits tumor growth in a dose-proportional manner.[1][9]
-
Primary Cells: AZD1208 potently inhibits colony growth and the phosphorylation of Pim signaling substrates in primary AML cells from bone marrow aspirates.[1]
Conclusion
This compound is a well-characterized, potent pan-Pim kinase inhibitor with a clear mechanism of action involving the disruption of the mTOR signaling pathway. Its chemical properties and biological activities have been extensively documented, providing a solid foundation for its use as a research tool to investigate the role of Pim kinases in cancer and other diseases. The preclinical data, particularly in AML models, highlight the therapeutic potential of targeting Pim kinases. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. AZD1208 | Pim kinase inhibitor | CAS 1204144-28-4 | pan-Pim kinase inhibitor | Buy AZD-1208 from Supplier InvivoChem [invivochem.com]
- 6. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
The Role of PIM Kinases in Cell Survival and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous and constitutively active serine/threonine kinases: PIM1, PIM2, and PIM3. Unlike many other kinases, their activity is primarily regulated at the level of transcription and protein stability rather than through post-translational modifications. PIM kinases are crucial downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Their aberrant overexpression is a hallmark of a wide range of hematological malignancies and solid tumors, where they play a pivotal role in promoting cell survival, proliferation, and resistance to therapy. By phosphorylating a host of downstream substrates, PIM kinases suppress apoptosis and drive cell cycle progression, making them attractive targets for novel anti-cancer therapeutics. This guide provides an in-depth overview of PIM kinase biology, signaling networks, quantitative expression data, and key experimental methodologies for their study.
PIM Kinase Signaling Pathways
PIM kinases function as central nodes in signaling networks that translate extracellular cues into cellular responses like survival and proliferation. Their expression is induced by a variety of growth factors and cytokines.[1]
Upstream Regulation by JAK/STAT Signaling
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the principal regulator of PIM gene expression.[2] The binding of cytokines (e.g., interleukins) to their cell surface receptors triggers the activation of associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Following their recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they bind to the promoter regions of target genes, including PIM1, PIM2, and PIM3, to initiate transcription.[2][3]
Role in Cell Survival: Inhibition of Apoptosis
A primary function of PIM kinases is to promote cell survival by inhibiting apoptosis.[4] One of the most critical substrates in this process is the pro-apoptotic BCL-2 family member, BCL-2-associated agonist of cell death (BAD). All three PIM isoforms can phosphorylate BAD.[5] PIM2 predominantly phosphorylates Ser112, while PIM1 and PIM3 can phosphorylate multiple sites, including Ser112, Ser136, and Ser155.[5] Phosphorylation of BAD creates a binding site for 14-3-3 proteins, which sequester BAD in the cytoplasm and prevent it from binding to and inhibiting pro-survival proteins like BCL-XL at the mitochondrial membrane.[5] This dissociation of BAD from BCL-XL maintains mitochondrial integrity and prevents the release of cytochrome c, thereby blocking the intrinsic apoptotic cascade.
Role in Cell Proliferation: Cell Cycle Regulation
PIM kinases actively promote cell cycle progression, primarily by targeting key cyclin-dependent kinase inhibitors (CDKIs).[4] All three PIM isoforms can phosphorylate the CDKI p27Kip1 at threonine residues T157 and T198.[6][7] This phosphorylation event facilitates the binding of p27Kip1 to 14-3-3 proteins, leading to its export from the nucleus to the cytoplasm and subsequent proteasomal degradation.[7] By reducing the nuclear levels of p27Kip1, PIM kinases relieve the inhibition on Cyclin E-CDK2 complexes, allowing the cell to transition from the G1 to the S phase. PIM1 also phosphorylates p21Cip1/WAF1 on Thr145, which contributes to its nuclear translocation and stabilization, further modulating cell cycle control.[4]
Quantitative Data on PIM Kinases
PIM Kinase Expression in Human Cancers
Aberrant expression of PIM kinases is widespread across many cancer types, with some isoform specificity. PIM1 and PIM2 are frequently overexpressed in hematological malignancies, while PIM3 is more commonly elevated in solid tumors derived from endodermal tissues.[4][8][9]
| PIM Isoform | Cancer Type | Expression Level | Reference(s) |
| PIM1 | Hematological Malignancies (AML, CML, ALL, Lymphoma) | Overexpressed | [8][10] |
| Prostate Cancer | Overexpressed | [4] | |
| Pancreatic, Gastric, Colorectal Cancers | Overexpressed | [11] | |
| Head and Neck Squamous Cell Carcinoma | Elevated | [8] | |
| PIM2 | Hematological Malignancies (Multiple Myeloma, DLBCL) | Highly Expressed | [12] |
| Prostate Cancer | Elevated | [4] | |
| Liver Cancer | Overexpressed | [4] | |
| PIM3 | Solid Tumors (Hepatocellular, Pancreatic, Colon Carcinoma) | Overexpressed | [8] |
| Gastric Adenocarcinoma | Elevated | [8] | |
| Glioblastoma, Melanoma | Overexpressed | [9] |
In Vitro Activity of Pan-PIM Kinase Inhibitors
The oncogenic roles of PIM kinases have spurred the development of small molecule inhibitors. Many of these are "pan-PIM inhibitors," targeting all three isoforms. Their efficacy is often measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | Target(s) | IC50 / EC50 | Reference(s) |
| AZD1208 | Acute Myeloid Leukemia (AML) | MOLM-13 | Pan-PIM | 5.0 nM (cellular IC50) | [10] |
| Acute Myeloid Leukemia (AML) | MV4-11 | Pan-PIM | 1.9 nM (cellular IC50) | [10] | |
| SGI-1776 | Mantle Cell Lymphoma | Jeko-1 | Pan-PIM, FLT3 | ~200 nM (viability) | [12] |
| TP-3654 | Bladder Cancer | UM-UC-3 | PIM1, PIM3 | 67 nM (cellular EC50) | [13] |
| PIM447 (LGH447) | Multiple Myeloma | MM.1S | Pan-PIM | < 100 nM (proliferation) | [14] |
PIM Kinase Inhibitors in Clinical Development
Several PIM kinase inhibitors have advanced into clinical trials, primarily for hematological cancers.
| Drug | Target(s) | Phase | Indication(s) | Status (as of recent reports) | Reference(s) |
| SGI-1776 | Pan-PIM, FLT3 | Phase I | Prostate Cancer, Non-Hodgkin's Lymphoma | Terminated (Cardiotoxicity) | [12][15] |
| AZD1208 | Pan-PIM | Phase I | AML, Advanced Solid Tumors | Terminated (Lack of Efficacy) | [12] |
| PIM447 (LGH447) | Pan-PIM | Phase I/II | Myelofibrosis, Multiple Myeloma | Active / Recruiting | [14][15] |
| INCB053914 | Pan-PIM | Phase I/II | Advanced Malignancies | Active / Recruiting | [15] |
| SEL24/MEN1703 | Pan-PIM, FLT3 | Phase I/II | Acute Myeloid Leukemia (AML) | Active / Recruiting | [16] |
Key Experimental Protocols and Workflows
Investigating the function of PIM kinases and the efficacy of their inhibitors requires a suite of robust molecular and cellular biology techniques.
In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. It is a luminescent, homogeneous assay ideal for inhibitor screening.
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 1 µL of test inhibitor or DMSO vehicle control.
-
Add 2 µL of diluted PIM kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature (RT) for 60 minutes.[17]
-
-
Signal Generation & Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at RT for 40 minutes.[18]
-
Convert the ADP generated by the kinase reaction into a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate at RT for 30 minutes to stabilize the signal.[18]
-
Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to kinase activity.
-
Western Blotting for PIM Substrate Phosphorylation
Western blotting is used to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct readout of PIM kinase activity on its downstream targets within a cellular context.
References
- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]
- 9. mdpi.com [mdpi.com]
- 10. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
AZD1208 Hydrochloride: A Pan-PIM Kinase Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: AZD1208 hydrochloride is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell proliferation, survival, and apoptosis, making it a compelling target in oncology.[3][4] Upregulation of PIM kinases is observed in various hematological malignancies and solid tumors, and their activity is linked to the downstream signaling of numerous cytokine and growth factor pathways.[1][5] AZD1208 acts as an ATP-competitive inhibitor, effectively targeting all three PIM kinase isoforms at low nanomolar concentrations.[1] This technical guide provides a comprehensive overview of AZD1208, including its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its study.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of AZD1208
| PIM Isoform | Ki (nM) | IC50 (nM) (at half-maximal ATP) | IC50 (nM) (at 5 mM ATP) |
| PIM1 | 0.1 | 0.4 | 2.6 |
| PIM2 | 1.92 | 5.0 | 164 |
| PIM3 | 0.4 | 1.9 | 17 |
Data compiled from Keeton et al. (2014).[1]
Table 2: In Vitro Anti-proliferative Activity of AZD1208 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | GI50 (µM) |
| EOL-1 | < 1 |
| KG-1a | < 1 |
| Kasumi-3 | < 1 |
| MV4-11 | < 1 |
| MOLM-16 | < 0.1 |
GI50 (Concentration for 50% of inhibition of cell proliferation) values are for AZD1208 as a single agent. Sensitivity in this panel correlated with high PIM1 expression and phosphorylated STAT5.[1][5]
Table 3: In Vivo Efficacy of AZD1208 in a MOLM-16 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| AZD1208 | 10 mg/kg | 89% |
| AZD1208 | 30 mg/kg | Slight Regression |
Treatment was administered daily for 2 weeks.[1]
Mechanism of Action and Signaling Pathways
AZD1208 exerts its anti-tumor effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. This leads to the interruption of downstream signaling pathways that are critical for cell survival and proliferation.[6] PIM kinases are downstream effectors of the JAK/STAT pathway and phosphorylate a range of substrates involved in cell cycle progression and apoptosis.[7]
Key downstream effects of AZD1208 treatment include a dose-dependent reduction in the phosphorylation of:
-
BAD (Bcl-2 antagonist of cell death): Inhibition of BAD phosphorylation promotes its pro-apoptotic function.[1]
-
4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1): Reduced phosphorylation of 4EBP1 leads to the suppression of cap-dependent mRNA translation, a critical process for the synthesis of proteins involved in cell growth and proliferation.[1][5]
-
p70S6K and S6 Ribosomal Protein: Inhibition of this pathway also contributes to the overall suppression of protein synthesis.[1]
These molecular events culminate in cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis, as evidenced by increases in cleaved caspase 3.[1][2][3]
Mandatory Visualizations
Caption: PIM Kinase Signaling Pathway and AZD1208 Inhibition.
Caption: Mechanism of Action of AZD1208.
Caption: In Vitro Experimental Workflow for AZD1208.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of AZD1208 against PIM kinase isoforms.
Methodology:
-
Recombinant PIM1, PIM2, or PIM3 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
AZD1208 is added at various concentrations to determine its effect on the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (incorporation of 32P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure ADP production.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.[1]
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of AZD1208 on cancer cell lines.
Methodology:
-
Cancer cells (e.g., AML cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]
-
The cells are then treated with serial dilutions of AZD1208 or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[2]
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
A solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.[9]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The GI50 value is determined by plotting the percentage of cell growth inhibition versus the drug concentration.
Western Blot Analysis
Objective: To evaluate the effect of AZD1208 on the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cells are treated with AZD1208 or a vehicle control for a specified time.
-
Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[10]
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[11]
-
The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BAD, BAD, p-4EBP1, 4EBP1).[12][13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[14] Densitometry analysis can be used to quantify the changes in protein phosphorylation.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of AZD1208 in a living organism.
Methodology:
-
Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., MOLM-16).[1][15]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
The mice are then randomized into treatment and control groups.
-
AZD1208 is administered orally at specified doses and schedules (e.g., daily). The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the tumors can be excised for further analysis, such as western blotting for pharmacodynamic markers.[1]
This compound is a valuable research tool for investigating the role of PIM kinases in cancer biology. Its high potency and selectivity make it a suitable agent for both in vitro and in vivo studies aimed at understanding the therapeutic potential of PIM kinase inhibition. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments to further elucidate the anti-cancer properties of AZD1208 and the broader implications of targeting the PIM signaling pathway. Although single-agent clinical efficacy was not demonstrated, the preclinical data suggests potential for combination therapies.[16]
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Phospho-4EBP1 (Thr37, Thr46) Polyclonal Antibody (PA5-77963) [thermofisher.com]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 14. origene.com [origene.com]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
AZD1208 Hydrochloride: A Technical Guide to its Inhibition of STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1208 hydrochloride is a potent and selective, orally available pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. The PIM kinases (PIM1, PIM2, and PIM3) are crucial downstream effectors of various cytokine and growth factor signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Overexpression of PIM kinases is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, often correlating with increased cell proliferation and survival. One of the key downstream targets influenced by PIM kinase activity is the Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its specific effects on STAT3 phosphorylation. It includes quantitative data on its enzymatic activity, a summary of its effects on STAT3 phosphorylation in a cancer cell line, detailed experimental protocols for assessing this inhibition, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Introduction to this compound and the PIM/STAT3 Axis
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of all three PIM kinase isoforms.[1] PIM kinases are constitutively active and their expression is regulated at the transcriptional and post-transcriptional levels by signaling pathways that are frequently hyperactivated in cancer, such as the JAK/STAT pathway.
The STAT3 protein is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation.[2] Its activation is canonically mediated by phosphorylation at the tyrosine 705 residue (Tyr705) by upstream kinases, most notably JAKs. This phosphorylation event leads to STAT3 dimerization, nuclear translocation, and the subsequent regulation of target gene expression. Constitutive activation of STAT3 is a hallmark of many human cancers.
The interplay between PIM kinases and STAT3 is a critical aspect of oncogenic signaling. PIM kinases can indirectly promote STAT3 activity, and their inhibition by AZD1208 has been shown to lead to a reduction in STAT3 phosphorylation.[2][3][4] This makes AZD1208 a valuable tool for studying the PIM/STAT3 signaling axis and a potential therapeutic agent for cancers dependent on this pathway.
Quantitative Data
Enzymatic Activity of AZD1208 against PIM Kinases
AZD1208 demonstrates potent inhibitory activity against all three PIM kinase isoforms in enzymatic assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, highlighting its potency.
| Kinase Isoform | IC50 (nM) |
| PIM1 | 0.4 |
| PIM2 | 5.0 |
| PIM3 | 1.9 |
Data sourced from a study on the effects of AZD1208 in primary chronic lymphocytic leukemia cells.
Effect of AZD1208 on STAT3 Phosphorylation in 93T449 Human Liposarcoma Cells
Treatment of 93T449 human liposarcoma cells with AZD1208 results in a significant reduction in the phosphorylation of STAT3 at Tyr705. The following table summarizes the densitometry data from Western blot analysis, showing the relative levels of phosphorylated STAT3 (p-STAT3) normalized to total STAT3 (T-STAT3) after treatment with 20 µM AZD1208 over a 24-hour period.
| Treatment Time (hours) | Relative p-STAT3/T-STAT3 Levels (as a percentage of control) |
| 4 | ~60% |
| 8 | ~50% |
| 24 | ~40% |
Data are estimated from the densitometry bar graph presented in Yadav et al., Int. J. Mol. Sci. 2019, 20(2), 363.[3]
Signaling Pathways and Experimental Workflow
PIM/STAT3 Signaling Pathway and Inhibition by AZD1208
The following diagram illustrates the signaling cascade from cytokine receptors through JAK and PIM kinases to STAT3, and the point of intervention for AZD1208.
Experimental Workflow for p-STAT3 Western Blot Analysis
The diagram below outlines the key steps for assessing the effect of AZD1208 on STAT3 phosphorylation using Western blotting.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Culture the desired cell line (e.g., 93T449, NSCLC cell lines) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of STAT3 phosphorylation, starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
AZD1208 Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM) in the cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of AZD1208. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug dilutions. Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).
Western Blotting for Phospho-STAT3 (Tyr705)
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA (Radioimmunoprecipitation assay) lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) or Bradford protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly with TBST.
-
Re-block the membrane and re-probe with primary antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Repeat the washing, secondary antibody incubation, and signal detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Further, normalize this ratio to the loading control to account for any variations in protein loading.
-
Conclusion
This compound is a potent pan-PIM kinase inhibitor that effectively reduces the phosphorylation of STAT3, a key regulator of cell survival and proliferation in many cancers. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate the effects of AZD1208 on the PIM/STAT3 signaling axis. The detailed protocols for Western blotting offer a reliable method for quantifying the inhibition of STAT3 phosphorylation, a critical step in evaluating the cellular activity of AZD1208 and similar compounds. Further investigation into the dose-dependent effects of AZD1208 on STAT3 phosphorylation across a broader range of cancer cell types will be valuable in elucidating its full therapeutic potential.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1208 Hydrochloride: A Deep Dive into Its Apoptosis-Inducing Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1208 hydrochloride is a potent and orally bioavailable small-molecule inhibitor targeting all three isoforms of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3).[1][2][3][4] Upregulated in a variety of hematological malignancies and solid tumors, PIM kinases are key regulators of cell survival, proliferation, and apoptosis.[5][6] This technical guide provides an in-depth analysis of the apoptotic pathways induced by AZD1208, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: Pan-PIM Kinase Inhibition
AZD1208 exerts its anti-neoplastic effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3.[1][2][3][4] These kinases are downstream effectors in numerous cytokine and growth factor signaling pathways that are crucial for cancer cell proliferation and survival.[1][3][4] By blocking PIM kinase activity, AZD1208 disrupts these pro-survival signals, leading to cell cycle arrest and, in sensitive cancer types, the induction of apoptosis.[1][2][3][4]
Quantitative Efficacy of AZD1208
The potency of AZD1208 as a pan-PIM kinase inhibitor and its anti-proliferative effects have been quantified in various preclinical models.
| Parameter | Value | Context | Reference |
| PIM-1 IC50 | 0.4 nM | Enzyme Assay | [7] |
| PIM-2 IC50 | 5.0 nM | Enzyme Assay | [7] |
| PIM-3 IC50 | 1.9 nM | Enzyme Assay | [7] |
| Cellular IC50 | <150 nM | In various cell assays | [2][3][4] |
| AML Cell Line GI50 | <1 µM | In sensitive AML cell lines (EOL-1, KG-1a, Kasumi-3, MV4-11, MOLM-16) | [2][3] |
| Apoptosis Increase (Myc-CaP) | 326 ± 170% | In vivo xenograft model at 45mg/kg | [8] |
| Apoptosis Increase (Myc-CaP) | 200 ± 100% | In vivo xenograft model at 30mg/kg | [8] |
| Apoptosis Induction (AML cells) | <10% increase | In vitro after 24h with up to 3 µM | [7] |
Signaling Pathways of AZD1208-Induced Apoptosis
The induction of apoptosis by AZD1208 is a multi-faceted process involving the modulation of several key signaling proteins. The primary mechanism involves the inhibition of PIM kinases, which in turn affects downstream targets that regulate apoptosis.
Modulation of Bcl-2 Family Proteins
PIM kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death). By inhibiting PIM kinases, AZD1208 leads to a decrease in BAD phosphorylation at Ser112.[3][7] This dephosphorylation allows BAD to sequester anti-apoptotic Bcl-2 family proteins, such as Bcl-xL and Bcl-2, thereby promoting the mitochondrial pathway of apoptosis. Furthermore, studies have shown that AZD1208 can lead to the downregulation of the anti-apoptotic protein Mcl-1, particularly when used in combination with other agents like FLT3 inhibitors.[9]
AZD1208-mediated inhibition of PIM kinases and its effect on the Bcl-2 family pathway.
Impact on the mTOR Signaling Pathway
AZD1208 also influences the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. Treatment with AZD1208 results in a dose-dependent reduction in the phosphorylation of key mTOR downstream effectors, including 4E-binding protein 1 (4EBP1), p70 ribosomal protein S6 kinase (p70S6K), and the ribosomal protein S6.[2][3] Inhibition of this pathway can contribute to the induction of apoptosis and autophagy.[6]
Downstream effects of AZD1208 on the mTOR signaling pathway.
Caspase Activation
A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Treatment with AZD1208 has been shown to lead to an increase in the levels of cleaved caspase-3, an executioner caspase, in sensitive cell lines.[2][3] This indicates the involvement of the intrinsic or mitochondrial pathway of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of AZD1208.
Cell Viability and Proliferation Assays
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of AZD1208.
-
Method:
-
Seed cancer cell lines (e.g., MOLM-16, KG-1a) in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
Calculate GI50 values using non-linear regression analysis.
-
Apoptosis Assays
-
Objective: To quantify the percentage of apoptotic cells following AZD1208 treatment.
-
Method (Annexin V/7-AAD Staining):
-
Treat cells with AZD1208 or vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/7-AAD negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[3]
-
Western Blotting
-
Objective: To analyze the expression and phosphorylation status of key proteins in the apoptosis signaling pathways.
-
Method:
-
Treat cells with AZD1208 or vehicle control and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., total and phosphorylated forms of BAD, 4EBP1, p70S6K, S6, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
General workflow for in vitro evaluation of AZD1208-induced apoptosis.
Conclusion and Future Directions
This compound effectively induces apoptosis in various cancer models, primarily through the inhibition of PIM kinases and the subsequent modulation of the Bcl-2 family and mTOR signaling pathways. While the apoptotic response can be robust in certain hematological malignancies like AML, it may be less pronounced in other cancer types, where cytostatic effects might predominate.[7][10] Further research is warranted to identify predictive biomarkers of response to AZD1208 and to explore rational combination strategies that can enhance its apoptotic efficacy. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for future investigations into this promising anti-cancer agent.
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
The Oncogenic Alliance of PIM Kinases and c-MYC: A Technical Guide for Researchers and Drug Developers
Introduction
The convergence of two potent oncogenic drivers, the PIM serine/threonine kinases and the c-MYC transcription factor, represents a critical axis in the development and progression of a wide spectrum of human cancers. c-MYC, a master regulator of cellular proliferation, growth, and metabolism, is frequently deregulated in malignancies. The PIM kinases (PIM1, PIM2, and PIM3), themselves proto-oncogenes, act as crucial collaborators with c-MYC, amplifying its oncogenic output. This technical guide provides an in-depth exploration of the PIM kinase involvement in c-MYC driven cancers, offering researchers, scientists, and drug development professionals a comprehensive resource on the core biology, experimental methodologies, and therapeutic strategies targeting this oncogenic partnership.
The PIM/c-MYC Signaling Axis
PIM kinases and c-MYC are entwined in a synergistic relationship that fuels tumorigenesis. This collaboration occurs at multiple levels, from direct protein-protein interactions and post-translational modifications to the co-regulation of downstream target genes. PIM kinases are constitutively active and their expression is often upregulated in cancer cells, where they contribute to c-MYC-driven oncogenesis through several key mechanisms:
-
Stabilization of the c-MYC Protein: PIM kinases directly phosphorylate c-MYC at multiple sites, most notably at Serine 62 (S62) and Serine 329 (S329).[1][2] Phosphorylation at S62 enhances c-MYC stability, while phosphorylation at S329 has also been shown to contribute to its stabilization.[1] This increased stability leads to an accumulation of c-MYC protein within the cell, thereby augmenting its transcriptional activity.
-
Enhancement of c-MYC Transcriptional Activity: Beyond stabilization, PIM1 can be recruited by c-MYC to the E-boxes of target gene promoters. At these sites, PIM1 phosphorylates histone H3 at Serine 10, a modification that promotes a more open chromatin structure and facilitates transcriptional activation by c-MYC.[3]
-
Regulation of Downstream Effectors: Both PIM and c-MYC regulate a host of downstream targets involved in cell cycle progression, apoptosis, and metabolism. For instance, PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD, complementing c-MYC's pro-proliferative signaling.[4][5]
This intricate network of interactions creates a powerful feed-forward loop where PIM kinases enhance c-MYC's oncogenic potential, which in turn can drive further PIM kinase expression, perpetuating a vicious cycle of tumor growth and survival.[6]
Signaling Pathway Diagram
Caption: The PIM/c-MYC signaling pathway in cancer.
Quantitative Data on PIM Inhibitors in c-MYC Driven Cancers
The critical role of PIM kinases in supporting c-MYC-driven tumorigenesis has made them attractive therapeutic targets. Several small molecule inhibitors of PIM kinases have been developed and evaluated in preclinical models of c-MYC-overexpressing cancers. The following tables summarize key quantitative data from studies investigating the efficacy of PIM inhibitors.
Table 1: Efficacy of AZD1208 in a c-MYC/Pim1-driven Prostate Cancer Model [4][5][7]
| Parameter | Vehicle Control | AZD1208 Treatment | Percentage Change | P-value |
| Tumor Growth | ||||
| c-MYC/Pim1 Graft Growth | Baseline | 54.3 ± 39% reduction | ↓ 54.3% | < 0.001 |
| Cellular Proliferation | ||||
| BrdU Incorporation | Baseline | 46 ± 14% reduction | ↓ 46% | 0.016 |
| Apoptosis | ||||
| Cleaved Caspase-3 | Baseline | 326 ± 170% increase | ↑ 326% | 0.039 |
Table 2: Effects of SEL24/MEN1703 on c-MYC-driven Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines [1][2]
| Cell Line | Treatment | Parameter | Result |
| DHL4 | SEL24/MEN1703 (1.5 µM, 48h) | Cell Death (7AAD Staining) | Significant increase |
| HBL-1 | SEL24/MEN1703 (1.5 µM, 24h) | MYC Target Gene Expression | Downregulation |
| U2932 | SEL24/MEN1703 (1.5 µM, 24h) | MYC Target Gene Expression | Downregulation |
| Multiple DLBCL lines | SEL24/MEN1703 (0.8 µM, 72h) | Proliferation (MTS Assay) | Significant reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the PIM/c-MYC interaction.
1. Co-Immunoprecipitation (Co-IP) to Detect PIM1 and c-MYC Interaction
This protocol is designed to determine if PIM1 and c-MYC physically interact within a cell.
-
Cell Lysis:
-
Culture cells (e.g., HEK293T, prostate cancer cell lines) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with rotation.
-
Centrifuge and collect the pre-cleared supernatant.
-
Add the primary antibody against the target protein (e.g., anti-PIM1 or anti-c-MYC) to the pre-cleared lysate and incubate overnight at 4°C with rotation. A negative control with a non-specific IgG antibody should be included.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP lysis buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the interacting protein (e.g., anti-c-MYC if PIM1 was immunoprecipitated, and vice-versa).
-
Incubate with a secondary antibody and detect the signal using an appropriate detection system.
-
Workflow for Co-Immunoprecipitation
Caption: A streamlined workflow for Co-Immunoprecipitation.
2. Chromatin Immunoprecipitation (ChIP) for PIM1 and c-MYC Target Genes
This protocol is used to determine if PIM1 is recruited to the promoters of c-MYC target genes.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against PIM1 or c-MYC (as a positive control) overnight at 4°C. Include a non-specific IgG as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Use quantitative PCR (qPCR) with primers specific for the promoter regions of known c-MYC target genes to quantify the amount of immunoprecipitated DNA.
-
3. In Vivo Ubiquitination Assay for c-MYC
This assay determines the effect of PIM kinase activity on the ubiquitination status of c-MYC.
-
Cell Transfection and Treatment:
-
Co-transfect cells with expression vectors for HA-tagged ubiquitin and c-MYC, along with either a PIM1 expression vector or an empty vector control.
-
Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Boil the lysates and then dilute them with a non-denaturing buffer to reduce the SDS concentration.
-
-
Immunoprecipitation:
-
Immunoprecipitate c-MYC from the cell lysates using an anti-c-MYC antibody.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-HA antibody to detect ubiquitinated c-MYC. A ladder of higher molecular weight bands will indicate polyubiquitination.
-
4. Cell Viability Assay
This protocol assesses the effect of PIM inhibitors on the viability of c-MYC overexpressing cancer cells.
-
Cell Seeding:
-
Seed cancer cells with known c-MYC overexpression (e.g., triple-negative breast cancer or prostate cancer cell lines) in 96-well plates.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of a PIM inhibitor (e.g., AZD1208). Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the PIM inhibitor.
-
5. Patient-Derived Xenograft (PDX) Model Generation and Analysis
This protocol outlines the creation and use of PDX models to evaluate the in vivo efficacy of PIM inhibitors in c-MYC driven tumors.
-
Tumor Implantation:
-
Obtain fresh tumor tissue from a patient with a c-MYC driven cancer (e.g., triple-negative breast cancer).
-
Implant small fragments of the tumor subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a certain size, they can be harvested and passaged to subsequent generations of mice to expand the model.
-
-
Drug Efficacy Study:
-
Once tumors are established in a cohort of mice, randomize the animals into treatment and control groups.
-
Treat the mice with a PIM inhibitor or vehicle control according to a defined schedule.
-
Measure tumor volume regularly.
-
At the end of the study, harvest the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for target engagement).
-
Logical Relationship Diagram for Experimental Validation
Caption: Logical flow of experiments to validate the PIM-MYC hypothesis.
Conclusion
The synergistic interplay between PIM kinases and c-MYC is a cornerstone of oncogenesis in a multitude of cancers. A thorough understanding of the molecular mechanisms that underpin this collaboration is paramount for the development of effective therapeutic strategies. This technical guide provides a foundational resource for researchers and drug developers, offering insights into the PIM/c-MYC signaling axis, quantitative data on the effects of PIM inhibition, and detailed experimental protocols to further investigate this critical oncogenic partnership. The continued exploration of this pathway holds significant promise for the discovery of novel therapies to combat c-MYC driven malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of PIM Kinases in DLBCL Targets MYC Transcriptional Program and Augments the Efficacy of Anti-CD20 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AZD1208 Hydrochloride on the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1208 hydrochloride is a potent and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family (PIM1, PIM2, and PIM3). While demonstrating anti-neoplastic properties in various cancer models, AZD1208 exhibits a complex and somewhat paradoxical interaction with the p53 tumor suppressor pathway. This technical guide provides an in-depth analysis of the core mechanism by which AZD1208 impacts p53 signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The central finding is that while PIM kinase inhibition by AZD1208 can suppress tumor growth, it concurrently leads to a downregulation of the p53 pathway, a phenomenon with significant implications for therapeutic strategies, particularly in combination with p53-activating treatments like radiation.
Introduction: AZD1208 and the PIM Kinase Family
The PIM kinases are a family of constitutively active serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[1] Overexpressed in numerous hematological malignancies and solid tumors, including prostate cancer, the PIM kinases are attractive targets for cancer therapy.[2][3] this compound is an orally bioavailable small molecule that inhibits all three PIM kinase isoforms at low nanomolar concentrations.[4] Its anti-tumor effects have been demonstrated in preclinical models, where it has been shown to decrease cellular proliferation and induce apoptosis.[2][5]
The Dichotomous Role of AZD1208 on the p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, inducing cell cycle arrest, apoptosis, or senescence. Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.
Interestingly, while AZD1208 exerts anti-tumor effects, it has been observed to downregulate the p53 signaling pathway.[2][5] This is counterintuitive, as activation of p53 is generally considered a desirable outcome in cancer therapy. The proposed mechanism for this downregulation centers on the role of PIM kinases in stabilizing p53. PIM kinases, particularly PIM1, have been shown to phosphorylate MDM2 on serine residues 166 and 186.[6][7] This phosphorylation event is believed to enhance MDM2's ability to negatively regulate p53. By inhibiting PIM kinases, AZD1208 reduces the phosphorylation of MDM2, which in turn may lead to a decrease in p53 stability and a subsequent dampening of the p53-mediated stress response.[5]
This downregulation of the p53 pathway by AZD1208 monotherapy has led to the exploration of combination therapies. Notably, the efficacy of AZD1208 is enhanced when combined with activators of the p53 pathway, such as radiation.[2][5] In irradiated tumors treated with AZD1208, a robust upregulation of p53 has been observed, suggesting a synergistic effect where AZD1208's anti-proliferative actions are complemented by radiation-induced p53 activation.[2]
Quantitative Data on the Effects of AZD1208
The following tables summarize the quantitative effects of AZD1208 from preclinical studies.
| Parameter | Treatment Group | Cell/Tumor Type | Effect | P-value | Citation |
| c-MYC/Pim1 Graft Growth | AZD1208 (45 mg/kg) | Mouse Prostate Cancer | 54.3 ± 39% decrease | < 0.001 | [2][5] |
| Cellular Proliferation | AZD1208 (45 mg/kg) | Mouse Prostate Cancer | 46 ± 14% decrease | 0.016 | [2][5] |
| Apoptosis | AZD1208 (45 mg/kg) | Mouse Prostate Cancer | 326 ± 170% increase | 0.039 | [2][5] |
| Apoptosis | AZD1208 (30 mg/kg) | Mouse Prostate Cancer | 200 ± 100% increase | 0.01 | [5] |
| Tumor Growth | AZD1208 (10 mg/kg) | MOLM-16 Xenograft | 89% inhibition | < 0.001 | [4] |
| Tumor Growth | AZD1208 (30 mg/kg) | MOLM-16 Xenograft | Slight regression | < 0.001 | [4] |
| Cell Line | AZD1208 GI₅₀ (μM) | Citation |
| EOL-1 | <1 | [4] |
| KG-1a | <1 | [4] |
| Kasumi-3 | <1 | [4] |
| MV4-11 | <1 | [4] |
| MOLM-16 | <1 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of AZD1208 on the p53 signaling pathway.
Cell Culture
Prostate cancer cell lines such as PC3 (p53-null) and DU145 (p53-mutant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis of p53 and MDM2 Phosphorylation
Objective: To quantify the protein levels of total p53, total MDM2, and phosphorylated MDM2 (Ser166/186) following AZD1208 treatment.
Protocol:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of AZD1208 on the viability of prostate cancer cells.
Protocol:
-
Seed prostate cancer cells (e.g., PC3, DU145) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[9]
-
Treat the cells with a range of AZD1208 concentrations for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive capacity of cancer cells after treatment with AZD1208, alone or in combination with radiation.
Protocol:
-
Harvest a single-cell suspension of prostate cancer cells.
-
Seed a specific number of cells (e.g., 200, 500, 1000) into 6-well plates.[11]
-
Allow cells to adhere for 24 hours.
-
Treat the cells with AZD1208 at the desired concentration.
-
After 6 hours of drug treatment, irradiate the plates with varying doses of radiation (e.g., 2, 4, 6 Gy).[12]
-
Incubate the plates for 10-14 days to allow for colony formation.[12]
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.[12]
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway Diagram
References
- 1. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Elevated Levels of Oncogenic Protein Kinase Pim-1 Induce the p53 Pathway in Cultured Cells and Correlate with Increased Mdm2 in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14-3-3 Binding to Pim-phosphorylated Ser166 and Ser186 of human Mdm2--Potential interplay with the PKB/Akt pathway and p14(ARF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-MDM2 (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Cytotoxicity assay [biomodel.uah.es]
- 10. broadpharm.com [broadpharm.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on AZD1208 Hydrochloride Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage preclinical research on the efficacy of AZD1208 hydrochloride, a potent and selective pan-PIM kinase inhibitor. The document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying biological processes and experimental designs.
Core Mechanism of Action
AZD1208 is an orally available small molecule that inhibits all three isoforms of the PIM serine/threonine kinase family (PIM1, PIM2, and PIM3).[1][2] PIM kinases are key regulators of cell proliferation, survival, and metabolism, and their overexpression is implicated in various hematological malignancies and solid tumors.[3][4] AZD1208's primary mechanism of action involves the competitive inhibition of ATP binding to the PIM kinases, leading to the suppression of their catalytic activity.[5] This inhibition disrupts downstream signaling pathways, notably by reducing the phosphorylation of key substrates such as 4E-binding protein 1 (4E-BP1), p70 ribosomal S6 kinase (p70S6K), and the signal transducer and activator of transcription 3 (STAT3).[6][7][8] The modulation of these pathways ultimately leads to cell cycle arrest, inhibition of protein translation, and induction of apoptosis in cancer cells.[2][4]
Quantitative Efficacy Data
The preclinical efficacy of AZD1208 has been evaluated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of AZD1208 Against PIM Kinases
| PIM Isoform | IC50 (nM) |
| PIM1 | 0.4 |
| PIM2 | 5.0 |
| PIM3 | 1.9 |
IC50 values represent the concentration of AZD1208 required to inhibit 50% of the PIM kinase activity in cell-free assays.[1]
Table 2: In Vitro Growth Inhibition (GI50) of AZD1208 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) |
| MOLM-16 | ITD | < 1 |
| MV4-11 | ITD | < 1 |
| EOL-1 | WT | < 1 |
| KG-1a | WT | < 1 |
| Kasumi-3 | WT | < 1 |
| OCI-AML3 | WT | > 1 |
| MOLM-13 | ITD | > 1 |
GI50 values represent the concentration of AZD1208 required to inhibit the growth of 50% of the cell population after a 72-hour treatment.[6][7]
Table 3: In Vivo Efficacy of AZD1208 in AML Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| MOLM-16 | 10 mg/kg AZD1208 | Daily | 89 |
| MOLM-16 | 30 mg/kg AZD1208 | Daily | ~100 (slight regression) |
| KG-1a | 30 mg/kg AZD1208 | Daily | 71 |
| KG-1a | 30 mg/kg Cytarabine | Twice weekly | 79 |
Tumor growth inhibition was assessed at the end of the treatment period.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of AZD1208.
PIM Kinase Inhibition Assay
This assay determines the in vitro potency of AZD1208 against the three PIM kinase isoforms.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, the PIM kinase enzyme (PIM1, PIM2, or PIM3), a fluorescently labeled peptide substrate, and varying concentrations of AZD1208.
-
ATP Addition: Initiate the kinase reaction by adding ATP. The concentration of ATP can be varied to determine the mode of inhibition.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Measure the amount of phosphorylated and unphosphorylated substrate using a suitable detection method, such as mobility shift assay or fluorescence polarization.
-
Data Analysis: Calculate the percentage of kinase inhibition for each AZD1208 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of AZD1208 on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent Addition: Add a cell viability reagent, such as CellTiter-Glo® (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to each well.
-
Incubation and Detection: Incubate the plates as per the manufacturer's instructions and then measure the signal (luminescence for CellTiter-Glo® or absorbance for MTT) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50 value, which is the concentration of AZD1208 that causes 50% growth inhibition.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of proteins in the PIM kinase signaling pathway following treatment with AZD1208.
Protocol:
-
Cell Lysis: Treat cells with AZD1208 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-4E-BP1, total 4E-BP1, phospho-STAT3, total STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo AML Xenograft Model
This model is used to evaluate the anti-tumor efficacy of AZD1208 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of human AML cells (e.g., MOLM-16 or KG-1a) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated in a suitable vehicle) or vehicle control to the mice via oral gavage at the desired dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Visualizations
The following diagrams illustrate key concepts related to the action of AZD1208.
Caption: AZD1208 inhibits PIM kinases, blocking downstream signaling.
Caption: Workflow for in vitro evaluation of AZD1208 efficacy.
Caption: Workflow for in vivo evaluation of AZD1208 efficacy.
References
- 1. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1208 Hydrochloride: A Technical Guide to Target Validation in Novel Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 hydrochloride is a potent, orally bioavailable, and highly selective pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. This family consists of three isoforms, PIM1, PIM2, and PIM3, which are crucial downstream effectors in various cytokine and growth factor signaling pathways.[1][2] Overexpression of PIM kinases is a common feature in a multitude of hematological and solid tumors, where they play a significant role in promoting cell proliferation, survival, and therapeutic resistance. Consequently, PIM kinases have emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the target validation for AZD1208 in established and novel cancer types, complete with quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Mechanism of Action
AZD1208 is an ATP-competitive inhibitor that targets the kinase activity of all three PIM isoforms. By binding to the ATP-binding pocket of PIM kinases, AZD1208 prevents the phosphorylation of their downstream substrates. This inhibition disrupts critical signaling pathways involved in cell cycle progression, apoptosis, and protein translation. Key downstream targets of PIM kinases include the Bcl-2 antagonist of cell death (BAD), the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), and the ribosomal protein S6 kinase (p70S6K).[2] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on PIM kinase signaling.[2]
Quantitative Analysis of AZD1208 Activity
The following tables summarize the in vitro and in vivo efficacy of AZD1208 across a range of cancer types.
Table 1: In Vitro Inhibitory Activity of AZD1208 Against PIM Kinase Isoforms
| PIM Isoform | IC50 (nM) |
| PIM1 | 0.4 |
| PIM2 | 5.0 |
| PIM3 | 1.9 |
Data represents the half-maximal inhibitory concentration (IC50) in cell-free assays.
Table 2: In Vitro Growth Inhibition (GI50) of AZD1208 in Various Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (µM) |
| Acute Myeloid Leukemia | MOLM-16 | <1 |
| Acute Myeloid Leukemia | EOL-1 | <1 |
| Acute Myeloid Leukemia | KG-1a | <1 |
| Acute Myeloid Leukemia | Kasumi-3 | <1 |
| Acute Myeloid Leukemia | MV4-11 | <1 |
| Neuroblastoma | SK-N-AS | 41.5 (LD50) |
| Neuroblastoma | SK-N-BE(2) | 37.7 (LD50) |
| Gastric Cancer | SNU-638 | Sensitive (exact value not specified) |
| Gastric Cancer | SNU-484 | Sensitive (exact value not specified) |
| Gastric Cancer | SNU-719 | Sensitive (exact value not specified) |
| Liposarcoma | 93T449 | Cytostatic at 20 µM |
| Liposarcoma | SW872 | Concentration-dependent decrease in survival |
GI50 represents the concentration of AZD1208 that causes 50% inhibition of cell growth. LD50 represents the lethal dose for 50% of the cells.
Table 3: In Vivo Efficacy of AZD1208 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| Acute Myeloid Leukemia | MOLM-16 | 30 mg/kg, daily | 89% |
| Acute Myeloid Leukemia | KG-1a | 30 mg/kg, daily | 71% |
| Gastric Cancer | SNU-638 | 45 mg/kg, daily | Significant delay in tumor growth |
| Triple-Negative Breast Cancer | Patient-Derived Xenograft | Not specified | Suppression of tumor growth |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified PIM Kinase Signaling Pathway.
References
- 1. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD1208 Hydrochloride In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of AZD1208 hydrochloride, a potent pan-Pim kinase inhibitor, on cancer cell lines. The provided methodologies are based on established cell viability assays and data from preclinical studies.
Introduction
AZD1208 is an orally available small molecule that selectively inhibits all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3) at nanomolar concentrations.[1] Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis evasion in various cancers.[2][3][4] Overexpression of Pim kinases is observed in numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[3][4][5] AZD1208 has demonstrated anti-proliferative effects in preclinical models of acute myeloid leukemia (AML) and other cancers by inducing cell cycle arrest and apoptosis.[1][6][7] This document outlines a detailed protocol for assessing the in vitro cell viability of cancer cells upon treatment with this compound using a luminescent-based assay.
Data Presentation
The anti-proliferative activity of AZD1208 has been evaluated across a panel of acute myeloid leukemia (AML) cell lines. The following table summarizes the 50% growth inhibition (GI50) values after 72 hours of treatment.
| Cell Line | GI50 (µM) | Pim-1 Expression | pSTAT5 Status |
| EOL-1 | <1 | High | Positive |
| KG-1a | <1 | High | Positive |
| Kasumi-3 | <1 | Moderate | Positive |
| MV4-11 | <1 | High | Positive |
| MOLM-16 | <1 | High | Positive |
| OCI-AML3 | >10 | Low | Negative |
| TF-1 | >10 | Low | Negative |
| HEL | >10 | Low | Negative |
| U937 | >10 | Low | Negative |
| HL-60 | >10 | Low | Negative |
| K562 | >10 | Low | Negative |
| THP-1 | >10 | Low | Negative |
| NB4 | >10 | Low | Negative |
| OCI-M2 | >10 | Low | Negative |
Data sourced from a 72-hour proliferation assay. Sensitivity to AZD1208 generally correlates with high Pim-1 expression and phosphorylated STAT5 (pSTAT5).[6]
Signaling Pathway
AZD1208 functions by inhibiting the Pim kinase signaling pathway, which intersects with the PI3K/Akt/mTOR pathway to regulate cell growth, proliferation, and survival. Downstream targets of Pim kinases include proteins involved in apoptosis (e.g., BAD) and protein synthesis (e.g., 4EBP1, p70S6K).[2][6][8] Inhibition of Pim kinases by AZD1208 leads to decreased phosphorylation of these substrates, resulting in cell cycle arrest and apoptosis.[6][7]
Caption: AZD1208 inhibits Pim kinases, affecting downstream apoptosis and protein synthesis pathways.
Experimental Protocols
This section provides a detailed protocol for an in vitro cell viability assay using the CellTiter-Glo® Luminescent Cell Viability Assay, which is a robust method for determining the number of viable cells in culture based on ATP quantification.[9][10]
Materials
-
This compound (store as recommended by the supplier, typically desiccated at -20°C)
-
Selected cancer cell line(s) (e.g., MOLM-16, KG-1a)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Opaque-walled 96-well plates (suitable for luminescence readings)
-
Multichannel pipette
-
Luminometer
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Cell Culture
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
Experimental Workflow Diagram
Caption: Workflow for the AZD1208 in vitro cell viability assay.
Detailed Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in fresh culture medium to the desired density (e.g., 2 x 10^5 cells/mL for MOLM-16).[7]
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. This corresponds to 20,000 cells per well.[7]
-
Include control wells containing medium without cells for background luminescence measurement.[11]
-
Incubate the plate for 24 hours to allow cells to acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. A typical concentration range to test would be from 0.001 µM to 10 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Add the appropriate volume of the diluted compound or vehicle control (DMSO in medium) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6][7]
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[11][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[11][12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each concentration of AZD1208 relative to the vehicle-treated control wells (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the AZD1208 concentration.
-
Determine the GI50 value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Alternative Protocol: MTT Assay
For a colorimetric-based viability assessment, the MTT assay can be utilized.[13]
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol.
-
After the 72-hour incubation with AZD1208, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Perform data analysis as described for the CellTiter-Glo® assay to determine the GI50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 8. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Determining the Potency of AZD1208 Hydrochloride in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of AZD1208 hydrochloride, a potent pan-Pim kinase inhibitor, in various cancer cell lines. AZD1208 is an orally available small molecule that inhibits all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival, proliferation, and apoptosis.[1][2] Upregulation of Pim kinases is observed in numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[1][3] These protocols outline the necessary steps for cell culture, preparation of AZD1208, execution of cell viability assays, and data analysis to accurately determine its IC50 values.
Introduction to this compound
AZD1208 is a highly selective, ATP-competitive inhibitor of Pim kinases.[1] It has demonstrated significant anti-proliferative activity in a range of cancer cell lines, particularly in acute myeloid leukemia (AML).[1][3] The mechanism of action involves the induction of cell cycle arrest at the G1/S phase and apoptosis in sensitive cell lines.[1][3] The sensitivity of cancer cells to AZD1208 often correlates with the expression levels of Pim-1 and the activation of STAT5.[1] Inhibition of Pim kinases by AZD1208 leads to reduced phosphorylation of downstream targets such as BAD, 4EBP1, and p70S6K, ultimately impacting protein synthesis and cell survival.[1][3]
Data Presentation: AZD1208 Potency
The inhibitory activity of AZD1208 is quantified by its IC50 or GI50 (concentration for 50% of inhibition of cell proliferation) values. Below is a summary of its potency against Pim kinase isoforms and various cancer cell lines.
Enzymatic Activity of AZD1208
| Target | IC50 (nM) |
| Pim-1 | 0.4 |
| Pim-2 | 5.0 |
| Pim-3 | 1.9 |
Data from cell-free enzymatic assays.[2]
Cellular Activity of AZD1208 in AML Cell Lines
| Cell Line | GI50 (µM) |
| EOL-1 | <1 |
| KG-1a | <1 |
| Kasumi-3 | <1 |
| MV4-11 | <1 |
| MOLM-16 | <1 |
GI50 values determined after a 72-hour proliferation assay.[1] In the MOLM-16 cell line, AZD1208 has been shown to induce cell cycle arrest and apoptosis.[1][3]
Signaling Pathway and Experimental Workflow
PIM Kinase Signaling Pathway Inhibition by AZD1208
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of PIM Kinase Inhibition by AZD1208
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly conserved serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell survival, proliferation, and metabolism.[1][] Overexpression of PIM kinases is implicated in the pathogenesis of various solid and hematological malignancies, making them an attractive target for cancer therapy.[3][4] AZD1208 is a potent and selective oral pan-PIM kinase inhibitor that has demonstrated anti-tumor activity in preclinical models.[5][6][7] This document provides detailed protocols for utilizing Western blot analysis to assess the pharmacodynamic effects of AZD1208 on the PIM signaling pathway.
Mechanism of Action of AZD1208
AZD1208 inhibits the kinase activity of all three PIM isoforms, leading to a reduction in the phosphorylation of downstream substrates.[5][6] This inhibition disrupts critical signaling pathways involved in cell cycle progression and survival, such as the mTOR pathway.[1][8] Key downstream targets of PIM kinases that can be monitored by Western blot to assess AZD1208 activity include 4E-BP1, S6 ribosomal protein, BAD, and STAT3.[8][9][10]
Data Presentation: Quantitative Analysis of AZD1208-Mediated Inhibition
The following tables summarize the dose-dependent effects of AZD1208 on the phosphorylation of key PIM kinase substrates in various cancer cell lines as determined by Western blot analysis.
Table 1: Effect of AZD1208 on Phosphorylation of mTOR Pathway Components in MOLM-16 AML Cells
| Treatment (AZD1208 Concentration) | p-4E-BP1 (Ser65) (% of Control) | p-p70S6K (Thr389) (% of Control) | p-S6 (% of Control) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| 100 nM | Significant Reduction | Significant Reduction | Significant Reduction |
| 300 nM | Further Reduction | Further Reduction | Further Reduction |
| 1 µM | Marked Reduction | Marked Reduction | Marked Reduction |
Data compiled from descriptions in referenced studies.[11][12]
Table 2: Effect of AZD1208 on Phosphorylation of Pro-Apoptotic and Transcription Factors
| Cell Line | Treatment (AZD1208) | p-BAD (Ser112) (% of Control) | p-STAT3 (% of Control) |
| KG-1a (AML) | 3 µM for 24h | Decreased | Not Reported |
| MOLM-16 (AML) | 3 µM for 24h | Decreased | Not Reported |
| 93T449 (Liposarcoma) | 20 µM | Not Reported | Reduced |
| PC9 (NSCLC) | 5 µM for 24h | Not Reported | Decreased |
| H1975 (NSCLC) | 5 µM for 24h | Not Reported | Decreased |
Data compiled from descriptions in referenced studies.[6][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PIM kinase signaling pathway and a typical experimental workflow for its analysis.
Caption: PIM Kinase Signaling Pathway and AZD1208 Inhibition.
Caption: Western Blot Experimental Workflow for AZD1208 Analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., MOLM-16, KG-1a, or other relevant lines) in appropriate culture medium and allow them to adhere or reach a desired density for suspension cultures.
-
AZD1208 Preparation: Prepare a stock solution of AZD1208 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of AZD1208 or vehicle control (DMSO) for the desired time period (e.g., 6, 24, or 48 hours).
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Homogenization: Scrape adherent cells or collect suspension cells and transfer the lysate to a microcentrifuge tube. Sonicate or vortex briefly to ensure complete lysis.[14][15]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[14][16]
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.[13]
Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-4E-BP1 (Ser65)
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Phospho-BAD (Ser112)
-
Phospho-STAT3 (Tyr705)
-
Total 4E-BP1, S6, BAD, and STAT3 (for loading controls)
-
GAPDH or β-actin (for loading controls)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.[16]
-
Final Washes: Repeat the washing step (step 6).[15]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.[13]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the corresponding total protein signal and/or a loading control.
Conclusion
Western blot analysis is a crucial technique for elucidating the mechanism of action and evaluating the efficacy of PIM kinase inhibitors like AZD1208. The protocols and data presented here provide a comprehensive guide for researchers to assess the impact of AZD1208 on the PIM signaling pathway, thereby facilitating further drug development and cancer research.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 11. ashpublications.org [ashpublications.org]
- 12. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry-Based Apoptosis Analysis with AZD1208 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 hydrochloride is a potent and selective, orally available small-molecule inhibitor of all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases: PIM1, PIM2, and PIM3.[1] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[2] AZD1208 exerts its anti-cancer effects by inducing cell cycle arrest and, in certain cellular contexts, promoting apoptosis or programmed cell death.[1] The induction of apoptosis by AZD1208 is often associated with the inhibition of downstream PIM kinase substrates, such as the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[3]
This document provides a detailed guide for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of Action: PIM Kinase Inhibition and Apoptosis Induction
PIM kinases contribute to cell survival by phosphorylating and inactivating pro-apoptotic proteins. A key substrate of PIM kinases is the Bcl-2 family member, BAD. In its unphosphorylated state, BAD heterodimerizes with anti-apoptotic proteins like Bcl-XL, thereby promoting apoptosis. Upon phosphorylation by PIM kinases at serine residues (predominantly Ser112), BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing its interaction with Bcl-XL and thus inhibiting apoptosis.
AZD1208, as a pan-PIM kinase inhibitor, blocks the phosphorylation of BAD. This leads to an accumulation of unphosphorylated, active BAD, which can then bind to and inhibit Bcl-XL, ultimately triggering the intrinsic apoptotic pathway.
Data Presentation
The pro-apoptotic effect of AZD1208 is cell-type dependent. While it has been shown to robustly induce apoptosis in certain acute myeloid leukemia (AML) cell lines, its effects in other cancer types, such as liposarcoma, may be more cytostatic than apoptotic. Below is a summary of quantitative data from a study on the MOLM-16 human AML cell line.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Reference |
| MOLM-16 | DMSO (Control) | - | 72 | ~5 | ~5 | [1] |
| MOLM-16 | AZD1208 | 0.1 | 72 | ~15 | ~10 | [1] |
| MOLM-16 | AZD1208 | 0.3 | 72 | ~25 | ~20 | [1] |
| MOLM-16 | AZD1208 | 1.0 | 72 | ~40 | ~35 | [1] |
Note: The values presented are approximate and based on graphical representations in the cited literature. For precise quantification, it is essential to perform independent experiments.
In other studies, co-treatment with 1µM AZD1208 and the chemotherapy drug daunorubicin (B1662515) for 48 hours significantly increased the apoptotic cell population (Annexin V positive) in FLT3-ITD expressing AML cell lines (e.g., from 25% with daunorubicin alone to 65% in combination in Ba/F3-ITD cells).[4]
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Cancer cell line of interest (e.g., MOLM-16)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well or 12-well cell culture plates
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
-
Cell Seeding:
-
For suspension cells (e.g., MOLM-16), seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
For adherent cells, seed cells in a 6-well plate to achieve 70-80% confluency at the time of treatment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. A final concentration range of 0.1 µM to 10 µM is a reasonable starting point.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest AZD1208 treatment.
-
Replace the existing medium with the medium containing the different concentrations of AZD1208 or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells to ensure a single-cell suspension and transfer the cell suspension to microcentrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected culture medium.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
-
Annexin V and Propidium Iodide Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes for other reasons)
-
-
Mandatory Visualizations
PIM Kinase Signaling Pathway in Apoptosis Regulation
Caption: PIM Kinase Signaling Pathway and AZD1208 Inhibition.
Experimental Workflow for Apoptosis Analysis
Caption: Flow Cytometry Workflow for AZD1208-Induced Apoptosis.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Apoptosis Pathway in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: AZD1208 Hydrochloride in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AZD1208 hydrochloride, a potent and selective pan-Pim kinase inhibitor, in preclinical xenograft mouse models. AZD1208 has demonstrated anti-tumor efficacy across a range of hematological malignancies and solid tumors by targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival, proliferation, and apoptosis.[1][2]
Mechanism of Action and Signaling Pathway
AZD1208 is an orally available, ATP-competitive inhibitor of all three Pim kinase isoforms.[2][3] Pim kinases are constitutively active serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways.[2] Their overexpression is implicated in the progression of various cancers.[1] AZD1208 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, leading to cell cycle arrest, induction of apoptosis, and suppression of protein translation.[2][4] Key signaling pathways affected include the mTOR and STAT pathways.[1][2]
Quantitative Data from Preclinical Xenograft Studies
The efficacy of AZD1208 has been evaluated in various xenograft models. The following tables summarize key quantitative data from published studies.
| Cancer Type | Cell Line | Mouse Strain | AZD1208 Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Acute Myeloid Leukemia | MOLM-16 | CB17 SCID | 10 mg/kg, daily | 2 weeks | 89% | [2] |
| Acute Myeloid Leukemia | MOLM-16 | CB17 SCID | 30 mg/kg, daily | 2 weeks | Slight regression | [2] |
| Gastric Cancer | SNU-638 | BALB/c nude | Not Specified | Not Specified | Delayed tumor growth (doubling time from 17 to 31 days) | [5][6] |
| Prostate Cancer | Myc-CaP | Not Specified | Not Specified | Not Specified | 54.3 ± 39% | [7] |
| Prostate Cancer | DU145 | Not Specified | Not Specified | Not Specified | Statistically significant decrease in growth | [7] |
| Diffuse Large B-Cell Lymphoma | OCI-Ly8 | Not Specified | Not Specified | Not Specified | Significantly suppressed tumor growth | [8] |
| Cancer Type | Cell Line | Pharmacodynamic Marker | Effect of AZD1208 | Reference |
| Acute Myeloid Leukemia | MOLM-16 | pBAD, p4EBP1, p-p70S6K | Strong suppression for up to 12 hours post-dose | [2] |
| Acute Myeloid Leukemia | MOLM-16 | Cleaved caspase 3, p27 | Increased levels | [2] |
| Gastric Cancer | SNU-638 | Ki-67 | Lower expression | [5][6] |
| Prostate Cancer | Myc-CaP | BrdU index | Decreased by 46 ± 14% | [7] |
| Prostate Cancer | Myc-CaP | Apoptotic index (cleaved caspase-3) | Increased by 326 ± 170% | [7] |
Experimental Protocols
The following are generalized protocols for conducting xenograft studies with this compound, synthesized from multiple preclinical studies.[2][6] Specific parameters should be optimized for each cell line and research question.
Cell Culture and Implantation
-
Cell Lines: Select a cancer cell line known to overexpress Pim kinases or demonstrate sensitivity to AZD1208 (e.g., MOLM-16, KG-1a for AML; SNU-638 for gastric cancer).[2][6]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend at the desired concentration. Cell viability should be >95% as determined by trypan blue exclusion.
-
Implantation:
-
For solid tumors, subcutaneously inject 5 x 10^6 to 7 x 10^7 cells in a volume of 100-200 µL of PBS, often mixed with an equal volume of Matrigel, into the flank of immunocompromised mice (e.g., SCID or BALB/c nude, 5-6 weeks old).[2][6]
-
For hematological malignancies, intravenous or intraperitoneal injections may be more appropriate depending on the model.
-
This compound Formulation and Administration
-
Formulation: AZD1208 is an orally available compound.[2] The specific vehicle for formulation should be determined based on solubility and stability studies, though a suspension in a vehicle like 0.5% hydroxypropyl methylcellulose (B11928114) is common for oral gavage.
-
Dosing: Dose levels of 10 mg/kg and 30 mg/kg administered daily have been shown to be effective in AML xenografts.[2] Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal biological dose for new models.
-
Administration: Administer the formulated AZD1208 or vehicle control to the mice via oral gavage once daily.
Tumor Monitoring and Efficacy Evaluation
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Body Weight and Health: Monitor the body weight and overall health of the animals regularly as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.
-
Data Analysis: Plot mean tumor volume ± SEM over time for each treatment group. Calculate tumor growth inhibition (TGI) at the end of the study.
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At the end of the study, or at specified time points after the final dose, euthanize the animals and collect tumor tissue and/or bone marrow.
-
Western Blotting: Prepare protein lysates from the collected tissues to analyze the phosphorylation status of Pim kinase substrates such as p-BAD, p-4EBP1, and p-S6 by Western blotting to confirm target engagement.[2]
-
Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of AZD1208 in the tumor microenvironment.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 7. PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: AZD1208 Hydrochloride in Combination with mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing AZD1208 hydrochloride, a pan-PIM kinase inhibitor, in combination with mTOR inhibitors for cancer therapy. The information is intended to guide researchers in designing and executing experiments to explore this promising therapeutic strategy.
Introduction
AZD1208 is a potent, orally available small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3) with IC50 values in the low nanomolar range.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets in oncology.[1][3] They are often overexpressed in various hematological malignancies and solid tumors.[3][4] The mTOR signaling pathway is another critical regulator of cell growth and proliferation, and its dysregulation is a common feature of many cancers.[5][6] Preclinical studies have demonstrated a synergistic anti-tumor effect when combining PIM kinase inhibitors with mTOR inhibitors, providing a strong rationale for this combination therapy.[5][7][8] This approach aims to overcome resistance mechanisms and enhance therapeutic efficacy by targeting two key oncogenic pathways simultaneously.[9][10][11]
Rationale for Combination Therapy
The PIM kinase and PI3K/AKT/mTOR pathways are interconnected and share downstream substrates, such as 4E-BP1 and S6K, which are critical for protein synthesis and cell growth.[6][12][13] Inhibition of one pathway can sometimes lead to compensatory activation of the other, resulting in drug resistance.[9][10][11]
-
Synergistic Inhibition of Protein Synthesis: Both PIM and mTOR pathways converge on the regulation of cap-dependent translation.[12] Simultaneous inhibition leads to a more profound suppression of the phosphorylation of key translational regulators like 4E-BP1 and S6K, resulting in synergistic anti-proliferative and pro-apoptotic effects.[5][8][12]
-
Overcoming Resistance: Intrinsic resistance to PIM kinase inhibitors has been linked to the feedback activation of the mTOR pathway.[9] Co-treatment with an mTOR inhibitor can abrogate this resistance mechanism.[9]
-
Broad Applicability: The combination has shown efficacy in various preclinical models, particularly in acute myeloid leukemia (AML), including those with different FLT3 mutation statuses.[5][7][8][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of AZD1208 with the dual mTORC1/2 inhibitor AZD2014 in AML cell lines.
Table 1: In Vitro Inhibitory Activity of AZD1208
| Target | Assay Type | IC50 (nM) |
| PIM1 | Cell-free | 0.4 |
| PIM2 | Cell-free | 5.0 |
| PIM3 | Cell-free | 1.9 |
Data sourced from Selleck Chemicals and MCE.[2][15]
Table 2: Growth Inhibition (GI50) of AZD1208 and AZD2014 in AML Cell Lines
| Cell Line | AZD1208 GI50 (µM) | AZD2014 GI50 (µM) |
| OCI-AML3 | ~1 | ~0.5 |
| MOLM-16 | <1 | ~0.5 |
| MV4;11 | ~1 | <0.5 |
| MOLM-14 | >10 (Resistant) | ~0.5 |
Data represents approximate values from dose-response curves after 72h treatment.[5][7][8]
Table 3: Combination Indices (CI) for AZD1208 and AZD2014 in AML Cell Lines
| Cell Line | Combination Index (CI) | Interpretation |
| OCI-AML3 | <1 | Synergy |
| MOLM-16 | <1 | Synergy |
| MV4;11 | <1 | Synergy |
CI values were calculated based on cell viability assays after 72h of combination treatment. A CI value < 1 indicates a synergistic effect.[5]
Table 4: Effects of Combination Therapy on Key Signaling Proteins
| Protein | Effect of Combination vs. Single Agent | Cell Line Example |
| p-4EBP1 (Thr37/46) | Greater reduction | MOLM-16 |
| p-S6 (Ser240/244) | Greater reduction | MOLM-16 |
| p-AKT (Ser473) | Profound inhibition | OCI-AML3, MOLM-16, MV4;11 |
Western blot analyses were performed after treatment with AZD1208 and AZD2014.[5][8]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo®)
Objective: To determine the effect of AZD1208, an mTOR inhibitor, and their combination on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OCI-AML3, MOLM-16, MV4;11)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
mTOR inhibitor (e.g., AZD2014, solubilized in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of AZD1208 and the mTOR inhibitor in culture medium. For combination studies, prepare a matrix of concentrations.
-
Treat the cells with single agents or the combination for 72 hours. Include a DMSO vehicle control.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
-
Calculate the half-maximal growth inhibitory concentration (GI50) for single agents and the combination index (CI) using appropriate software (e.g., CompuSyn) to determine synergy (CI<1), additivity (CI=1), or antagonism (CI>1).[5]
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of AZD1208 and mTOR inhibitor combination on the phosphorylation status of key proteins in the PIM and mTOR signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
mTOR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-4EBP1, anti-4EBP1, anti-p-S6, anti-S6, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with AZD1208, the mTOR inhibitor, or the combination at specified concentrations for various time points (e.g., 4, 24, 48 hours).[9]
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of AZD1208 and mTOR inhibitor combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MOLM-16)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
mTOR inhibitor formulated for administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, AZD1208 alone, mTOR inhibitor alone, combination).
-
Administer the drugs at the predetermined doses and schedules (e.g., daily oral gavage for AZD1208).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot).
-
Analyze the data for tumor growth inhibition and statistical significance between treatment groups.
Visualizations
Caption: PIM and mTOR signaling pathway crosstalk.
Caption: Preclinical experimental workflow.
Caption: Logic of AZD1208 and mTOR inhibitor combination.
References
- 1. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor AZD1208 inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synergistic Effects of AZD1208 Hydrochloride and JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed between AZD1208 hydrochloride, a pan-PIM kinase inhibitor, and Janus kinase (JAK) inhibitors, particularly in the context of hematological malignancies. The provided protocols and data are intended to guide researchers in designing and executing experiments to study these synergistic interactions.
Introduction
AZD1208 is an orally bioavailable and potent inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3) with IC50 values in the low nanomolar range.[1][2][3] PIM kinases are serine/threonine kinases that play a crucial role in cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy.[4][5] They are known to be downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[4][5]
JAK inhibitors, such as ruxolitinib (B1666119), are a class of targeted therapies that block the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[6] The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in various cancers and autoimmune diseases.[7][8][9][10] Ruxolitinib, a JAK1/JAK2 inhibitor, is approved for the treatment of myelofibrosis, a type of myeloproliferative neoplasm (MPN).[6][8]
Recent studies have demonstrated that combining AZD1208 with JAK inhibitors, such as ruxolitinib, results in synergistic anti-tumor effects, particularly in MPN models.[11][12][13] This synergy is attributed to the dual targeting of complementary and interconnected signaling pathways that are crucial for the survival and proliferation of cancer cells.
Principle of Synergy
The synergistic interaction between AZD1208 and JAK inhibitors stems from the intricate crosstalk between the PIM kinase and JAK/STAT signaling pathways. The JAK/STAT pathway is a key regulator of PIM kinase expression.[4] Constitutive activation of JAK/STAT signaling, a hallmark of many hematological malignancies, leads to the upregulation of PIM kinases, which in turn promote cell survival and resistance to apoptosis.
By inhibiting JAK activity, ruxolitinib can reduce the expression of PIM kinases. However, cancer cells can often develop resistance to JAK inhibitors. The addition of AZD1208 directly targets the PIM kinases that remain active, effectively cutting off a critical survival signal. This dual inhibition leads to enhanced apoptosis and a more profound anti-proliferative effect than either agent alone.[11][12] The combination has been shown to be effective in both ruxolitinib-sensitive and ruxolitinib-resistant cells.[11][12]
Data Presentation
The following tables summarize the quantitative data from studies investigating the synergistic effects of AZD1208 and the JAK inhibitor ruxolitinib on various cancer cell lines.
Table 1: Synergistic Inhibition of Cell Growth by AZD1208 and Ruxolitinib in MPN Cell Lines
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Synergy Observed | Reference |
| HEL | AZD1208 + Ruxolitinib | 0.1 µM - 1.0 µM | < 1 | Yes | [14] |
| Uke1 | AZD1208 + Ruxolitinib | 0.1 µM - 1.0 µM | < 1 (most combinations) | Yes | [14] |
| BaF3-JAK2-V617F | AZD1208 + Ruxolitinib | 0.1 µM - 0.3 µM | Not explicitly stated, but synergistic growth prevention observed | Yes | [14] |
Note: A Combination Index (CI) of less than 1 indicates a synergistic effect.
Table 2: Enhanced Apoptosis with Combined AZD1208 and Ruxolitinib Treatment
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Fold Increase vs. Control | Reference |
| HEL | DMSO (Control) | ~5% | 1x | [11][12] |
| HEL | Ruxolitinib (0.5 µM) | ~10% | 2x | [11][12] |
| HEL | AZD1208 (3 µM) | ~15% | 3x | [11][12] |
| HEL | Ruxolitinib + AZD1208 | ~40% | 8x | [11][12] |
| SET2 | DMSO (Control) | ~5% | 1x | [14] |
| SET2 | Ruxolitinib (0.1 µM) | ~8% | 1.6x | [14] |
| SET2 | SGI-1776 (PIM inhibitor) (3 µM) | ~12% | 2.4x | [14] |
| SET2 | Ruxolitinib + SGI-1776 | ~35% | 7x | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay) to Determine Synergy
Objective: To assess the synergistic effect of AZD1208 and a JAK inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HEL, Uke1, BaF3-JAK2-V617F)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
JAK inhibitor (e.g., ruxolitinib) (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of AZD1208 and the JAK inhibitor alone and in combination at constant ratios. Add 100 µL of the drug dilutions to the respective wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by AZD1208 and a JAK inhibitor, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
JAK inhibitor (e.g., ruxolitinib)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells per well. After 24 hours, treat the cells with AZD1208, the JAK inhibitor, or the combination at predetermined concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanism of synergy by examining the phosphorylation status of key proteins in the PIM and JAK/STAT downstream pathways.
Materials:
-
Cancer cell lines
-
This compound
-
JAK inhibitor (e.g., ruxolitinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4EBP1, anti-4EBP1, anti-BAD, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the apoptosis assay protocol. After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for assessing the synergy between AZD1208 and JAK inhibitors.
Caption: Crosstalk between JAK/STAT and PIM signaling pathways and points of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. labiotech.eu [labiotech.eu]
- 7. Janus kinase inhibitors: A therapeutic strategy for cancer and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PIM inhibitor AZD1208 synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PIM inhibitor AZD1208 synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Efficacy of Combined JAK1/2, Pan-PIM, and CDK4/6 Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to AZD1208 Hydrochloride
Introduction
AZD1208 hydrochloride is an orally bioavailable and highly selective small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2][3] PIM kinases are serine/threonine kinases that are downstream effectors in many cytokine and growth factor signaling pathways.[1][3] Their upregulation is observed in various malignancies, including leukemias and solid tumors, where they play a crucial role in promoting cell proliferation and survival.[1][4][5] AZD1208 functions as an ATP-competitive inhibitor, leading to cell cycle arrest, induction of apoptosis, and inhibition of protein translation in sensitive cancer cell lines.[2][3][6] These application notes provide protocols and data for evaluating the in vivo antitumor response to AZD1208 using preclinical cancer models.
Application Note 1: Monitoring Antitumor Efficacy in Preclinical Xenograft Models
This note describes the use of AZD1208 in subcutaneous xenograft models to assess its therapeutic potential. The primary method for monitoring tumor response is the regular measurement of tumor volume over the course of treatment. This allows for a quantitative assessment of the drug's ability to inhibit tumor growth.
Relevant Cancer Models:
-
Acute Myeloid Leukemia (AML): Cell lines such as MOLM-16 and KG-1a are effective for establishing xenograft models.[3][6] Sensitivity to AZD1208 in AML models often correlates with high PIM-1 expression and STAT5 activation.[3][6]
-
Prostate Cancer: MYC-driven prostate cancer models, including Myc-CaP allografts, have demonstrated sensitivity to PIM inhibition with AZD1208.[7]
-
Gastric Cancer: The SNU-638 gastric cancer cell line has been used to create xenograft models that show a delay in tumor growth upon AZD1208 treatment.[8]
Expected Outcomes:
-
Tumor Growth Inhibition: Administration of AZD1208 is expected to result in a dose-dependent inhibition of tumor growth compared to vehicle-treated control groups.[6]
-
Pharmacodynamic (PD) Biomarker Modulation: Analysis of tumor lysates post-treatment is expected to show reduced phosphorylation of key PIM kinase substrates, such as BAD, 4EBP1, and p70S6K, confirming target engagement.[2][6]
-
Induction of Apoptosis and Cell Cycle Arrest: Treatment can lead to an increase in apoptotic markers (e.g., cleaved caspase-3) and cell cycle arrest in the G0/G1 phase.[6][7]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and enzymatic potency of this compound as reported in preclinical studies.
Table 1: In Vivo Efficacy of AZD1208 Monotherapy in Xenograft Models
| Cancer Model | Cell Line | Animal Model | AZD1208 Dose & Schedule | Outcome | Reference |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia | MOLM-16 | CB17 SCID Mice | 10 mg/kg, daily oral gavage | 89% tumor growth inhibition | [6] |
| Acute Myeloid Leukemia | MOLM-16 | CB17 SCID Mice | 30 mg/kg, daily oral gavage | Tumor regression | [6] |
| Acute Myeloid Leukemia | KG-1a | CB17 SCID Mice | 30 mg/kg, daily oral gavage | 71% tumor growth inhibition | [6] |
| Prostate Cancer | Myc-CaP | Allograft | 30 mg/kg | 54.3% decrease in graft growth | [7] |
| Gastric Cancer | SNU-638 | Xenograft | Not Specified | Significant delay in tumor growth |[8] |
Table 2: Enzymatic and Cellular Potency of AZD1208
| Target | Assay Type | IC50 / Ki Value | Reference |
|---|---|---|---|
| Pim-1 | Enzymatic (Ki) | 0.1 nM | [6] |
| Pim-2 | Enzymatic (Ki) | 1.92 nM | [6] |
| Pim-3 | Enzymatic (Ki) | 0.4 nM | [6] |
| Pim-1 | Enzymatic (IC50 at high ATP) | 2.6 nM | [6] |
| Pim-2 | Enzymatic (IC50 at high ATP) | 164 nM | [6] |
| Pim-3 | Enzymatic (IC50 at high ATP) | 17 nM | [6] |
| MOLM-16 Cells | Cell Proliferation (GI50) | < 1 µM |[6] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Evaluation of AZD1208 in a Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for assessing the efficacy of AZD1208 in a mouse xenograft model, based on methodologies used in AML studies.[6]
1. Cell Culture and Animal Model
-
Cell Lines: Use human cancer cell lines such as MOLM-16 (AML). Culture cells in the recommended media and conditions prior to implantation.[6]
-
Animals: Use immunodeficient mice, such as female CB17 SCID mice (5-6 weeks old).[6] Allow mice to acclimate for at least one week before the start of the experiment. All procedures must comply with approved Institutional Animal Care and Use Committee (IACUC) protocols.[6]
2. Tumor Implantation
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel.[6]
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 MOLM-16 cells in 200 µL) into the flank of each mouse.[6]
-
Monitor the mice regularly for tumor formation.
3. Drug Formulation and Administration
-
Preparation: Prepare the vehicle and AZD1208 formulation. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] Prepare the AZD1208 solution fresh daily.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., vehicle control, 10 mg/kg AZD1208, 30 mg/kg AZD1208).
-
Administration: Administer AZD1208 or vehicle once daily via oral gavage.[6]
4. In Vivo Tumor Response Monitoring
-
Tumor Measurement: Using digital calipers, measure the tumor length (L) and width (W) two to three times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Body Weight: Monitor and record the body weight of each mouse as an indicator of general health and drug toxicity.
-
Study Endpoint: Continue treatment for the specified duration (e.g., 14-21 days).[6] The study may be terminated if tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
5. Pharmacodynamic and Biomarker Analysis
-
At the end of the study (or at specific time points), euthanize the mice and excise the tumors.
-
Divide the tumor tissue for different analyses:
-
Immunoblotting: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. Prepare cell lysates to analyze the phosphorylation status of PIM kinase substrates (e.g., pBAD, p4EBP1) via Western blot.[6]
-
Histology: Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[8]
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of AZD1208 and the general experimental workflow.
Caption: AZD1208 inhibits PIM kinases, blocking downstream survival and proliferation pathways.
Caption: Workflow for an in vivo xenograft study to evaluate AZD1208 efficacy.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM kinase inhibitor AZD1208 in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AZD1208 Hydrochloride Studies in MOLM-16 and KG-1a Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD1208 is a potent and selective, orally bioavailable pan-Pim kinase inhibitor that targets all three isoforms: Pim-1, Pim-2, and Pim-3.[1][2] Pim kinases are downstream effectors in many cytokine and growth factor signaling pathways and are frequently upregulated in various hematologic malignancies, including acute myeloid leukemia (AML).[1][3] This upregulation is often associated with poor prognosis. AZD1208 has demonstrated efficacy in preclinical models of AML by inducing cell cycle arrest and apoptosis.[1][3] This document provides detailed application notes and protocols for studying the effects of AZD1208 hydrochloride in two common AML cell lines: MOLM-16 and KG-1a.
Cell Line Information
-
MOLM-16: A human acute myeloid leukemia cell line established from the peripheral blood of a 77-year-old woman with AML M0 at relapse. These cells are characterized by high Pim-1 expression and STAT5 activation, rendering them sensitive to Pim kinase inhibition.[4]
-
KG-1a: A subline of the KG-1 human acute myeloid leukemia cell line, established from the bone marrow of a 59-year-old man. KG-1a cells are also sensitive to AZD1208, exhibiting growth inhibition upon treatment.[4]
Data Presentation
In Vitro Efficacy of AZD1208
| Cell Line | GI₅₀ (µM) | Key Effects of AZD1208 Treatment |
| MOLM-16 | < 1[4] | Dose-dependent cell cycle arrest at G₀/G₁ phase, induction of apoptosis, and reduction in cell size.[4] |
| KG-1a | < 1[4] | Inhibition of cell proliferation and reduction in cell size. Does not exhibit significant cell cycle arrest or apoptosis in response to AZD1208 alone.[4] |
Dose-Dependent Effect of AZD1208 on MOLM-16 Cell Cycle Distribution (72h Treatment)
| AZD1208 Concentration (µM) | % of Cells in G₀/G₁ Phase | % of Cells in Sub-G₁ Phase (Apoptosis) |
| 0 (Control) | 54.9% | 14.7% |
| 1 | 85.7% | 48.3% |
| [Data sourced from Keeton et al., Blood, 2014][4] |
In Vivo Efficacy of AZD1208 in Xenograft Models
| Cell Line | AZD1208 Dose | Treatment Schedule | Tumor Growth Inhibition |
| MOLM-16 | 10 mg/kg | Once daily, oral gavage for 14 days | 89% |
| MOLM-16 | 30 mg/kg | Once daily, oral gavage for 14 days | Slight tumor regression |
| KG-1a | 30 mg/kg | Once daily | 71% (at day 39) |
| [Data sourced from Keeton et al., Blood, 2014][4] |
Signaling Pathway Modulation
AZD1208 inhibits Pim kinases, which are involved in the PI3K/Akt/mTOR signaling pathway.[5] This inhibition leads to a dose-dependent reduction in the phosphorylation of several key downstream targets, including BAD, 4EBP1, p70S6K, and S6.[3] The reduction in phosphorylated 4EBP1 and p70S6K is a hallmark of Pim inhibition in sensitive AML cell lines and leads to a suppression of mRNA translation.[3][4] In MOLM-16 cells, this is accompanied by an increase in cleaved caspase-3 and the cell cycle inhibitor p27.[3]
Experimental Protocols
Cell Culture
MOLM-16 Cell Culture Protocol:
-
Medium: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate at 37°C with 5% CO₂.
-
Subculture: Maintain cell density between 0.2 x 10⁶ and 0.8 x 10⁶ cells/mL. Split saturated cultures 1:2 to 1:4 every 2-5 days. Do not exceed 1 x 10⁶ cells/mL.
KG-1a Cell Culture Protocol:
-
Medium: 80% alpha-MEM (with ribo- and deoxyribonucleosides) or RPMI 1640 + 20% heat-inactivated FBS.
-
Culture Conditions: Incubate at 37°C with 5% CO₂.
-
Subculture: Maintain cell density between 0.5 x 10⁶ and 1.5 x 10⁶ cells/mL. Split 1:2 every 2-3 days.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed MOLM-16 or KG-1a cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Cell Pelleting: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat cells with AZD1208 for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated proteins (e.g., p-4EBP1, 4EBP1, p-p70S6K, p70S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with AZD1208 for 72 hours. Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C. Add propidium (B1200493) iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases, as well as the sub-G₁ population (indicative of apoptosis).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with AZD1208 for the desired time. Harvest 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
References
- 1. ashpublications.org [ashpublications.org]
- 2. [PDF] Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostate cancer cell lines (DU145, CWR22Rv1) and AZD1208
sample by boiling in Laemmli buffer. 6. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 7. Block the membrane with blocking buffer for 1 hour at room temperature. 8. Incubate the membrane with primary antibodies overnight at 4°C. 9. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. 10. Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
AZD1208 demonstrates significant anti-tumor activity in preclinical models of prostate cancer, including the androgen-independent cell lines DU145 and CWR22Rv1. Its mechanism of action, through the inhibition of the PIM kinase signaling pathway, leads to decreased cell proliferation and increased apoptosis. The provided protocols offer a framework for further investigation into the therapeutic potential of AZD1208 and other PIM kinase inhibitors in prostate cancer research and drug development.
Application Notes and Protocols for AZD1208 in PC9 and H1975 Non-Small Cell Lung Cancer Cell Lines
These application notes provide a comprehensive guide for researchers utilizing the pan-PIM kinase inhibitor, AZD1208, in non-small cell lung cancer (NSCLC) cell lines PC9 and H1975. This document outlines the cellular characteristics of these lines, the mechanism of action of AZD1208, and detailed protocols for evaluating its single-agent and combination effects.
Introduction to NSCLC Cell Lines: PC9 and H1975
PC9 and H1975 are widely used human NSCLC cell lines, primarily in the study of epidermal growth factor receptor (EGFR) targeted therapies. Their distinct EGFR mutation profiles make them invaluable models for investigating drug sensitivity and resistance mechanisms.
-
PC9 Cells: This cell line harbors an in-frame deletion in exon 19 of the EGFR gene (delE746_A750). This mutation leads to constitutive activation of the EGFR signaling pathway, rendering the cells highly sensitive to first-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2]
-
H1975 Cells: This line possesses a double mutation in the EGFR gene: the L858R mutation in exon 21, which is an activating mutation, and the T790M "gatekeeper" mutation in exon 20.[1][2] The T790M mutation confers resistance to first and second-generation EGFR TKIs.[2]
AZD1208: A Pan-PIM Kinase Inhibitor
AZD1208 is an orally bioavailable small molecule that acts as a potent inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[3] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various downstream targets.[4] Upregulation of PIM kinases has been associated with resistance to various cancer therapies.[5] By inhibiting PIM kinases, AZD1208 can induce cell cycle arrest and apoptosis in cancer cells that overexpress these kinases.[3]
Data Presentation
Table 1: EGFR Mutation Status of NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Histology |
| PC9 | Exon 19 Deletion (delE746_A750) | Adenocarcinoma |
| H1975 | L858R and T790M | Adenocarcinoma |
Table 2: Single-Agent Activity of AZD1208 in EGFR-Mutant NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) for AZD1208 was determined after 72 hours of treatment.
| Cell Line | AZD1208 IC50 (µmol/L) |
| PC9 | 17.1 |
| H1975 | 23.0 |
| HCC827 | 19.5 |
| HCC4006 | 21.0 |
| 11-18 | 21.3 |
| Data sourced from de Melo Gagliato et al., 2019. |
Table 3: Synergistic Effects of AZD1208 and Osimertinib (B560133) Combination
The combination index (CoI) was calculated using the Chou and Talalay method after 96 hours of combined treatment. A CoI value < 1 indicates synergism.
| Cell Line | Combination | Combination Index (CoI) |
| PC9 | AZD1208 + Osimertinib | 0.52 |
| H1975 | AZD1208 + Osimertinib | 0.81 |
| Data sourced from de Melo Gagliato et al., 2019.[6][7] |
Signaling Pathways and Experimental Workflows
EGFR and PIM Kinase Signaling Crosstalk
Mutant EGFR drives downstream signaling through pathways like PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival.[8] However, treatment with EGFR TKIs like osimertinib can lead to the activation of compensatory signaling pathways, such as the JAK/STAT3 pathway, contributing to therapy resistance.[4][9] PIM kinases are involved in STAT3 signaling.[4] The combination of AZD1208 and an EGFR TKI can block both of these oncogenic signaling cascades.
Experimental Workflow for Evaluating AZD1208
This workflow outlines the key steps for assessing the efficacy of AZD1208 as a single agent and in combination with an EGFR TKI.
Experimental Protocols
Cell Culture
-
Cell Lines: PC9 and H1975 (available from commercial cell banks).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of AZD1208 and its combination with osimertinib.
-
Materials:
-
96-well plates
-
PC9 and H1975 cells
-
Complete culture medium
-
AZD1208 and Osimertinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10³ cells/well for both PC9 and H1975 and incubate for 24 hours.[4]
-
Prepare serial dilutions of the drugs in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours for single-agent studies or 96 hours for combination studies.[4]
-
Add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2 hours at 37°C.[4]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Read the absorbance at 565 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and Combination Index (using software like CompuSyn) from the dose-response curves.
-
Western Blot Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways.
-
Materials:
-
6-well plates or T75 flasks
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% BSA or non-fat dry milk in TBST)
-
Primary Antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed 1.5 million PC9 or H1975 cells in T75 flasks and incubate overnight.[4]
-
Treat the cells with 24 nmol/L osimertinib, 5 µmol/L AZD1208, or a combination of both for 24 hours. Include an untreated (DMSO vehicle) control.[4][6][7]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (diluted in TBST as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein or a loading control like β-actin.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of AZD1208, osimertinib, or the combination for 48 hours.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
References
- 1. Apoptosis Assays [bio-protocol.org]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. open.library.ubc.ca [open.library.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for Colony Formation Assays with AZD1208 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting colony formation assays using AZD1208 hydrochloride, a potent and selective pan-Pim kinase inhibitor. This document outlines the mechanism of action of AZD1208, its effects on cancer cell proliferation, and step-by-step instructions for assessing its long-term efficacy through clonogenic survival assays.
Introduction to this compound
AZD1208 is an orally bioavailable small-molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3) with high potency.[1][2][3] Pim kinases are downstream effectors of many cytokine and growth factor signaling pathways and are frequently overexpressed in various hematological malignancies and solid tumors, where they play a crucial role in promoting cell proliferation, survival, and therapeutic resistance.[4][5][6] By inhibiting Pim kinases, AZD1208 disrupts key cellular processes, leading to cell cycle arrest, induction of apoptosis, and inhibition of protein translation.[1][2][5]
Mechanism of Action
AZD1208 acts as an ATP-competitive inhibitor of Pim kinases.[5] The inhibition of Pim kinases by AZD1208 leads to a dose-dependent reduction in the phosphorylation of several downstream substrates. Key signaling pathways affected include the mTOR pathway, evidenced by decreased phosphorylation of 4E-binding protein 1 (4E-BP1) and p70S6K, which are critical regulators of cap-dependent translation.[1][2] Additionally, AZD1208 treatment has been shown to reduce the phosphorylation of the pro-apoptotic protein BAD, increase levels of the cell cycle inhibitor p27, and modulate the activity of the STAT5 signaling pathway.[1][2][5]
Caption: AZD1208 inhibits Pim kinases, blocking downstream pro-survival and proliferation pathways.
Application: Colony Formation Assay
The colony formation or clonogenic assay is an in vitro method used to determine the ability of a single cell to proliferate and form a colony.[7] It is a critical tool for assessing the long-term effects of cytotoxic or cytostatic agents like AZD1208 on cancer cells. This assay measures the effectiveness of a compound in causing reproductive cell death.
Quantitative Data Summary
The following table summarizes the effects of this compound on colony formation in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay Type | AZD1208 Concentration | Observed Effect | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | Not specified | GI₅₀ < 100 nM | Potent inhibition of cell proliferation. | [8] |
| Primary AML cells | Acute Myeloid Leukemia (AML) | Methylcellulose | 3 µM | >60% inhibition of colony growth in the majority of patient samples. | [5] |
| MPN primary cells | Myeloproliferative Neoplasms (MPN) | Not specified | 0.1 - 0.2 µM | ~50% inhibition of colony formation. | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Adherent | Increasing concentrations | Sensitive to PIM kinase inhibition, reduced clonogenic survival. | [10] |
| SUM149 | Triple-Negative Breast Cancer (TNBC) | Adherent | Increasing concentrations | Sensitive to PIM kinase inhibition, reduced clonogenic survival. | [10] |
| SUM159 | Triple-Negative Breast Cancer (TNBC) | Adherent | Increasing concentrations | Resistant to PIM kinase inhibition. | [10] |
Experimental Protocol: Adherent Cell Colony Formation Assay
This protocol is designed for assessing the effect of AZD1208 on the colony-forming ability of adherent cancer cell lines.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Appropriate cancer cell line (e.g., MDA-MB-231, SUM149)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Fixing solution: 4% Paraformaldehyde (PFA) in PBS or Methanol:Acetic Acid (3:1)
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
Sterile water
Caption: Workflow for a typical adherent cell colony formation assay with AZD1208 treatment.
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin, neutralize, and centrifuge at 1000 rpm for 5 minutes.[7]
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). Ensure you have a single-cell suspension.
-
-
Cell Seeding:
-
Based on the proliferation rate of your cell line, determine the optimal seeding density. This may require optimization, but a starting point of 500-1000 cells per well of a 6-well plate is common.
-
Plate the determined number of cells in each well with 2 mL of complete medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
AZD1208 Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest AZD1208 dose.
-
After 24 hours of cell attachment, carefully aspirate the medium and replace it with medium containing the appropriate concentration of AZD1208 or vehicle control.
-
-
Incubation and Colony Growth:
-
Return the plates to the incubator and culture for 10-14 days, or until colonies in the control well are visible to the naked eye.
-
To ensure sustained drug pressure, it is recommended to replace the media with freshly prepared AZD1208-containing media every 3-4 days.
-
-
Fixing and Staining:
-
After the incubation period, carefully aspirate the medium from all wells.
-
Gently wash the wells twice with PBS to remove any dead cells and debris.
-
Add 1 mL of fixing solution (e.g., 4% PFA) to each well and incubate at room temperature for 15-20 minutes.[7]
-
Aspirate the fixing solution and wash once with PBS.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the wells carefully with water until the excess stain is removed.
-
Invert the plates on a paper towel and allow them to air dry completely.[7]
-
-
Data Analysis:
-
Image the dried plates using a scanner or camera.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed in control / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100)
-
-
Protocol: Soft Agar (B569324) Colony Formation Assay
For non-adherent cells or to assess anchorage-independent growth, a soft agar assay is recommended.[11]
Materials:
-
This compound
-
Cells in suspension
-
2x complete culture medium
-
1% and 0.7% Agarose (B213101) (autoclaved, sterile)
-
6-well tissue culture plates
Procedure:
-
Prepare Base Layer:
-
Mix equal volumes of 1% agarose (melted and cooled to ~40°C) and 2x complete medium.
-
Quickly add 1.5 mL of this mixture to each well of a 6-well plate to form the bottom agar layer.[11]
-
Allow the agar to solidify at room temperature for at least 20 minutes.
-
-
Prepare Cell Layer:
-
Prepare a single-cell suspension of your cells in complete medium.
-
Melt 0.7% agarose and cool to ~40°C.
-
In a sterile tube, mix your cells, AZD1208 (or vehicle), and the 0.7% agarose with 2x medium to achieve a final agarose concentration of ~0.35% and the desired final cell number and drug concentration.
-
Quickly overlay 1.5 mL of this cell-agar suspension onto the solidified base layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate at 37°C in a 5% CO₂ incubator for 2-4 weeks.
-
Feed the cells by adding 200-300 µL of complete medium containing the appropriate AZD1208 concentration to the top of the agar twice a week to prevent drying.
-
-
Staining and Analysis:
-
After incubation, colonies can be visualized and counted under a microscope.
-
For easier visualization, colonies can be stained by adding a solution of Nitroblue Tetrazolium Chloride (NBT) and incubating overnight.
-
Count the colonies and calculate the inhibition of anchorage-independent growth relative to the vehicle control.
-
Conclusion
This compound effectively inhibits the clonogenic survival of various cancer cell lines, particularly those dependent on Pim kinase signaling. The colony formation assay is an indispensable tool for evaluating the long-term cytostatic and cytotoxic potential of AZD1208. The protocols provided herein offer a robust framework for researchers to investigate the efficacy of this pan-Pim kinase inhibitor in their models of interest. Proper optimization of cell seeding density and drug concentration is critical for obtaining reliable and reproducible results.
References
- 1. ashpublications.org [ashpublications.org]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. ossila.com [ossila.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The PIM inhibitor AZD1208 synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Validating AZD1208 Hydrochloride Targets with CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 hydrochloride is a potent and selective, orally available pan-Pim kinase inhibitor that targets all three isoforms: PIM1, PIM2, and PIM3.[1][2] Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various downstream signaling pathways.[3][4] Overexpression of Pim kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[3] AZD1208 has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) and other cancers.[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the modulation of downstream targets such as 4EBP1, p70S6K, S6, and STAT3.[3]
Target validation is a critical step in drug development to ensure that a drug's therapeutic effects are mediated through its intended molecular target.[5] The advent of CRISPR/Cas9 genome editing technology has revolutionized this process by enabling the precise knockout of specific genes.[6][7] By comparing the phenotypic effects of a drug with the genetic knockout of its putative target, researchers can gain a higher degree of confidence in the drug's mechanism of action.
These application notes provide a comprehensive guide for researchers to validate the targets of this compound using the CRISPR/Cas9 system. The following sections detail the necessary protocols for generating PIM kinase knockout cell lines and performing subsequent functional and molecular analyses to compare the effects of genetic knockout with AZD1208 treatment.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Parental IC50 (µM) | PIM1 KO IC50 (µM) | PIM2 KO IC50 (µM) | PIM3 KO IC50 (µM) | Pan-PIM KO IC50 (µM) |
| MOLM-16 | |||||
| KG-1a | |||||
| Other |
Table 2: Gene Expression Analysis (Fold Change)
| Gene | AZD1208 Treatment | PIM1 Knockout | PIM2 Knockout | PIM3 Knockout | Pan-PIM Knockout |
| PIM1 | |||||
| PIM2 | |||||
| PIM3 | |||||
| c-Myc | |||||
| p27 |
Table 3: Protein Expression and Phosphorylation (Relative Densitometry)
| Protein | AZD1208 Treatment | PIM1 Knockout | PIM2 Knockout | PIM3 Knockout | Pan-PIM Knockout |
| p-4EBP1 (Thr37/46) | |||||
| Total 4EBP1 | |||||
| p-p70S6K (Thr389) | |||||
| Total p70S6K | |||||
| p-S6 (Ser235/236) | |||||
| Total S6 | |||||
| p-STAT3 (Tyr705) | |||||
| Total STAT3 | |||||
| Cleaved Caspase-3 |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of PIM Kinases
This protocol describes the generation of PIM1, PIM2, and PIM3 knockout cancer cell lines using a lentiviral-based CRISPR/Cas9 system.
Materials:
-
LentiCRISPRv2 plasmid (Addgene #52961)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cancer cell line (e.g., MOLM-16, KG-1a)
-
sgRNA sequences targeting PIM1, PIM2, and PIM3
-
Lipofectamine 3000 or other transfection reagent
-
Polybrene
Protocol:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of each PIM kinase using a publicly available tool (e.g., CRISPOR).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BsmBI-digested lentiCRISPRv2 plasmid.
-
Verify the insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect the lentiCRISPRv2-sgRNA plasmid along with packaging plasmids into HEK293T cells using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells at an appropriate density.
-
Transduce the cells with the lentiviral particles in the presence of Polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium containing puromycin to select for transduced cells. The optimal puromycin concentration should be determined by a kill curve.
-
-
Validation of Knockout:
-
Expand the puromycin-resistant cells.
-
Verify the knockout of the target PIM kinase at the protein level by Western blotting and at the genomic level by sequencing the target locus.
-
For pan-PIM knockout, sequentially transduce cells with sgRNAs targeting each PIM isoform.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Parental and PIM knockout cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a suitable software.
Western Blotting
This protocol is for detecting the expression and phosphorylation status of key proteins in the PIM signaling pathway.
Materials:
-
Parental and PIM knockout cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PIM1, anti-p-4EBP1, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with AZD1208 or vehicle for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of PIM kinases and their downstream targets.
Materials:
-
Parental and PIM knockout cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR system
Protocol:
-
Treat cells with AZD1208 or vehicle.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using gene-specific primers and a suitable master mix.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression using the ΔΔCt method.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution.
Materials:
-
Parental and PIM knockout cell lines
-
This compound
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with AZD1208 or vehicle for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Parental and PIM knockout cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with AZD1208 or vehicle for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Add 1X binding buffer and analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: AZD1208 Signaling Pathway.
Caption: CRISPR/Cas9 Target Validation Workflow.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AZD1208 Hydrochloride in Acute Myeloid Leukemia (AML)
Welcome to the technical support center for AZD1208 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals investigating the use of AZD1208 in Acute Myeloid Leukemia (AML). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and interpret experimental findings related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing limited single-agent efficacy of AZD1208 in our AML cell lines. Is this expected?
A1: Yes, limited single-agent activity of AZD1208 in AML cell lines is a documented observation.[1] In vitro experiments have shown that intrinsic resistance to PIM kinase inhibition is common.[2][3] While some AML cell lines are sensitive to AZD1208 with GI₅₀ values under 1 μM, others exhibit high levels of resistance with IC50 values exceeding 10 μM.[3][4] This variable response highlights the importance of understanding the underlying resistance mechanisms.
Q2: What are the primary known mechanisms of intrinsic resistance to AZD1208 in AML?
A2: The predominant mechanism of intrinsic resistance to AZD1208 in AML is the activation of a p38α-mediated feedback loop that sustains mTOR signaling.[2][3] Inhibition of PIM kinases by AZD1208 can lead to an increase in reactive oxygen species (ROS), which in turn activates p38α. Activated p38α then promotes downstream AKT/mTOR signaling, counteracting the anti-proliferative effects of PIM inhibition.[2][3]
Q3: How can we determine if our resistant AML cell lines are utilizing the p38α-mTOR feedback loop?
A3: To investigate this, you can perform western blot analysis to assess the phosphorylation status of key proteins in the mTOR pathway. In resistant cell lines treated with AZD1208, you would expect to see sustained phosphorylation of PRAS40, S6, and 4EBP1, indicating active mTOR signaling.[2][3] In contrast, sensitive cell lines will show reduced phosphorylation of these proteins upon treatment.[2][3] You can also measure the phosphorylation of p38 and its downstream target MK2 to confirm the activation of this pathway.[3]
Q4: Our experiments show that AZD1208 is not inducing apoptosis in our AML cell line. What could be the reason?
A4: The lack of apoptosis induction with AZD1208 treatment can be linked to sustained levels of the anti-apoptotic protein Mcl-1.[5][6] The cytotoxic effects of PIM kinase inhibitors are often associated with a reduction in Mcl-1.[5] If Mcl-1 levels remain unchanged after treatment, it suggests a mechanism of resistance that prevents the induction of apoptosis. Additionally, in some cell lines, AZD1208's primary effect is growth inhibition rather than apoptosis, which may not be accompanied by significant changes in cell cycle profiles or markers of apoptosis like cleaved caspase 3.[4][7]
Q5: We are considering combination therapies to overcome AZD1208 resistance. What are some rational combinations to explore?
A5: Based on the known resistance mechanisms, several combination strategies are rational to explore:
-
p38α Inhibitors: Combining AZD1208 with a p38α inhibitor (e.g., SCIO-469) has been shown to be synergistic, effectively blocking the mTOR signaling feedback loop and sensitizing resistant AML cells to treatment.[2]
-
AKT Inhibitors: Dual inhibition of PIM and AKT (e.g., with AZD5363) has demonstrated synergistic cytotoxicity in AML by downregulating mTOR outputs and the anti-apoptotic protein MCL1.[1]
-
mTOR Inhibitors: Since resistance often involves sustained mTOR signaling, combining AZD1208 with an mTOR inhibitor (e.g., AZD8055 or AZD2014) can be an effective strategy.[2][8][9]
-
FLT3 Inhibitors: In AML with FLT3-ITD mutations, combining AZD1208 with FLT3 inhibitors can be beneficial. PIM kinases are downstream of FLT3 signaling, and dual targeting can lead to synergistic effects.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent IC50/GI50 values for AZD1208 in AML cell lines.
| Possible Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Ensure you are using a consistent and verified cell line stock. Perform regular cell line authentication. |
| Variations in Assay Conditions | Standardize cell seeding density, treatment duration, and the type of viability assay used (e.g., MTT, CellTiter-Blue). A 5-day treatment duration has been used to determine sensitivity.[2] |
| Drug Stability | Prepare fresh AZD1208 solutions from a reliable stock for each experiment. Ensure proper storage of the compound. |
Problem 2: Western blot results show no change in mTOR pathway phosphorylation after AZD1208 treatment.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance | The cell line may be intrinsically resistant via the p38α-mTOR feedback loop. Analyze phosphorylation of p38 and MK2 to confirm activation of this pathway.[3] |
| Insufficient Treatment Time or Dose | Perform a time-course (e.g., 4, 24, 48 hours) and dose-response experiment (e.g., 1 µM AZD1208) to ensure you are observing the signaling events at the optimal time point and concentration.[2] |
| Antibody Quality | Validate your primary and secondary antibodies to ensure they are specific and sensitive for the target proteins and their phosphorylated forms. |
Quantitative Data Summary
Table 1: AZD1208 GI50 Values in a Panel of AML Cell Lines
| Cell Line | GI50 (µM) | Sensitivity |
| EOL-1 | < 1 | Sensitive |
| KG-1a | < 1 | Sensitive |
| Kasumi-3 | < 1 | Sensitive |
| MV4-11 | < 1 | Sensitive |
| MOLM-16 | < 1 | Sensitive |
| OCI-M1 | > 10 | Resistant |
| OCI-M2 | > 10 | Resistant |
Data compiled from studies on the antiproliferative activity of AZD1208 in AML cell lines.[3][4]
Experimental Protocols
1. Cell Viability Assay (Determining IC50/GI50)
-
Cell Seeding: Plate AML cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Treat cells with increasing concentrations of AZD1208 for 5 days.
-
Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Blue or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) by fitting the dose-response data to a nonlinear regression curve.
2. Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat AML cells with AZD1208 (e.g., 1 µM) for various time points (e.g., 4, 24, 48 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-PRAS40, p-S6, p-4EBP1, p-p38, p-MK2).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
3. shRNA-based Genetic Screen for Synthetic Lethality
-
Library Infection: Infect a suitable AML cell line (e.g., OCI-M1) with a lentiviral kinome shRNA library.
-
Drug Selection: Culture the infected cells in the presence or absence of a selective concentration of AZD1208 (e.g., 2 µM) for approximately 16 days.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the surviving cells and use deep sequencing to identify the shRNAs that are depleted in the AZD1208-treated population compared to the control.
-
Data Analysis: Analyze the sequencing data to identify kinases whose suppression is synthetic lethal with PIM inhibition.
Visualized Signaling Pathways and Workflows
Caption: AZD1208 resistance mechanism in AML.
References
- 1. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic resistance to PIM kinase inhibition in AML through p38α-mediated feedback activation of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor AZD1208 inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to AZD1208 Hydrochloride
Welcome to the technical support center for AZD1208 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding acquired resistance to this pan-PIM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AZD1208 is an orally available, small-molecule inhibitor that targets all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways and are often overexpressed in various cancers.[1][2][3] By inhibiting PIM kinases, AZD1208 can interrupt the G1/S phase cell cycle transition, leading to cell cycle arrest and apoptosis in cancer cells that overexpress PIMs.[2][4] It has been shown to suppress protein translation by decreasing the phosphorylation of downstream targets like 4E-binding protein 1 (4E-BP1).[1][5]
Q2: We are observing decreased sensitivity to AZD1208 in our long-term cell culture experiments. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to AZD1208 can arise through several mechanisms. The most commonly reported include:
-
Activation of bypass signaling pathways: Upregulation of compensatory pathways is a frequent cause of resistance. This includes the activation of the PI3K/AKT/mTOR and STAT3 signaling pathways.[6][7][8] Another key mechanism is the feedback activation of mTOR signaling, which can be mediated by p38α and an increase in reactive oxygen species (ROS).[9]
-
Upregulation of the DNA Damage Repair (DDR) pathway: In some cancer models, such as gastric cancer, increased activity of the DDR system has been shown to promote cell survival and lead to AZD1208 resistance.[8][10]
-
Alterations in downstream PIM kinase targets: Downregulation of the p53 tumor suppressor pathway has been observed in AZD1208-resistant prostate cancer models.[11]
Q3: Our cells have become resistant to AZD1208. What strategies can we employ to overcome this resistance?
A3: Combination therapy is the most promising strategy to overcome acquired resistance to AZD1208. Based on the underlying resistance mechanism, you could consider the following combinations:
-
AKT inhibitors: For resistance mediated by the PI3K/AKT/mTOR pathway, combining AZD1208 with an AKT inhibitor has shown synergistic antitumor effects.[8][10]
-
p38α inhibitors: If resistance is driven by p38α-mediated feedback activation of mTOR, co-treatment with a p38α inhibitor can restore sensitivity.[9]
-
EGFR inhibitors (e.g., Osimertinib): In EGFR-mutant non-small cell lung cancer, combining AZD1208 with an EGFR TKI has demonstrated moderate synergistic effects, partly by decreasing STAT3 phosphorylation.[7]
-
Standard chemotherapy and radiotherapy: AZD1208 can sensitize cancer cells to standard treatments like cytarabine, docetaxel, and radiation.[12][13][14]
-
Immunotherapy: Preclinical studies suggest that PIM kinase inhibition may be productively combined with certain immunotherapies.[3]
Q4: We are planning to generate an AZD1208-resistant cell line. What is the general approach?
A4: The standard method for generating a drug-resistant cell line is through continuous exposure to the drug with a dose-escalation strategy. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide. The process generally involves starting with a low concentration of AZD1208 and gradually increasing the dose as the cells adapt and become more resistant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent AZD1208 Efficacy | - Cell line heterogeneity- Passage number affecting phenotype- Inconsistent drug concentration | - Perform single-cell cloning to establish a homogenous population.- Use cells within a consistent and low passage number range.- Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| High background in apoptosis assays | - Suboptimal cell health- Assay conditions too harsh | - Ensure cells are in the logarithmic growth phase before treatment.- Optimize assay parameters such as incubation times and reagent concentrations. |
| Difficulty generating a resistant cell line | - AZD1208 concentration is too high initially- Insufficient time for adaptation | - Start with a concentration at or below the IC25 (25% inhibitory concentration).- Allow sufficient time for cells to recover and repopulate between dose escalations. |
| Loss of resistant phenotype | - Discontinuation of drug pressure | - Maintain a low concentration of AZD1208 in the culture medium to sustain the resistant phenotype. |
| Contradictory results with combination therapies | - Suboptimal drug ratio- Incorrect timing of drug addition | - Perform a dose-response matrix to determine the optimal synergistic ratio of the two drugs.- Investigate both simultaneous and sequential drug addition to determine the most effective schedule. |
Data Presentation
Table 1: In Vitro Efficacy of AZD1208 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | <1 | [4] |
| KG-1a | Acute Myeloid Leukemia | <1 | [4] |
| MV-4-11 | Acute Myeloid Leukemia | <1 | [4] |
| OCI-AML-3 | Acute Myeloid Leukemia | >1 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | >1 | [4] |
| OCI-M1 | Acute Myeloid Leukemia | >10 | [9] |
| OCI-M2 | Acute Myeloid Leukemia | >10 | [9] |
| SNU-638 | Gastric Cancer | Sensitive (dose-dependent) | [10] |
| SNU-601 | Gastric Cancer | Resistant | [10] |
| PC9 | NSCLC (EGFR mutant) | High | [7] |
| H1975 | NSCLC (EGFR mutant) | High | [7] |
Table 2: Efficacy of AZD1208 Combination Therapies in Preclinical Models
| Combination | Cancer Model | Effect | Reference |
| AZD1208 + Quizartinib (FLT3 inhibitor) | FLT3-ITD AML (in vivo) | Reduced tumor growth, increased survival | [6] |
| AZD1208 + Osimertinib (EGFR inhibitor) | EGFR-mutant NSCLC (in vitro) | Moderate synergistic effect on cell viability | [7] |
| AZD1208 + AKT inhibitor | Gastric Cancer (in vitro) | Synergistic antitumor effects | [8][10] |
| AZD1208 + p38α inhibitor | AML and DLBCL (in vitro & in vivo) | Synergistically suppressed growth | [9] |
| AZD1208 + Cytarabine | AML (in vivo) | 96% inhibition of tumor growth | [13] |
| AZD1208 + Radiation | Prostate Cancer (in vivo) | Sustained inhibition of tumor growth | [11] |
Experimental Protocols
Protocol 1: Generation of AZD1208-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to AZD1208 through continuous exposure and dose escalation.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
Standard cell culture flasks, plates, and consumables
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of AZD1208 for the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing AZD1208 at a concentration equal to the IC10-IC25.
-
Monitoring and Maintenance: Monitor the cells for growth and morphology. Initially, a significant number of cells may die. Allow the surviving cells to repopulate. Change the medium with fresh AZD1208 every 3-4 days.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the AZD1208 concentration by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration. Allow the cells to adapt and resume normal proliferation at each new concentration before proceeding to the next higher dose. This process can take several months.
-
Characterization of Resistant Cells: Once the cells can proliferate in a significantly higher concentration of AZD1208 (e.g., 5-10 times the initial IC50), characterize the resistant phenotype.
-
Perform a new IC50 determination and compare it to the parental cell line.
-
Analyze the expression and phosphorylation status of proteins in known resistance pathways (e.g., AKT, STAT3, p38α) by Western blotting.
-
-
Maintenance of Resistant Line: Culture the established resistant cell line in a medium containing a maintenance concentration of AZD1208 (typically the concentration at which they were selected) to preserve the resistant phenotype.
Protocol 2: Assessment of DNA Damage via γH2AX Immunofluorescence Staining
This protocol details the detection of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.2% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat the cells with AZD1208, a positive control (e.g., etoposide), or vehicle control for the desired time.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Image the cells using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the nucleus.
Visualizations
References
- 1. DNA Damage Detection Kit - γH2AX - Green / Red / Deep Red G265_G266_G267 manual | DOJINDO [dojindo.com]
- 2. apexbt.com [apexbt.com]
- 3. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed quantitative phosphoproteomics of cell line and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. re-place.be [re-place.be]
Off-target effects of AZD1208 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AZD1208 hydrochloride, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular effects at high concentrations of AZD1208 (>1 µM) that do not seem to correlate with PIM kinase inhibition. What could be the cause?
At concentrations significantly higher than the IC50 values for PIM kinases, AZD1208 can exhibit off-target activity. Published data indicates that at concentrations around 20 µM, the cytostatic effects of AZD1208 may be partially mediated by the inhibition of other signaling pathways independent of PIM kinases.[1] It is crucial to carefully titrate the concentration of AZD1208 in your specific cell model to distinguish between on-target and off-target effects.
Q2: What are the known off-target kinases of AZD1208?
A kinase screen of AZD1208 against a panel of 442 kinases revealed that in addition to the three PIM kinase isoforms, 13 other kinases were inhibited by 50% or more.[2] While a comprehensive list of these kinases is not fully disclosed in all publications, it is important to be aware that at higher concentrations, AZD1208 is not entirely specific to PIM kinases.
Q3: Our experiments show modulation of STAT3, AMPK, and/or mTOR signaling pathways upon treatment with high concentrations of AZD1208. Is this a known off-target effect?
Yes, this is a documented off-target effect. In human liposarcoma cells, a high concentration of AZD1208 (20 µM) was shown to reduce the phosphorylation of STAT3 and mTOR, while inducing AMPK activation.[1][3] These effects were observed at concentrations where the inhibition of the canonical PIM substrate, 4EBP-1, was not apparent at lower, growth-inhibitory concentrations, suggesting a PIM-independent mechanism.[1]
Q4: We are observing cell cycle arrest and apoptosis, but the changes in phosphorylation of canonical PIM substrates like BAD and 4EBP1 are not consistent. What could be the explanation?
While AZD1208 is known to induce cell cycle arrest and apoptosis through PIM kinase inhibition and subsequent modulation of substrates like BAD and 4EBP1,[2][4][5] the specific cellular response can be context-dependent. At high concentrations, off-target effects on pathways like STAT3 and AMPK can also contribute to these phenotypes.[1][3] Furthermore, some cell lines may be resistant to PIM inhibition-induced apoptosis.[6] It is advisable to probe for markers of off-target pathway modulation, especially when using concentrations above 1 µM.
Q5: In our smooth muscle contraction assays, we see effects of AZD1208 at concentrations around 500 nM. Is this an on-target or off-target effect?
Effects observed at 500 nM in smooth muscle tissues are likely due to off-target activities.[7] This concentration is significantly higher than the enzymatic IC50 values for PIM kinases. Studies have shown that AZD1208 can reduce α1-adrenergic contractions in prostate and interlobar artery tissues at this concentration, suggesting organ-specific off-target functions.[7]
Troubleshooting Guides
Issue 1: Inconsistent correlation between phenotype and PIM kinase substrate phosphorylation.
Possible Cause: Off-target effects at high concentrations of AZD1208.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed dose-response curve for AZD1208 in your cell line, ranging from low nM to high µM concentrations.
-
On-Target vs. Off-Target Biomarker Analysis: At each concentration, analyze the phosphorylation status of both on-target PIM substrates (e.g., p-BAD, p-4EBP1) and potential off-target pathway components (e.g., p-STAT3, p-AMPK, p-mTOR).
-
Phenotypic Correlation: Correlate the observed phenotype (e.g., growth inhibition, apoptosis) with the concentration-dependent changes in both on-target and off-target biomarkers. This will help to define the therapeutic window for on-target PIM inhibition in your model.
Issue 2: Unexpected activation or inhibition of signaling pathways.
Possible Cause: High concentrations of AZD1208 are modulating off-target kinases and pathways.
Troubleshooting Steps:
-
Pathway-Specific Inquiry: Based on your observations (e.g., changes in cell metabolism, transcription factor activity), investigate specific off-target pathways. For example, if you observe changes in cellular energy levels, probe the AMPK pathway.
-
Use of More Specific Inhibitors: To confirm that the observed effect is indeed an off-target effect of AZD1208, use more specific inhibitors for the suspected off-target pathway (e.g., a specific STAT3 or AMPK inhibitor) as a control.
-
Literature Review for Off-Target Kinases: Refer to kinase profiling data for AZD1208 to identify other potential kinases that might be inhibited at the concentrations you are using.
Data Presentation
Table 1: Concentration-Dependent Effects of AZD1208
| Concentration Range | Primary Target | Observed On-Target Effects | Potential Off-Target Effects | Cell/Tissue Type | Reference(s) |
| Low nM | PIM-1, PIM-2, PIM-3 | Inhibition of PIM kinase activity. | Minimal | In vitro kinase assays | [2][4] |
| < 150 nM | PIM Kinases | Inhibition of PIM signaling in cells. | Minimal | AML cell lines | [2][5] |
| < 1 µM | PIM Kinases | Antiproliferative activity, cell cycle arrest, apoptosis. | Not prominent | Sensitive AML cell lines | [2] |
| 500 nM | Off-targets | Reduction of α1-adrenergic contractions. | PIM inhibition is less likely to be the primary driver. | Prostate and interlobar artery smooth muscle | [7] |
| 1-20 µM | PIM Kinases & Off-targets | Growth inhibition. | Inhibition of STAT3 and mTOR phosphorylation, activation of AMPK. | Liposarcoma cell lines | [1][3] |
Table 2: IC50 and Binding Constants (Kd) of AZD1208 for PIM Kinases
| Kinase | IC50 (nM) - Low ATP | IC50 (nM) - High ATP (5 mM) | Ki (nM) | Kd (nM) | Reference(s) |
| PIM-1 | 0.4 | 2.6 | 0.1 | 0.2 | [2] |
| PIM-2 | 5.0 | 164 | 1.92 | 0.88 | [2] |
| PIM-3 | 1.9 | 17 | 0.4 | 0.76 | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis to Differentiate On-Target vs. Off-Target Effects
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of AZD1208 concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
On-Target Markers: p-BAD (Ser112), p-4EBP1 (Thr37/46), total BAD, total 4EBP1.
-
Off-Target Markers: p-STAT3 (Tyr705), p-AMPKα (Thr172), p-mTOR (Ser2448), total STAT3, total AMPKα, total mTOR.
-
Loading Control: β-actin or GAPDH.
-
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Analysis: Quantify band intensities and normalize to the loading control and total protein levels to determine the concentration-dependent effects on each signaling pathway.
Visualizations
Caption: On-target signaling pathway of AZD1208.
Caption: Potential off-target signaling of high-concentration AZD1208.
Caption: Workflow to investigate off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
AZD1208 hydrochloride solubility in DMSO and aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AZD1208 hydrochloride in DMSO and aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for initially dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: How do I prepare an aqueous working solution of this compound?
A2: To prepare an aqueous working solution, first dissolve this compound in DMSO to create a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer of your choice to the desired final concentration.[1]
Q3: What is the mechanism of action of AZD1208?
A3: AZD1208 is an orally available, small-molecule inhibitor that targets all three isoforms of the PIM kinase (PIM1, PIM2, and PIM3).[2][3] PIM kinases are involved in cell cycle regulation, apoptosis, and protein translation.[4][] By inhibiting these kinases, AZD1208 can lead to cell cycle arrest and induce apoptosis in cancer cells.[3][6]
Q4: Which signaling pathways are affected by AZD1208?
A4: AZD1208 primarily affects the PIM kinase signaling pathway, which is downstream of the JAK/STAT pathway.[4][7] Its inhibitory action can modulate the phosphorylation of several downstream targets, including those involved in the mTOR signaling pathway such as 4E-BP1 and p70S6K.[8][9]
Troubleshooting Guide
Issue: I am seeing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution may be too high, exceeding its solubility limit in the buffer. AZD1208 is sparingly soluble in aqueous buffers.[1]
-
Solution:
Issue: My powdered this compound appears clumpy or difficult to dissolve in DMSO.
-
Possible Cause: The compound may have absorbed moisture.
-
Solution:
Issue: I am observing inconsistencies in the solubility of this compound in DMSO.
-
Possible Cause: There can be batch-to-batch variability in the product. Additionally, the purity of the DMSO and the presence of moisture can significantly impact solubility.
-
Solution:
-
Always use high-purity, anhydrous DMSO from a freshly opened bottle.
-
If you continue to experience issues, contact your supplier for batch-specific solubility data.
-
Data Summary
Solubility of AZD1208 in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | 7.59 mg/mL (20 mM) with gentle warming | Tocris Bioscience[14] |
| DMSO | 7.6 mg/mL (20 mM) with heating recommended | TargetMol[10] |
| DMSO | ≥18.95 mg/mL | APExBIO[13] |
| DMSO | 66.67 mg/mL (175.69 mM) with sonication | Life Technologies[12] |
| DMSO | 75 mg/mL (197.63 mM) | Selleck Chemicals[3] |
| DMSO | 83.3 mg/mL (200.27 mM) with sonication and warming | MedchemExpress[15] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Cayman Chemical[1] |
| Water | Insoluble | Selleck Chemicals[3] |
| Ethanol | Insoluble | Selleck Chemicals[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Sonicator or water bath at 37°C (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 379.48 g/mol for the free base).
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, you can gently warm the tube in a 37°C water bath for a few minutes or use a sonicator.[12][13]
-
Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Protocol for Preparing a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution with your chosen aqueous buffer or cell culture medium to achieve the desired final concentration for your experiment.
-
Ensure that the final concentration of DMSO in your working solution is low enough to not affect your cells (typically ≤ 0.1%).
-
Use the freshly prepared working solution for your experiments. It is not recommended to store aqueous solutions for more than one day.[1]
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 6. Facebook [cancer.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 11. AZD1208 | Pim kinase inhibitor | CAS 1204144-28-4 | pan-Pim kinase inhibitor | Buy AZD-1208 from Supplier InvivoChem [invivochem.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. apexbt.com [apexbt.com]
- 14. AZD 1208 | Pim Kinase | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: AZD1208 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD1208 hydrochloride in in vivo experiments. The information is designed to assist in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD1208?
A1: AZD1208 is an orally available, potent, and highly selective pan-Pim kinase inhibitor.[1][2][3] It inhibits all three isoforms of the Pim kinase family (PIM1, PIM2, and PIM3) at low nanomolar concentrations.[4][5] PIM kinases are serine/threonine kinases that play a crucial role in cell proliferation, survival, and apoptosis.[1][4] By inhibiting PIM kinases, AZD1208 can interrupt the G1/S phase of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells that overexpress these kinases.[2]
Q2: What are the key downstream signaling pathways affected by AZD1208?
A2: AZD1208 has been shown to modulate several downstream signaling pathways, primarily by decreasing the phosphorylation of key proteins. These include components of the mTOR signaling pathway. A notable effect is the reduced phosphorylation of 4E-binding protein 1 (4E-BP1), p70S6K, and S6.[1][5] Additionally, it can decrease the phosphorylation of the pro-apoptotic protein Bad (at Ser112).[5] Inhibition of these pathways ultimately leads to a reduction in protein translation and can induce autophagy.[4]
Signaling Pathway of AZD1208 Inhibition
Caption: AZD1208 inhibits PIM kinases, blocking downstream pro-survival pathways.
Troubleshooting In Vivo Studies
Q3: I am observing inconsistent tumor growth inhibition in my xenograft model. What could be the cause?
A3: Inconsistent results can stem from several factors related to the formulation and administration of AZD1208.
-
Solubility and Formulation: this compound has limited aqueous solubility.[6] It is typically dissolved in an organic solvent like DMSO first, and then further diluted.[4][6] If the compound precipitates out of solution during preparation or administration, the actual delivered dose will be inconsistent.
-
Vehicle Selection: The choice of vehicle is critical. A common formulation involves dissolving AZD1208 in a vehicle containing DMSO, PEG300, and Tween 80.[7] Ensure the final concentration of DMSO is well-tolerated by the animals.
-
Administration Technique: For oral gavage, ensure consistent delivery to the stomach and avoid accidental administration into the lungs. The volume and frequency of administration should be precise for each animal.
Recommended Action: Prepare fresh formulations for each administration and visually inspect for any precipitation. A brief sonication may help in redissolving the compound.[7] Consider running a small pilot study to optimize the vehicle and confirm consistent delivery and tolerability.
Q4: What are the recommended starting dosages for in vivo efficacy studies?
A4: Reported effective dosages of AZD1208 in mouse xenograft models vary depending on the cancer type and specific model. Below is a summary of dosages used in published studies.
| Cancer Model | Animal Model | Dosage | Administration Route | Outcome |
| Acute Myeloid Leukemia (MOLM-16) | SCID Mice | 10 mg/kg and 30 mg/kg daily | Oral Gavage | Dose-dependent tumor growth inhibition.[1] |
| Gastric Cancer (SNU-638) | Nude Mice | 45 mg/kg daily | Oral Gavage | Significant delay in tumor growth.[8] |
It is advisable to perform a dose-response study to determine the optimal dose for your specific model, starting with a dose in the range of 10-30 mg/kg.
Q5: How should I prepare this compound for oral administration in mice?
A5: A multi-step process is generally required due to the compound's solubility characteristics.
Experimental Protocol: Preparation of AZD1208 for Oral Gavage
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution. The solubility in DMSO is high (e.g., 50 mg/mL).[9]
-
Prepare the Vehicle: A common vehicle for in vivo studies consists of a mixture of PEG300, Tween 80, and saline or water. A reported formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
-
Final Formulation:
-
Add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix again until clear.
-
Finally, add the saline or water to reach the final desired volume and concentration.
-
-
Administration: Administer the freshly prepared solution to the animals via oral gavage. It is recommended to use the solution on the same day it is prepared.[9]
In Vivo Efficacy Study Workflow
Caption: A typical workflow for assessing AZD1208 efficacy in a xenograft model.
Q6: I am observing signs of toxicity (e.g., weight loss) in my treatment group. What should I do?
A6: While AZD1208 has been reported to be well-tolerated in some preclinical models, toxicity can occur, especially at higher doses.[4]
-
Dose Reduction: The most straightforward approach is to reduce the dose of AZD1208.
-
Vehicle Toxicity: Ensure that the vehicle itself is not causing toxicity. Administer the vehicle alone to a control group to rule this out. High concentrations of DMSO can be toxic.
-
Dosing Schedule: Consider modifying the dosing schedule, for example, from daily to every other day, to allow for recovery between doses.
-
Supportive Care: Provide supportive care to the animals as per your institution's animal care and use committee guidelines.
Q7: How can I confirm that AZD1208 is hitting its target in the tumor tissue?
A7: To confirm target engagement, you can perform pharmacodynamic (PD) studies. This involves collecting tumor tissue at various time points after the final dose and analyzing the phosphorylation status of downstream targets of PIM kinases.
Recommended Action:
-
Harvest tumors at specified time points post-treatment (e.g., 2, 6, 12, and 24 hours).
-
Prepare tumor lysates and perform Western blotting.
-
Probe for phosphorylated and total levels of key PIM kinase substrates such as p-4E-BP1, p-p70S6K, and p-S6.[1] A significant reduction in the phosphorylated forms of these proteins in the AZD1208-treated group compared to the vehicle control would confirm target engagement.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 8. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Gastrointestinal Toxicity of AZD1208 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the gastrointestinal (GI) toxicity associated with the pan-PIM kinase inhibitor, AZD1208 hydrochloride, in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
AZD1208 is an orally available, small-molecule inhibitor of all three PIM serine/threonine kinase isoforms (PIM1, PIM2, and PIM3).[1] PIM kinases are downstream effectors in many cytokine and growth factor signaling pathways that are crucial for cell proliferation and survival.[2] By inhibiting PIM kinases, AZD1208 can lead to cell cycle arrest and apoptosis in cancer cells where these kinases are overexpressed.[2]
Q2: What is the primary known toxicity associated with AZD1208?
In clinical trials, gastrointestinal (GI) adverse events are the most frequently reported toxicities. In Phase I studies, nearly all patients (98.5%) experienced adverse events, with the majority being gastrointestinal in nature (92.5%).[3] Dose-limiting toxicities included vomiting, rash, and fatigue.[3]
Q3: How does AZD1208-induced GI toxicity manifest in preclinical models?
While preclinical studies on AZD1208 often focus on efficacy, signs of GI toxicity in animal models such as mice can include weight loss, diarrhea, dehydration, and changes in posture or behavior indicating abdominal discomfort. Histopathological examination of the GI tract may reveal inflammation, mucosal damage, or other abnormalities.
Troubleshooting Guides
Monitoring and Assessment of GI Toxicity
Q: How can I systematically monitor for GI toxicity in my animal models during an AZD1208 study?
A: A multi-parameter monitoring plan is essential. This should include:
-
Daily Cage-Side Observations:
-
General Health: Note any changes in posture (hunching), activity level, and grooming.
-
Fecal Consistency: Visually inspect feces for signs of diarrhea (loose, unformed, or watery stool). A scoring system can be implemented (see table below).
-
Dehydration: Look for signs like sunken eyes and skin tenting.
-
-
Quantitative Measurements:
-
Body Weight: Measure and record body weight daily. A significant drop (e.g., >15-20%) is a key indicator of toxicity and may represent a humane endpoint.
-
Food and Water Intake: If possible, measure daily consumption to detect anorexia or reduced drinking.
-
Q: Is there a standardized way to score diarrhea in mice?
A: Yes, a fecal consistency scoring system can be used to quantify the severity of diarrhea. Here is an example:
| Score | Description of Feces |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, unformed pellets |
| 3 | Semi-liquid stool |
| 4 | Watery, liquid stool (diarrhea) |
This scoring should be performed daily for each animal.
Supportive Care and Mitigation Strategies
Q: What supportive care measures can I implement if my animals start showing signs of GI distress?
A: Proactive supportive care can help mitigate the severity of GI toxicity and improve animal welfare. Consider the following:
-
Hydration:
-
Provide a supplementary source of hydration, such as hydrogel packs or a water bottle with a long sipper tube placed on the cage floor.
-
In cases of moderate to severe dehydration, subcutaneous administration of sterile, warmed saline (0.9% NaCl) may be necessary, as guided by a veterinarian.
-
-
Nutrition:
-
Supplement the standard chow with a soft, palatable, and high-calorie diet. This can be a commercially available gel-based diet or a mash made from powdered chow and water.
-
-
Analgesia:
-
If animals show signs of pain or distress, consultation with a veterinarian for appropriate analgesic administration is recommended.
-
Q: Can I pre-emptively administer any agents to reduce GI toxicity?
A: While not specifically documented for AZD1208 in preclinical studies, strategies used for other drugs causing GI upset may be considered in consultation with a veterinarian. These could include:
-
Formulation/Vehicle Adjustment: Ensure the vehicle used for AZD1208 administration is not contributing to the GI upset.
-
Prophylactic Supportive Care: For studies with expected high toxicity, providing softened food and extra hydration sources from the start of dosing may be beneficial.
Experimental Protocol Modifications
Q: My animals are experiencing severe weight loss at the intended dose of AZD1208. What are my options?
A: If severe weight loss or other signs of significant toxicity are observed, consider the following modifications to your protocol:
-
Dose Reduction: Lower the dose of AZD1208. Preclinical studies have shown efficacy at various dose levels (e.g., 10 mg/kg and 30 mg/kg in a MOLM-16 xenograft model).[2]
-
Dosing Schedule Adjustment: Instead of daily dosing, an intermittent dosing schedule (e.g., 5 days on, 2 days off) might be better tolerated while still maintaining some level of efficacy.
-
Route of Administration: If using oral gavage, ensure proper technique to minimize stress and potential for esophageal irritation. Consider alternative formulations if available.
Data Presentation
Table 1: Preclinical Dosing of AZD1208 in Xenograft Models
| Cell Line Xenograft | Animal Model | Dose of AZD1208 | Dosing Schedule | Observed Efficacy | Reference |
| MOLM-16 | SCID Mice | 10 mg/kg | Daily | 89% tumor growth inhibition | [2] |
| MOLM-16 | SCID Mice | 30 mg/kg | Daily | Slight tumor regression | [2] |
| KG-1a | SCID Mice | 30 mg/kg | Daily | 71% tumor growth inhibition | [2] |
Table 2: Incidence of Gastrointestinal Adverse Events with AZD1208 in Phase I Clinical Trials
| Study Population | Total Patients | Patients with any Adverse Event | Patients with Gastrointestinal Adverse Events | Most Common GI Adverse Events | Reference |
| Acute Myeloid Leukemia & Solid Tumors | 67 | 66 (98.5%) | 62 (92.5%) | Vomiting, Diarrhea, Nausea | [3] |
Experimental Protocols
Protocol for Assessment of Diarrhea
-
Animal Housing: House animals individually for accurate fecal assessment.
-
Observation Period: At a consistent time each day, observe the animals for signs of diarrhea and perianal soiling.
-
Fecal Collection: Place a fresh, pre-weighed absorbent paper in the cage. After a set period (e.g., 4 hours), remove and weigh the paper to determine the weight of fecal output.
-
Scoring: Score the consistency of the freshly defecated stool using the 0-4 scale described in the table above.
-
Data Recording: Record the daily body weight, diarrhea score, and fecal output weight for each animal.
Protocol for Histopathological Evaluation of the GI Tract
-
Tissue Collection: At the study endpoint, humanely euthanize the animals. Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fixation: Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should examine the slides for evidence of:
-
Inflammation (e.g., infiltration of neutrophils, lymphocytes)
-
Epithelial injury (e.g., necrosis, apoptosis, ulceration)
-
Changes in crypt and villus architecture (e.g., villus blunting, crypt hyperplasia or loss)
-
Edema or hemorrhage.
-
Visualizations
Caption: PIM Kinase Signaling Pathway and the inhibitory action of AZD1208.
Caption: Experimental workflow for monitoring and managing GI toxicity.
Caption: Decision tree for troubleshooting unexpected GI-related adverse events.
References
- 1. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1208 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AZD1208 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues encountered during the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound is supplied as a crystalline or lyophilized powder and should be stored under specific conditions to ensure its long-term stability. For optimal preservation, it is recommended to store the solid compound at -20°C, where it can remain stable for at least three to four years.[1][2][3][4] To prevent degradation from moisture, it is crucial to keep the compound in a desiccated environment.[2]
Q2: How should I prepare and store stock solutions of this compound?
A: Stock solutions are typically prepared by dissolving this compound in an organic solvent such as DMSO.[1][5] It is advisable to purge the solvent with an inert gas before preparing the solution.[1] Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] These aliquots should be stored at -20°C or -80°C.[3][4][6] Under these conditions, the solution is expected to be stable for at least one month at -20°C and up to one year at -80°C.[2][4]
Q3: I observed precipitation in my stock solution after storing it at -20°C. What should I do?
A: Precipitation upon freezing is a common issue. If you observe this, gently warm the solution and use sonication to aid in redissolving the compound.[3][5][7] To minimize the risk of precipitation, ensure you are using a high-purity, anhydrous grade solvent, as the presence of water can significantly impact solubility.[3][5] It is also recommended to prepare the working solution fresh for each experiment if possible.[3]
Q4: What is the solubility of this compound in different solvents?
A: this compound has varying solubility depending on the solvent. It is highly soluble in DMSO, with concentrations of up to 83.3 mg/mL being achievable with the aid of ultrasonication and warming.[5] The compound is also soluble in dimethylformamide (DMF).[1] However, it is sparingly soluble in aqueous buffers.[1] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q5: How stable is this compound in aqueous solutions?
A: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use aqueous solutions on the same day they are prepared.[1] If you need to store it for a very short period, keep it at 4°C and use it as soon as possible. For any long-term experiments, it is best to prepare fresh aqueous solutions from a frozen DMSO stock.
Quantitative Data Summary
The following tables provide a summary of the stability and solubility data for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 3-4 years[1][2][4] | Keep desiccated.[2] |
| Solid (Powder) | 4°C | 2 years[3] | |
| Solution in DMSO | -20°C | 1 month to 1 year[2][3][4] | Aliquot to avoid freeze-thaw cycles.[2] |
| Solution in DMSO | -80°C | 1 to 2 years[3][4] | Recommended for longer-term storage. |
| Aqueous Solution | Not Recommended | Should be used the same day.[1] | Prepare fresh from DMSO stock. |
Table 2: Solubility Data
| Solvent | Concentration | Conditions |
| DMSO | ~83.3 mg/mL (200.27 mM)[5] | Requires ultrasonic and warming.[5] |
| DMSO | ~50 mg/mL (131.76 mM)[3] | Requires ultrasonic.[3] |
| DMSO | ~7.6 mg/mL (20 mM)[7] | Heating is recommended.[7] |
| Dimethylformamide (DMF) | ~0.1 mg/mL[1] | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL[1] | Prepare by diluting a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out the desired amount of this compound powder using a calibrated analytical balance. c. Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of AZD1208 HCl is 415.94 g/mol ). d. Add the calculated volume of anhydrous DMSO to the vial containing the powder. e. To facilitate dissolution, gently warm the solution and sonicate in a water bath until the compound is completely dissolved.[3][5] f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. h. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a specific solvent over time.
-
Procedure: a. Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO, aqueous buffer). b. Divide the solution into multiple aliquots and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). c. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from storage. d. Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase. e. The stability is assessed by measuring the peak area of the parent compound. A decrease in the peak area over time indicates degradation. f. Quantify the percentage of the remaining compound at each time point relative to the initial time point (T=0).
Visualizations
Caption: PIM kinase signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling and preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD1208 | Pim kinase inhibitor | CAS 1204144-28-4 | pan-Pim kinase inhibitor | Buy AZD-1208 from Supplier InvivoChem [invivochem.com]
- 7. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
Inconsistent experimental results with AZD1208 hydrochloride
Welcome to the technical support center for AZD1208 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing inconsistencies observed during experimentation with this pan-Pim kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing variable sensitivity to AZD1208 across different cell lines. What could be the underlying reasons?
A1: Inconsistent sensitivity to AZD1208 is a documented phenomenon and can be attributed to several factors inherent to the cancer cells being studied.
-
Pim-1 Expression and STAT5 Activation: The sensitivity of acute myeloid leukemia (AML) cell lines to AZD1208 has been shown to correlate with high Pim-1 expression and the activation status of STAT5.[1] Cell lines with elevated levels of both are generally more susceptible to the inhibitor's effects.
-
Intrinsic Resistance Mechanisms: Some cell lines exhibit intrinsic resistance. For example, in certain AML cell lines, resistance is associated with sustained mTOR signaling despite effective PIM kinase inhibition.[2] This can be due to feedback loops that bypass the effects of AZD1208.
-
Genetic Background of Cells: The specific mutations and genetic makeup of each cell line play a crucial role. For instance, in non-small cell lung cancer (NSCLC) cell lines with EGFR mutations, AZD1208 shows moderate synergistic effects when combined with EGFR inhibitors like osimertinib, suggesting its efficacy is influenced by the primary oncogenic driver.[3]
Q2: Our experiments show that AZD1208 is inducing autophagy instead of apoptosis. Is this an expected outcome?
A2: Yes, in certain cellular contexts, AZD1208 has been observed to induce autophagy rather than apoptosis.
In gastric cancer cells, for instance, AZD1208 treatment led to a decrease in cell proliferation and induced autophagy, as evidenced by an increase in the autophagy marker Light Chain 3B (LC3B) in long-term cultures.[4] This occurred even though downstream substrates of Pim kinase associated with cell survival were downregulated.[4] Similarly, in primary chronic lymphocytic leukemia (CLL) cells, AZD1208 was found to induce autophagy.[5] This suggests that the cellular response to Pim kinase inhibition can be context-dependent, leading to different cell fate decisions.
Q3: We are seeing a cytostatic (growth arrest) effect rather than a cytotoxic (cell death) effect. Why might this be?
A3: A cytostatic effect is a common outcome of AZD1208 treatment. In studies on human liposarcoma cells, AZD1208 at a concentration of 20 µM was reported to be cytostatic, reducing cell survival without inducing hallmarks of apoptosis such as DNA fragmentation or caspase activation.[6][7] This growth arrest can be linked to the inhibitor's impact on key cell cycle regulators and protein translation machinery. AZD1208 has been shown to cause cell cycle arrest, often in the G0/G1 phase, and is accompanied by a reduction in the phosphorylation of proteins like 4EBP1 and p70S6K, which are critical for translation.[1]
Q4: We have observed activation of other signaling pathways, like AMPK, upon AZD1208 treatment. Is this an off-target effect?
A4: Not necessarily. The activation of pathways like AMPK can be an indirect consequence of Pim kinase inhibition. In liposarcoma cells, AZD1208 treatment induced AMPK activation, which was found to be crucial for its cytostatic effect.[6][7] This activation was independent of LKB1, a common upstream kinase of AMPK.[6][7] This suggests that the cellular response to AZD1208 can involve the compensatory activation of other signaling networks. Another study on AML cells showed that resistance to AZD1208 can be mediated by the feedback activation of mTOR signaling through p38α, which is triggered by an increase in reactive oxygen species (ROS) upon PIM inhibition.[2]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Downstream Targets
If you are observing inconsistent dephosphorylation of known Pim kinase substrates (e.g., p-BAD, p-4EBP1), consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent target inhibition.
Detailed Steps:
-
Compound Integrity: Ensure the this compound is properly dissolved and has been stored correctly. Prepare fresh stock solutions in DMSO and store them at –20°C.[5] For in vivo studies, specific formulations may be required.[8]
-
Concentration and Time-Course: Perform a dose-response and time-course experiment. Inhibition of targets like p-4EBP1 can be dose-dependent.[6] For example, in some cell lines, concentrations of 5-20 µM were required for significant inhibition.[6]
-
Lysate Preparation: Ensure that cell lysates are prepared with appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Western Blotting Protocol: Optimize your western blotting protocol. This includes validating the specificity of your primary antibodies and ensuring you are using an appropriate loading control.
Issue 2: Acquired Resistance to AZD1208 in Long-Term Cultures
Cells may develop resistance to AZD1208 over time. Here’s how to investigate this phenomenon.
Potential Mechanisms of Resistance
Caption: Mechanisms of resistance to AZD1208.
Investigative Steps:
-
Analyze Feedback Loops: Investigate the activation of survival pathways that may be compensating for Pim kinase inhibition. A key mechanism of resistance in AML is the feedback activation of mTOR signaling, which can be mediated by p38α.[2] Consider co-treatment with inhibitors of these feedback pathways (e.g., p38 or Akt inhibitors).
-
Assess DNA Damage Response (DDR): In some gastric cancer cells, insensitivity to AZD1208 was associated with increased levels of DDR factors.[4] Analyze the expression and phosphorylation of key DDR proteins like Chk2.
-
Combination Therapy: Explore synergistic combinations. For example, combining AZD1208 with an Akt inhibitor has shown synergistic antitumor effects in gastric cancer cells.[4] In EGFR-mutant NSCLC, combining it with an EGFR TKI can be beneficial.[3]
Data Summary Tables
Table 1: In Vitro Efficacy of AZD1208 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result (IC50/GI50) | Reference |
| MOLM-16 | AML | Cell Viability | GI50 | < 1 µM | [1] |
| KG-1a | AML | Cell Viability | GI50 | < 1 µM | [1] |
| EOL-1 | AML | Cell Viability | GI50 | < 1 µM | [1] |
| OCI-M1 | AML | Cell Viability | IC50 | > 10 µM (Resistant) | [2] |
| OCI-M2 | AML | Cell Viability | IC50 | > 10 µM (Resistant) | [2] |
| 93T449 | Liposarcoma | Cell Count | Survival | Conc. dependent decrease | [6] |
| SW872 | Liposarcoma | Cell Count | Survival | Conc. dependent decrease | [6] |
| SNU-638 | Gastric Cancer | Colony Formation | Proliferation | Sensitive | [4] |
| SNU-601 | Gastric Cancer | Colony Formation | Proliferation | Resistant | [4] |
| PC-9 | NSCLC | MTT Assay | Viability | Moderate synergy w/ osimertinib | [3] |
| H1975 | NSCLC | MTT Assay | Viability | Moderate synergy w/ osimertinib | [3] |
Table 2: Enzymatic Inhibition Constants (Ki) and IC50 Values for AZD1208
| Target | Assay Type | Ki | IC50 (at Km ATP) | IC50 (at 5mM ATP) | Reference |
| Pim-1 | Enzymatic | 0.1 nM | 0.4 nM | 2.6 nM | [1] |
| Pim-2 | Enzymatic | 1.92 nM | 5.0 nM | 164 nM | [1] |
| Pim-3 | Enzymatic | 0.4 nM | 1.9 nM | 17 nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from studies on NSCLC cell lines.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1.5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of AZD1208 (e.g., 0-200 µM) or in combination with another inhibitor. Incubate for the desired period (e.g., 72-96 hours).
-
MTT Addition: Add 0.5 mg/mL of MTT reagent to each well and incubate for 2 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to solubilize the formazan (B1609692) crystals.
-
Absorbance Measurement: Quantify the absorbance using a microplate reader at 565 nm.
-
Data Analysis: Calculate the fractional survival as a percentage relative to control (vehicle-treated) cells.
Protocol 2: Western Blotting for Phospho-Proteins
This is a general protocol based on methodologies described in multiple studies.[1][2][6]
-
Cell Treatment: Plate cells and treat with AZD1208 at the desired concentrations and for the specified times.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors (e.g., Cell Lysis Buffer from Cell Signaling Technology).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-4EBP1, anti-p-BAD, anti-p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein or a loading control (e.g., β-actin, GAPDH).
Signaling Pathway Diagrams
PIM Kinase Downstream Signaling
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of AZD1208.
Feedback Loop in AZD1208 Resistance
Caption: Feedback loop leading to resistance to AZD1208 via ROS, p38, and mTOR activation.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Impact of serum proteins on AZD1208 hydrochloride activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing AZD1208 hydrochloride in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a special focus on the impact of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AZD1208 is an orally bioavailable and highly selective small molecule inhibitor of all three isoforms of the PIM kinase family (PIM-1, PIM-2, and PIM-3)[1][2]. PIM kinases are serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways[2]. By inhibiting these kinases, AZD1208 can interrupt the G1/S phase of the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis in cells that overexpress PIM kinases[2]. Its anti-cancer activity has been demonstrated in a variety of cancer cell lines[3].
Q2: What are the key downstream signaling pathways affected by AZD1208?
A2: AZD1208 has been shown to inhibit the phosphorylation of several key downstream targets of the PIM kinases. These include proteins involved in translation, cell cycle progression, and survival such as 4EBP-1, S6, and STAT-3.[3][4] Additionally, in some cell lines, AZD1208 treatment leads to reduced phosphorylation of the pro-apoptotic protein BAD and can modulate the mTOR signaling pathway[1][3].
Q3: I am not observing the expected level of activity with AZD1208 in my cell-based assays. What could be the issue?
A3: One of the most critical factors influencing the in vitro activity of AZD1208 is the presence of serum proteins in the cell culture media. Most kinase inhibitors, including AZD1208, can bind to serum proteins, particularly albumin. This binding sequesters the compound, reducing its free concentration and thus its availability to enter cells and interact with its target.[5] A study has shown that the type of serum used (e.g., fetal bovine serum vs. human serum) can significantly impact the cytotoxic effects of AZD1208.[5] For troubleshooting, refer to the detailed guide below.
Q4: How does the presence of Fetal Bovine Serum (FBS) in my cell culture medium affect the activity of AZD1208?
A4: In general, cell cultures supplemented with Fetal Bovine Serum (FBS) have shown higher rates of cell death when treated with AZD1208 compared to those cultured in human or autologous serum.[5] This suggests that the binding affinity of AZD1208 may be lower for bovine serum albumin than for human serum albumin. Consequently, a higher fraction of the drug remains free and active in media with FBS. If you are switching between different types of serum, you may need to re-optimize the effective concentration of AZD1208.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO.[6] For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved, stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide: Impact of Serum Proteins on AZD1208 Activity
This guide will help you navigate common issues related to the influence of serum proteins on AZD1208's performance in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no AZD1208 activity in cell-based assays. | High serum protein concentration: Serum proteins, particularly albumin, bind to AZD1208, reducing its free and active concentration. | 1. Reduce Serum Concentration: If your cell line tolerates it, perform the experiment in a medium with a lower serum percentage (e.g., 2-5% FBS) or in a serum-free medium for the duration of the drug treatment. 2. Increase AZD1208 Concentration: If reducing serum is not feasible, a higher concentration of AZD1208 may be required to achieve the desired biological effect. Perform a dose-response curve to determine the optimal concentration in your specific serum conditions. 3. Consider the Type of Serum: Be aware that different types of serum (e.g., FBS, human serum) can have varying effects on AZD1208 activity.[5] If you switch serum types, re-evaluate the effective concentration of the inhibitor. |
| Inconsistent results between experiments. | Variability in serum batches: Different lots of serum can have varying protein compositions, leading to inconsistent binding of AZD1208. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of serum to minimize variability. 2. Pre-screen Serum Lots: If possible, test new lots of serum for their effect on your assay before using them in critical experiments. |
| Discrepancy between in vitro and in vivo results. | Higher protein binding in vivo: The protein concentration in plasma in vivo is significantly higher than in most cell culture media, leading to a lower free fraction of the drug. | 1. Measure Plasma Protein Binding: Determine the plasma protein binding percentage of AZD1208 in the relevant species to calculate the free drug concentration in vivo. 2. Correlate with Free Drug Concentration: When comparing in vitro and in vivo data, correlate the observed effects with the calculated free concentration of AZD1208 in each system. |
Experimental Protocols
Protocol 1: General Western Blot Analysis for Phosphorylated Downstream Targets
This protocol outlines a general procedure for assessing the effect of AZD1208 on the phosphorylation of its downstream targets.
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total proteins of interest (e.g., p-4EBP1, 4EBP1, p-S6, S6, p-STAT3, STAT3). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Determining the Impact of Serum on AZD1208 IC50 in a Cell Viability Assay
This protocol allows for the quantification of the effect of serum on the potency of AZD1208.
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for the chosen cell viability assay.
-
Preparation of Media with Different Serum Concentrations: Prepare complete media with varying percentages of FBS (e.g., 0%, 2%, 5%, 10%).
-
Drug Dilution Series: Prepare a serial dilution of this compound in each of the prepared media.
-
Cell Treatment: Replace the existing media in the 96-well plates with the media containing the different concentrations of AZD1208. Include a vehicle control for each serum concentration.
-
Incubation: Incubate the plates for a period relevant to your cell line and assay (e.g., 72 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: For each serum concentration, plot the cell viability against the log of the AZD1208 concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AZD1208 Signaling Pathway.
Caption: Workflow for Serum Effect Analysis.
Caption: Troubleshooting Logic Flow.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK | MDPI [mdpi.com]
- 4. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
Technical Support Center: PIM Kinase Inhibition by AZD1208 and Feedback Loop Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIM kinase inhibitor AZD1208. It specifically addresses the feedback loop activation that can occur upon PIM kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is AZD1208 and what is its primary mechanism of action?
AZD1208 is a potent and selective, orally available pan-PIM kinase inhibitor.[1][2] It targets all three isoforms of the PIM serine/threonine kinase family: PIM1, PIM2, and PIM3.[2][3] PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways and are frequently upregulated in various cancers, where they promote cell proliferation and survival.[3][4][5] AZD1208 acts as an ATP-competitive inhibitor, blocking the kinase activity of PIM proteins.[6] This inhibition leads to cell cycle arrest, and in some cases, apoptosis, by preventing the phosphorylation of downstream PIM substrates.[1][2][3]
Q2: What are the key downstream targets of PIM kinases affected by AZD1208?
AZD1208-mediated PIM kinase inhibition affects several key downstream proteins involved in cell cycle progression, apoptosis, and protein translation. These include:
-
BAD (Bcl-2-associated agonist of cell death): Inhibition of PIM kinase by AZD1208 leads to decreased phosphorylation of BAD at Ser112.[1][6][7]
-
4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1): AZD1208 treatment reduces the phosphorylation of 4EBP1.[1][2][6][8]
-
p70S6K (p70S6 Kinase) and S6 Ribosomal Protein: Phosphorylation of p70S6K and its substrate S6 is decreased upon AZD1208 treatment.[1][2][6][8]
-
c-Myc: Levels of the c-Myc oncoprotein can be slightly reduced in some cell lines following AZD1208 treatment.[1]
-
PRAS40 (Proline-rich AKT substrate 40 kDa): AZD1208 can inhibit the phosphorylation of PRAS40.[1][7]
Q3: What is the described feedback loop that can be activated upon PIM kinase inhibition by AZD1208?
A significant feedback mechanism that can lead to intrinsic resistance to AZD1208 involves the reactivation of the mTOR signaling pathway mediated by p38α (MAPK14).[7] Inhibition of PIM kinases by AZD1208 can lead to an increase in reactive oxygen species (ROS).[7] This elevation in ROS activates p38α, which in turn promotes the phosphorylation and activation of AKT and subsequently the mTOR pathway.[7] This sustained mTOR signaling can overcome the anti-proliferative effects of PIM inhibition.[7]
Q4: In which experimental models has this feedback loop been observed?
This feedback loop has been primarily characterized in acute myeloid leukemia (AML) cell lines that exhibit intrinsic resistance to AZD1208, such as OCI-M1 and OCI-M2.[7]
Q5: How can the activation of this feedback loop be overcome experimentally?
Co-treatment with a p38α inhibitor, such as SB202190 or SCIO-469, has been shown to synergize with AZD1208 to suppress the growth of resistant cell lines.[7] This combination therapy effectively blocks the feedback activation of mTOR signaling.[7] Additionally, direct inhibition of mTOR with inhibitors like AZD8055 can also be effective in cell lines where AZD1208 alone fails to suppress mTOR activity.[7]
Troubleshooting Guides
Problem 1: My cells show initial sensitivity to AZD1208, but then develop resistance.
| Possible Cause | Suggested Solution |
| Activation of the p38α-mTOR feedback loop. | - Verify feedback activation: Perform a time-course experiment (e.g., 4, 24, 48 hours) and analyze the phosphorylation status of p38, AKT (S473 and T308), PRAS40, S6, and 4EBP1 by Western blot. An increase in p-p38 and sustained or increased phosphorylation of mTOR pathway components despite PIM inhibition (as confirmed by decreased p-BAD) would indicate feedback activation.[7] - Measure ROS levels: Use a fluorescent probe like CellROX or MitoSOX to measure total cellular ROS or mitochondrial superoxide (B77818) levels, respectively, after AZD1208 treatment. An increase in ROS would support the activation of this feedback pathway.[7] - Co-treatment: Treat cells with a combination of AZD1208 and a p38 inhibitor (e.g., SB202190, SCIO-469) to see if sensitivity is restored.[7] |
| Upregulation of other survival pathways. | - Pathway analysis: Use techniques like reverse phase protein array (RPPA) or RNA sequencing to identify other signaling pathways that may be upregulated upon prolonged AZD1208 treatment. |
| Drug efflux. | - Efflux pump analysis: Although not commonly observed with AZD1208, you can assess the expression of common drug efflux pumps (e.g., MDR1) by qPCR or Western blot.[6] |
Problem 2: I am not observing the expected downstream effects of AZD1208 (e.g., decreased p-4EBP1, apoptosis) in my cell line.
| Possible Cause | Suggested Solution |
| Cell line is intrinsically resistant. | - Confirm PIM inhibition: First, confirm that AZD1208 is inhibiting PIM kinase in your cells by assessing the phosphorylation of a direct and sensitive substrate like BAD (Ser112).[7] If p-BAD is not decreasing, there may be an issue with the compound or experimental conditions. - Assess baseline PIM-1 expression and STAT5 activation: Sensitivity to AZD1208 has been correlated with high Pim-1 expression and phosphorylated STAT5.[1][6] Analyze the baseline levels of these proteins in your cell line. - Check for sustained mTOR signaling: In resistant cells, mTOR signaling may be maintained despite PIM inhibition.[7] Analyze the phosphorylation of PRAS40, S6, and 4EBP1. If these remain phosphorylated, it suggests the feedback loop may be active or other compensatory mechanisms are at play. |
| Suboptimal experimental conditions. | - Concentration and time: Perform a dose-response (e.g., 0.1, 0.3, 1, 3 µM) and time-course (e.g., 3, 6, 24, 48 hours) experiment to determine the optimal concentration and duration of AZD1208 treatment for your specific cell line.[1][9] - Compound stability: Ensure the proper storage and handling of the AZD1208 compound. |
| Cellular context. | - Apoptosis vs. Autophagy: In some cell types, AZD1208 may induce autophagy rather than apoptosis.[10] Assess markers of autophagy such as LC3B conversion by Western blot. |
Data Presentation
Table 1: In Vitro Efficacy of AZD1208 in Acute Myeloid Leukemia (AML) Cell Lines.
| Cell Line | FLT3 Status | GI₅₀ (µM) | Sensitivity | Reference |
| EOL-1 | - | <1 | Sensitive | [1] |
| KG-1a | WT | <1 | Sensitive | [1] |
| Kasumi-3 | - | <1 | Sensitive | [1] |
| MV4-11 | ITD | <1 | Sensitive | [1] |
| MOLM-16 | ITD | <1 | Sensitive | [1] |
| OCI-M1 | - | >10 | Resistant | [7] |
| OCI-M2 | - | >10 | Resistant | [7] |
GI₅₀: Concentration for 50% of inhibition of cell proliferation.
Table 2: Effect of AZD1208 on Downstream Signaling in Sensitive vs. Resistant AML Cell Lines.
| Phospho-Protein | Sensitive Cell Lines (e.g., MOLM-16) | Resistant Cell Lines (e.g., OCI-M1) | Reference |
| p-BAD (Ser112) | Decreased | Decreased | [7] |
| p-PRAS40 | Decreased | No Change / Sustained | [7] |
| p-S6 | Decreased | No Change / Sustained | [7] |
| p-4EBP1 | Decreased | No Change / Sustained | [7] |
Experimental Protocols
1. Western Blot Analysis of PIM Kinase and mTOR Pathway Activation
This protocol is for analyzing the phosphorylation status of key proteins following AZD1208 treatment.
Materials:
-
Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA kit).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., p-BAD (Ser112), BAD, p-p38, p38, p-AKT (Ser473), AKT, p-S6, S6, p-4EBP1, 4EBP1, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with vehicle (e.g., DMSO) or desired concentrations of AZD1208 for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
2. Cell Viability Assay (MTT or CellTiter-Blue)
This protocol is for assessing the effect of AZD1208 on cell proliferation.
Materials:
-
96-well cell culture plates.
-
Cell line of interest.
-
Complete culture medium.
-
AZD1208 stock solution.
-
MTT or CellTiter-Blue reagent.
-
Solubilization solution (for MTT).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Drug Treatment: Treat cells with a serial dilution of AZD1208 (and/or a p38 inhibitor for combination studies) for the desired duration (e.g., 72-96 hours). Include vehicle-treated wells as a control.
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For CellTiter-Blue: Add CellTiter-Blue reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Read the absorbance (for MTT) or fluorescence (for CellTiter-Blue) using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of viability against the drug concentration to determine the GI₅₀ value.
Mandatory Visualizations
Caption: Simplified PIM kinase signaling pathway and points of inhibition by AZD1208.
Caption: Feedback loop activation upon PIM kinase inhibition by AZD1208.
References
- 1. ashpublications.org [ashpublications.org]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific sensitivity to AZD1208 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD1208 hydrochloride, a potent pan-Pim kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
AZD1208 is an orally available, potent, and highly selective ATP-competitive inhibitor of all three PIM kinase isoforms: PIM1, PIM2, and PIM3.[1][2][3] PIM kinases are serine/threonine kinases that play a crucial role in cell proliferation, survival, and apoptosis.[4][5] By inhibiting PIM kinases, AZD1208 can lead to cell cycle arrest, induction of apoptosis, and autophagy in sensitive cancer cell lines.[1][3][6] It affects downstream signaling pathways, including the mTOR pathway, by reducing the phosphorylation of key substrates like 4EBP1, p70S6K, and S6.[1][2]
Q2: In which cancer types and cell lines has AZD1208 shown activity?
AZD1208 has demonstrated efficacy primarily in preclinical models of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][2] It has also been studied in Chronic Lymphocytic Leukemia (CLL), prostate cancer, gastric cancer, and non-small cell lung cancer.[6][7][8][9] Sensitivity to AZD1208 in AML cell lines often correlates with high Pim-1 expression and activation of STAT5.[1][10]
Q3: What are the typical cellular responses to AZD1208 treatment?
The cellular response to AZD1208 is cell line-specific and can include:
-
Growth Inhibition: A common effect observed across sensitive cell lines.[11]
-
Cell Cycle Arrest: Primarily in the G0/G1 phase, as seen in MOLM-16 cells.[1][12]
-
Apoptosis: Induction of programmed cell death, often accompanied by an increase in cleaved caspase 3.[1][2]
-
Autophagy: In some cell lines, such as gastric cancer cells and primary CLL cells, AZD1208 can induce autophagy.[6][8]
Q4: Are there known mechanisms of resistance to AZD1208?
Yes, intrinsic and acquired resistance to AZD1208 have been observed. One key mechanism of intrinsic resistance in some AML cell lines is the feedback activation of mTOR signaling.[13] This can be mediated by an increase in reactive oxygen species (ROS) which in turn activates p38α and subsequently the AKT/mTOR pathway, thus counteracting the inhibitory effect of AZD1208.[13] Resistance does not appear to be driven by drug efflux pumps.[1]
Troubleshooting Guide
Problem 1: My cell line of interest shows little to no response to AZD1208 treatment.
-
Possible Cause 1: Low PIM Kinase Expression. The sensitivity of some cancer cell lines, particularly in AML, has been correlated with the expression levels of PIM-1 and the activation status of STAT5.[1][10]
-
Recommendation: Check the baseline expression of PIM kinases (PIM-1, -2, and -3) and phosphorylated STAT5 in your cell line via Western blotting. Cell lines with low or absent PIM expression may be intrinsically resistant.
-
-
Possible Cause 2: Intrinsic Resistance via Feedback Loops. Some cell lines exhibit intrinsic resistance through the activation of compensatory signaling pathways.[13] A key described mechanism is the feedback activation of the mTOR pathway mediated by p38α.[13]
-
Recommendation: Investigate the phosphorylation status of p38 and key mTOR pathway proteins (like AKT, S6, and 4EBP1) with and without AZD1208 treatment. If you observe sustained or increased mTOR signaling upon treatment, this might indicate a feedback resistance mechanism.
-
-
Possible Cause 3: Suboptimal Drug Concentration or Treatment Duration. The effective concentration and duration of treatment can vary significantly between cell lines.
-
Recommendation: Perform a dose-response curve with a wide range of AZD1208 concentrations (e.g., 0.01 µM to 20 µM) and assess cell viability at different time points (e.g., 24, 48, 72, and 96 hours).
-
Problem 2: I am not observing the expected level of apoptosis.
-
Possible Cause 1: Cell Line-Specific Response. Not all sensitive cell lines undergo significant apoptosis.[12] The primary response in some cells might be cytostatic (cell cycle arrest) or induction of autophagy rather than cytotoxicity.[6][11]
-
Recommendation: In addition to apoptosis assays (e.g., Annexin V staining, caspase cleavage), perform cell cycle analysis to check for arrest and assess markers of autophagy like LC3B conversion.
-
-
Possible Cause 2: Insufficient Drug Exposure. The induction of apoptosis may require higher concentrations or longer exposure times than those needed for growth inhibition.
-
Recommendation: Titrate both the concentration of AZD1208 and the incubation time. Analyze apoptosis at multiple time points.
-
Problem 3: I am considering a combination therapy approach with AZD1208. What are some rational combinations?
-
For Resistant Cells with p38-mediated mTOR feedback: Combining AZD1208 with a p38 inhibitor has been shown to synergistically suppress growth in resistant cell lines.[13]
-
In Gastric Cancer: Combination with an Akt inhibitor has demonstrated synergistic antitumor effects.[6]
-
In AML: AZD1208 can sensitize FLT3-ITD positive AML cells to the cytotoxic effects of chemotherapy agents like daunorubicin.[14] Combination with cytarabine (B982) has also shown enhanced tumor growth inhibition.[12]
-
In EGFR-mutated NSCLC: Combining AZD1208 with EGFR inhibitors like osimertinib (B560133) can yield moderate synergistic effects, potentially by decreasing STAT3 phosphorylation.[9]
Data Presentation
Table 1: Inhibitory Activity of AZD1208 Against PIM Kinases.
| PIM Isoform | IC50 (nM) in Cell-Free Assay | Ki (nM) |
| PIM-1 | 0.4 | 0.1 |
| PIM-2 | 5.0 | 1.92 |
| PIM-3 | 1.9 | 0.4 |
| Data sourced from references[1][3][11]. |
Table 2: Cell Line-Specific Sensitivity to AZD1208 (GI50 values).
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| EOL-1 | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| KG-1a | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| Kasumi-3 | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| OCI-M1 | Acute Myeloid Leukemia (AML) | > 10 | [13] |
| OCI-M2 | Acute Myeloid Leukemia (AML) | > 10 | [13] |
| SNU-638 | Gastric Cancer | Sensitive | [6] |
| SNU-601 | Gastric Cancer | Resistant | [6] |
| GI50: The concentration for 50% of maximal inhibition of cell proliferation. |
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Blue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of AZD1208. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Blue) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and read the absorbance. If using a fluorescent reagent like CellTiter-Blue, read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
2. Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Plate cells and treat with AZD1208 or vehicle for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-4EBP1, total 4EBP1, p-STAT5, total STAT5, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: AZD1208 inhibits PIM kinases, blocking downstream pro-survival and proliferation pathways.
Caption: A resistance mechanism to AZD1208 involves p38α-mediated feedback activation of mTOR.
Caption: Workflow for assessing cell line sensitivity and the mechanism of action of AZD1208.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. oncotarget.com [oncotarget.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: AZD1208 Hydrochloride Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AZD1208 hydrochloride in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective oral inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are serine/threonine kinases that play a crucial role in cell proliferation, survival, and tumor growth.[3][4]
Q2: What are the expected downstream effects of AZD1208 treatment that can be observed by western blot?
AZD1208 treatment is expected to decrease the phosphorylation of Pim kinase substrates. Key downstream markers include reduced phosphorylation of 4E-BP1, p70S6K, S6, and Bad.[2][5][6] This indicates an inhibition of the mTOR signaling pathway.[6][7]
Q3: I am not seeing a decrease in the total protein levels of my target after AZD1208 treatment. Is this normal?
Yes, this is often the expected outcome. AZD1208 is a kinase inhibitor, meaning it blocks the phosphorylation activity of Pim kinases. Therefore, you should expect to see a decrease in the phosphorylated form of its downstream targets, while the total protein levels of these targets may remain unchanged.[4][5][6]
Q4: Can AZD1208 induce apoptosis or autophagy?
While some studies have shown that AZD1208 can induce apoptosis, particularly in combination with other agents, its primary effect is often cytostatic, leading to cell cycle arrest.[2][8] Several studies have also reported the induction of autophagy following AZD1208 treatment, which can be observed by monitoring markers like LC3B conversion.[1][5]
Q5: Are there known mechanisms of resistance to AZD1208?
Yes, resistance to AZD1208 has been observed. One reported mechanism involves the feedback activation of mTOR signaling through pathways like p38α.[7] In some resistant cells, sustained mTOR signaling is observed despite Pim kinase inhibition.[7]
Western Blot Troubleshooting Guide
This guide addresses common issues encountered during western blot analysis following AZD1208 treatment.
Issue 1: No signal or very weak signal for phosphorylated proteins.
-
Question: I am not detecting a signal for my phosphorylated target protein, even in the control (untreated) sample. What could be the issue?
-
Answer:
-
Insufficient Protein Load: Ensure you have loaded a sufficient amount of total protein lysate. It is recommended to perform a protein quantification assay (e.g., BCA assay) before loading.[6]
-
Antibody Issues: The primary antibody may not be sensitive enough or may have lost activity. Consider increasing the antibody concentration or using a fresh antibody vial. Verify that the antibody is validated for western blotting.
-
Phosphatase Activity: Endogenous phosphatases in your sample can dephosphorylate your target protein. Always use phosphatase inhibitors in your lysis buffer.
-
Poor Transfer: Ensure efficient protein transfer from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.[9] High molecular weight proteins may require longer transfer times.
-
Issue 2: No change in phosphorylation status after AZD1208 treatment.
-
Question: I do not observe a decrease in the phosphorylation of my target protein after treating cells with AZD1208. What should I check?
-
Answer:
-
AZD1208 Concentration and Incubation Time: The concentration of AZD1208 and the incubation time are critical. Refer to the literature for effective concentrations and durations for your specific cell line. Insufficient concentration or time may not be enough to inhibit Pim kinase activity.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to AZD1208.[7] Your cell line may be intrinsically resistant. It's advisable to include a sensitive cell line as a positive control if possible.
-
Drug Activity: Ensure that your this compound is active. Improper storage can lead to degradation.
-
Downstream Pathway Alterations: Your cells might have alternative signaling pathways that maintain the phosphorylation of your target protein, bypassing the need for Pim kinase activity.
-
Issue 3: Unexpected or non-specific bands.
-
Question: My western blot shows multiple bands, or bands at unexpected molecular weights. How can I resolve this?
-
Answer:
-
Antibody Specificity: The primary or secondary antibody may be cross-reacting with other proteins. Try using a more specific, affinity-purified antibody.[10] Running a control with only the secondary antibody can help identify non-specific binding from the secondary.[10]
-
Protein Degradation: Protease activity can lead to protein degradation and the appearance of lower molecular weight bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.[10]
-
Post-Translational Modifications: The target protein may have other post-translational modifications (e.g., glycosylation) that can cause it to migrate at a different molecular weight.[10]
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.[11]
-
Quantitative Data Summary
Table 1: Recommended AZD1208 Treatment Conditions
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Gastric Cancer Cells (SNU-638) | 1-5 µM | 120 hours | Dose-dependent reduction in p-Bad and p-4E-BP1 | [5] |
| NSCLC Cells (PC9, H1975) | 5 µM | 24 hours | Inhibition of PIM kinase activity | [8] |
| Liposarcoma Cells (93T449) | 20 µM | 8-24 hours | Inhibition of p-4EBP-1, p-mTOR, p-S6 | [6] |
| AML Cell Lines (OCI-M1, OCI-M2) | 1-2 µM | 4-48 hours | Inhibition of p-BAD; sustained mTOR signaling in resistant lines | [7] |
| CLL Cells | 3-10 µM | 24-72 hours | Decreased phosphorylation of 4E-BP1 | [1] |
Table 2: Recommended Antibody and Protein Loading Conditions
| Parameter | Recommendation | Source |
| Total Protein Loaded | 10-50 µg per lane | [6][11] |
| Primary Antibody Dilution | Titrate according to manufacturer's datasheet; start with a 1:1000 dilution | General Practice |
| Secondary Antibody Dilution | Titrate according to manufacturer's datasheet; typically 1:2000 to 1:10000 | General Practice |
| Lysis Buffer Components | RIPA buffer with protease and phosphatase inhibitors | [4][8] |
Experimental Protocols
Detailed Protocol for AZD1208 Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix an equal amount of protein lysate with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and transfer.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Ensure good contact between the gel and the membrane and remove any air bubbles.[9]
-
Perform the transfer according to the manufacturer's instructions for your transfer system.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-4E-BP1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the target protein and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: AZD1208 signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
AZD1208 Hydrochloride and Cardiotoxicity: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cardiotoxicity of AZD1208 hydrochloride, a pan-PIM kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical assessment.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating the cardiotoxicity of this compound?
While specific cardiotoxicity data for AZD1208 is not extensively published in preclinical or clinical studies, the rationale for investigation stems from the known roles of its targets, the PIM kinases. PIM kinases are expressed in cardiovascular tissues, including the heart and vascular smooth muscle cells, and are involved in pathways regulating cell survival, proliferation, and inflammation, which are critical for cardiovascular homeostasis.[1] Inhibition of such fundamental pathways by a therapeutic agent warrants a thorough cardiovascular safety assessment. Furthermore, other kinase inhibitors have been associated with a range of cardiovascular adverse effects, making this a critical area of investigation for new compounds in this class.[2][3][4]
Q2: What are the potential mechanisms of AZD1208-induced cardiotoxicity?
Based on the function of PIM kinases and the known cardiotoxic effects of other kinase inhibitors, potential mechanisms of AZD1208-induced cardiotoxicity could include:
-
Disruption of Cardiomyocyte Survival Pathways: PIM kinases phosphorylate and inactivate pro-apoptotic proteins such as BAD.[5] Inhibition of PIM kinases by AZD1208 could therefore lead to increased apoptosis in cardiomyocytes.
-
Impaired Contractility: Kinase signaling is crucial for regulating cardiac muscle contraction and relaxation. Off-target effects or downstream consequences of PIM inhibition could interfere with the function of contractile proteins.
-
Electrophysiological Disturbances: Many kinase inhibitors have been shown to affect cardiac ion channels, leading to arrhythmias.[3][6] Preclinical studies should assess the effect of AZD1208 on key cardiac ion channels like hERG.
-
Mitochondrial Dysfunction: Disruption of signaling pathways that regulate mitochondrial function can lead to energy depletion and oxidative stress in cardiomyocytes.[6]
Q3: What in vitro models are suitable for assessing the cardiotoxicity of AZD1208?
Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) are a highly relevant in vitro model for predicting cardiotoxicity.[6][7] These cells express human cardiac ion channels and contractile proteins and can be used in a variety of assays to detect both functional and structural toxicity.
Q4: What in vivo models can be used to evaluate the cardiovascular safety of AZD1208?
Standard preclinical toxicology studies in species such as rats and dogs are essential.[8][9] These studies should include cardiovascular monitoring, such as electrocardiography (ECG) and echocardiography, to assess for changes in heart rate, rhythm, and cardiac function.[10] Measurement of cardiac biomarkers like troponin in serum can also indicate myocardial injury.[9]
Troubleshooting Guides
Problem 1: No observable cardiotoxicity in in vitro assays.
-
Possible Cause: The concentrations of AZD1208 used may be too low.
-
Troubleshooting Step: Ensure that the tested concentrations are clinically relevant and cover a range that includes and exceeds the anticipated therapeutic plasma concentrations.
-
-
Possible Cause: The assay endpoint is not sensitive enough to detect the specific type of cardiotoxicity.
-
Troubleshooting Step: Employ a panel of assays that measure different aspects of cardiotoxicity, including cell viability, apoptosis, mitochondrial function, and electrophysiology.[6]
-
-
Possible Cause: The duration of exposure is too short.
-
Troubleshooting Step: Extend the incubation time with AZD1208 to assess for delayed or chronic effects.
-
Problem 2: High variability in results from hPSC-CM-based assays.
-
Possible Cause: Inconsistent maturity and purity of cardiomyocyte cultures.
-
Troubleshooting Step: Use well-characterized hPSC-CMs from a reputable commercial source or ensure rigorous quality control of in-house differentiations.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions or ensure proper humidification during incubation.
-
-
Possible Cause: Solvent (e.g., DMSO) toxicity.
-
Troubleshooting Step: Ensure the final concentration of the vehicle is consistent across all wells and is below the threshold for toxicity in your specific cell type.
-
Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment using Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)
-
Cell Culture: Plate hPSC-CMs on fibronectin-coated multi-well plates and allow them to form a spontaneously beating syncytium.
-
Compound Treatment: Prepare a dilution series of this compound in the appropriate cell culture medium. Add the compound to the cells and incubate for 24, 48, and 72 hours.
-
Endpoint Assays:
-
Cytotoxicity: Measure cell viability using an MTS or LDH release assay.
-
Apoptosis: Quantify apoptosis using a caspase-3/7 activity assay or by staining for Annexin V.
-
Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye such as TMRM.
-
Electrophysiology: Record field potentials using a multi-electrode array (MEA) system to assess for changes in beat rate, field potential duration, and arrhythmias.[6]
-
Contractility: Measure changes in cardiomyocyte contraction and relaxation using impedance-based systems or video motion analysis.
-
Protocol 2: In Vivo Assessment of Cardiovascular Function in a Rodent Model
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Dosing: Administer this compound orally at three different dose levels daily for 14 days. Include a vehicle control group.
-
Cardiovascular Monitoring:
-
Echocardiography: Perform echocardiograms at baseline and at the end of the study to assess left ventricular ejection fraction, fractional shortening, and other measures of cardiac function.[10]
-
Electrocardiography (ECG): Record ECGs at regular intervals to monitor for changes in heart rate, PR interval, QRS duration, and QT interval.
-
-
Terminal Procedures:
-
Blood Collection: Collect blood at the end of the study for analysis of cardiac troponin I levels.[9]
-
Histopathology: Harvest hearts, weigh them, and perform histopathological examination to look for any signs of myocardial damage, inflammation, or fibrosis.
-
Quantitative Data Summary
Table 1: In Vitro Cardiotoxicity of AZD1208 in hPSC-CMs
| AZD1208 Conc. (µM) | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | Mitochondrial Membrane Potential (% of Control) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| Positive Control |
Table 2: In Vivo Cardiovascular Effects of AZD1208 in Rats (14-Day Study)
| Treatment Group | Change in Ejection Fraction (%) | Change in QT Interval (ms) | Serum Troponin I (ng/mL) |
| Vehicle Control | |||
| AZD1208 (Low Dose) | |||
| AZD1208 (Mid Dose) | |||
| AZD1208 (High Dose) |
Visualizations
Caption: PIM Kinase Signaling Pathway and the Point of Inhibition by AZD1208.
Caption: General Experimental Workflow for Preclinical Cardiotoxicity Assessment.
Caption: Troubleshooting Logic for Lack of Observed In Vitro Cardiotoxicity.
References
- 1. Understanding Drug-Induced Cardiotoxicity: Mechanisms, Impact, and Future Directions [hidocdr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 8. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: AZD1208 Hydrochloride and CYP3A4 Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the CYP3A4-mediated metabolism of AZD1208 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
AZD1208 is a substrate and, notably, an inducer of the cytochrome P450 3A4 (CYP3A4) enzyme. This interaction is a critical aspect of its metabolism, leading to autoinduction and increased clearance of the drug upon multiple dosing.[1][2]
Q2: What is the mechanism of CYP3A4 induction by AZD1208?
The induction of CYP3A4 by AZD1208 is dependent on the pregnane (B1235032) X receptor (PXR).[2] Mechanistic studies also suggest the involvement of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway in this process.[2]
Q3: Are there specific metabolites of AZD1208 formed by CYP3A4 that have been identified?
Currently, publicly available literature does not provide a detailed characterization of the specific chemical structures of AZD1208 metabolites formed by CYP3A4. General metabolite profiling can be conducted using techniques like liquid chromatography-mass spectrometry (LC-MS) following incubation with human liver microsomes.
Q4: What is the clinical significance of the CYP3A4-mediated metabolism of AZD1208?
The autoinduction of CYP3A4 by AZD1208 leads to increased clearance of the drug. This pharmacokinetic characteristic was a significant factor in the termination of its clinical development.[1][2] Understanding this interaction is crucial for interpreting preclinical and clinical data and for the design of any future studies involving AZD1208 or similar compounds.
Troubleshooting Guide
Issue 1: Inconsistent or no observation of AZD1208-mediated CYP3A4 induction in in vitro experiments.
-
Possible Cause: The experimental model may not be suitable for detecting the induction.
-
Troubleshooting Steps:
-
Verify the cell culture format: Studies have shown that CYP3A4 induction by AZD1208 is observable in three-dimensional (3D) spheroid cultures of primary human hepatocytes (PHHs) but not in traditional two-dimensional (2D) monolayer cultures.[2]
-
Confirm the functionality of the PXR pathway: Ensure that the cells used in the assay have a functional pregnane X receptor (PXR) signaling pathway, as it is required for AZD1208-mediated CYP3A4 induction.[2]
-
Use appropriate controls: Include a known CYP3A4 inducer, such as rifampicin, as a positive control to validate the experimental system.[3]
-
Issue 2: High variability in the extent of CYP3A4 induction observed between experiments.
-
Possible Cause: Differences in experimental conditions or donor variability in primary cells.
-
Troubleshooting Steps:
-
Standardize experimental protocols: Ensure consistent cell seeding densities, concentrations of AZD1208, and incubation times across all experiments.
-
Account for donor variability: When using primary human hepatocytes, be aware that there can be significant inter-donor variability in the extent of CYP3A4 induction.[3] If possible, use cells from multiple donors to assess the range of response.
-
Monitor cell health: Assess the viability and health of the cells throughout the experiment, as cytotoxicity can affect metabolic enzyme expression.
-
Issue 3: Difficulty in detecting and identifying AZD1208 metabolites.
-
Possible Cause: Low metabolite formation or limitations of the analytical method.
-
Troubleshooting Steps:
-
Optimize incubation conditions: Vary the concentration of AZD1208, incubation time, and protein concentration (e.g., human liver microsomes) to enhance metabolite formation.
-
Enhance analytical sensitivity: Utilize a highly sensitive mass spectrometer and optimize the liquid chromatography method to improve the detection of potential metabolites.
-
Employ metabolite profiling techniques: Use high-resolution mass spectrometry to obtain accurate mass measurements and fragmentation data to aid in the structural elucidation of metabolites.[4]
-
Experimental Protocols
Protocol 1: Assessment of AZD1208-Mediated CYP3A4 Induction in 3D Spheroid Cultures of Primary Human Hepatocytes
-
Cell Culture: Culture primary human hepatocytes in a suitable medium to form 3D spheroids.
-
Treatment: After spheroid formation, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for gene induction.
-
RNA Isolation and qRT-PCR: Isolate total RNA from the spheroids and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP3A4. Normalize the expression to a housekeeping gene.
-
CYP3A4 Activity Assay: Measure CYP3A4 enzyme activity using a probe substrate such as midazolam. Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS.
-
Data Analysis: Compare the CYP3A4 mRNA expression and activity in AZD1208-treated cells to the vehicle control.
Data Presentation
Table 1: Summary of Quantitative Data on AZD1208-Mediated CYP3A4 Induction
| Parameter | Experimental System | Result | Reference |
| CYP3A4 Induction | 3D Spheroid Culture (PHH) | Significant induction observed | [2][3] |
| CYP3A4 Induction | 2D Monolayer Culture (PHH) | No significant induction observed | [2][3] |
| Mechanism | Gene Knockdown in PHH | PXR-dependent | [2] |
| Clinical Observation | Phase I Clinical Trial | Increased drug clearance after multiple dosing | [1] |
Visualizations
Caption: Experimental workflow for assessing AZD1208-mediated CYP3A4 induction.
Caption: Simplified signaling pathway of AZD1208 action.
Caption: Proposed mechanism of AZD1208-mediated CYP3A4 induction.
References
- 1. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinically Relevant Cytochrome P450 3A4 Induction Mechanisms and Drug Screening in Three-Dimensional Spheroid Cultures of Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Primary Metabolite Profiling/Metabolite Identification | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Addressing batch-to-batch variability of AZD1208 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with AZD1208 hydrochloride, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different experimental batches. What could be the primary cause?
A1: Inconsistent IC50 values are a common challenge and can stem from several factors related to batch-to-batch variability of the compound. The most likely causes include:
-
Purity and Impurity Profile: Different batches may have slight variations in purity or the presence of different impurities, which can affect the compound's biological activity.
-
Solubility and Aggregation: Incomplete solubilization or precipitation of this compound in your assay media can lead to a lower effective concentration and thus, a higher apparent IC50. The solubility of hydrochloride salts can be sensitive to the pH and ionic strength of the buffer.
-
Compound Stability: Degradation of the compound in stock solutions or during the experiment can lead to a loss of potency.
-
Hygroscopicity: this compound may be hygroscopic, meaning it can absorb moisture from the air. This can alter the actual weight of the compound used to prepare stock solutions, leading to concentration inaccuracies.
Q2: How can we ensure consistent preparation of this compound stock solutions across different batches?
A2: To ensure consistency, it is crucial to establish a standardized protocol for stock solution preparation:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AZD1208.[1] Use high-purity, anhydrous DMSO to minimize degradation.
-
Weighing: If the compound is suspected to be hygroscopic, handle it in a controlled environment (e.g., a glove box with low humidity).
-
Solubilization: Ensure complete dissolution of the compound. Gentle warming and sonication can aid in this process. Visually inspect the solution for any particulates.
-
Storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store at -20°C or -80°C for long-term stability.
Q3: What are the best practices for handling this compound in cellular assays to minimize variability?
A3: To obtain reproducible results in cellular assays:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media consistent across all experiments and below a level that affects cell viability (typically <0.5%).
-
Media Compatibility: Assess the solubility of this compound in your specific cell culture medium. The compound may be less soluble in aqueous media compared to DMSO.
-
Positive Controls: Include a known PIM kinase inhibitor with a well-characterized IC50 as a positive control in your assays. This will help to differentiate between issues with the compound and assay-specific problems.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure consistency in their genetic background and target expression levels.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or loss of activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Compare the activity of the fresh stock to the old stock in parallel experiments. 3. Analyze the old stock solution by HPLC or LC-MS to check for degradation products. | If the fresh stock restores activity, the old stock has likely degraded. |
| Incomplete Solubilization | 1. Visually inspect the stock solution and final assay dilutions for any precipitate. 2. Try preparing the stock solution at a slightly lower concentration. 3. Use sonication or gentle warming to aid dissolution. | A clear, precipitate-free solution should result in more consistent activity. |
| Assay Interference | 1. Run a control experiment without cells to check for compound interference with the assay reagents (e.g., ATP, substrate). 2. If using a luminescence-based assay, check for quenching or enhancement of the signal by the compound. | No change in signal in the absence of enzymatic activity indicates no direct assay interference. |
Issue 2: Inconsistent results between different batches of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Purity/Potency | 1. Request the Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity and any provided analytical data (e.g., HPLC, NMR). 2. Perform an in-house quality control check on each new batch using analytical methods such as HPLC to confirm purity and identity. | Consistent purity and analytical profiles across batches should lead to more reproducible biological data. |
| Hygroscopicity | 1. Store the solid compound in a desiccator. 2. Handle the compound in a low-humidity environment when preparing stock solutions. | Minimizing water absorption will ensure more accurate weighing and consistent stock concentrations. |
| Polymorphism | Different crystalline forms (polymorphs) can have different solubilities and dissolution rates. While difficult to assess without specialized equipment, being aware of this possibility can help in troubleshooting. If significant variability persists despite addressing other factors, consult the supplier for information on the crystalline form. | Consistent solid-state properties should contribute to more reproducible results. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H21N3O2S・HCl | [2] |
| Molecular Weight | 415.94 g/mol | [2] |
| Appearance | Solid | N/A |
| Solubility (DMSO) | ≥ 20 mM (with gentle warming) | |
| Storage (Solid) | -20°C | |
| Storage (Solution) | -20°C or -80°C | N/A |
Table 2: Reported IC50 Values for AZD1208
| Kinase | IC50 (nM) | Assay Conditions | Source |
| Pim-1 | 0.4 | Cell-free | |
| Pim-2 | 5.0 | Cell-free | |
| Pim-3 | 1.9 | Cell-free |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of this compound to room temperature before opening to minimize moisture absorption. b. Weigh the required amount of solid compound using a calibrated analytical balance in a low-humidity environment if possible. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution and use a sonicator or gentle warming (not to exceed 37°C) to ensure complete dissolution. e. Visually inspect the solution to confirm that no solid particles are present. f. Aliquot the stock solution into single-use, light-protected tubes. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control of this compound by HPLC
-
Objective: To assess the purity of a new batch of this compound and compare it to a reference batch.
-
Materials: this compound (new and reference batches), HPLC-grade acetonitrile (B52724), HPLC-grade water, formic acid, HPLC system with a C18 column and UV detector.
-
Procedure: a. Prepare a 1 mg/mL solution of both the new and reference batches of this compound in DMSO. b. Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. c. Set up a gradient elution method (e.g., 5% to 95% acetonitrile over 20 minutes). d. Set the UV detector to the wavelength of maximum absorbance for AZD1208. e. Inject equal volumes of the new and reference batch solutions. f. Compare the chromatograms for the retention time of the main peak and the presence and area of any impurity peaks. The percentage purity can be calculated based on the peak areas.
Mandatory Visualizations
Caption: PIM Kinase Signaling Pathway and the inhibitory action of AZD1208.
References
Validation & Comparative
A Head-to-Head Battle of Pim Kinase Inhibitors: AZD1208 Hydrochloride vs. SGI-1776 in Preclinical Models
In the landscape of targeted cancer therapy, inhibitors of the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases have emerged as a promising strategy, particularly for hematological malignancies. This guide provides a detailed, objective comparison of two notable pan-Pim kinase inhibitors, AZD1208 hydrochloride and SGI-1776, based on their performance in preclinical models. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds.
At a Glance: Key Compound Characteristics
| Feature | This compound | SGI-1776 |
| Primary Targets | Pan-Pim Kinase (Pim-1, -2, -3)[1][2] | Pan-Pim Kinase (Pim-1, -2, -3), FLT3[3][4] |
| Mechanism of Action | ATP-competitive inhibitor of all three Pim kinase isoforms[1] | ATP-competitive inhibitor of Pim kinases and Fms-like tyrosine kinase 3 (FLT3)[5] |
| Therapeutic Area (Preclinical) | Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), Chronic Lymphocytic Leukemia (CLL), Multiple Myeloma, Solid Tumors[1][2][6][7] | Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), Multiple Myeloma, Prostate Cancer, Non-Hodgkin Lymphoma[3][8][9][10] |
| Key Downstream Effects | Inhibition of mTOR signaling pathway (p70S6K, 4EBP1, S6 phosphorylation), cell cycle arrest, apoptosis, and reduction in protein synthesis.[1][7][11][12] | Reduction in Mcl-1, c-Myc, and phospho-Bad levels, inhibition of RNA and protein synthesis, and induction of apoptosis.[3][4][9] |
Quantitative Data Summary
Enzymatic Inhibition (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AZD1208 and SGI-1776 against their target kinases in cell-free enzymatic assays. Lower values indicate greater potency.
| Target Kinase | AZD1208 IC50 (nM) | SGI-1776 IC50 (nM) |
| Pim-1 | 0.4[13] | 7[3][8] |
| Pim-2 | 5.0[13] | 363[3][8] |
| Pim-3 | 1.9[13] | 69[3][8] |
| FLT3 | Not a primary target | 44[3][5] |
Cellular Proliferation (GI50/IC50) in AML Cell Lines
This table presents the concentration of each compound required to inhibit the growth of various Acute Myeloid Leukemia (AML) cell lines by 50%.
| AML Cell Line | AZD1208 GI50 (µM) | SGI-1776 IC50 (µM) | FLT3 Status |
| MOLM-16 | <0.1[14][15] | - | FLT3-WT |
| KG-1a | <1[1] | - | FLT3-WT |
| MV4-11 | <1[1] | 0.005 - 11.68 (range across various lines)[5][8] | FLT3-ITD |
| EOL-1 | <1[1] | - | - |
| Kasumi-3 | <1[1] | - | - |
| OCI-AML-3 | >10 | - | FLT3-WT |
| MOLM-13 | - | 0.005 - 11.68 (range across various lines)[5][8] | FLT3-ITD |
In Vivo Efficacy in AML Xenograft Models
The following data summarizes the anti-tumor activity of AZD1208 and SGI-1776 in mouse xenograft models of AML.
| Compound | Cell Line Xenograft | Dosing Regimen | Tumor Growth Inhibition | Reference |
| AZD1208 | MOLM-16 | 10 mg/kg, daily for 2 weeks | 89% | [1] |
| AZD1208 | MOLM-16 | 30 mg/kg, daily for 2 weeks | Slight regression | [1] |
| SGI-1776 | MV-4-11 | 75 mg/kg, daily for 5 days x 3 weeks | Complete regression in 8 of 9 mice | [8][16] |
| SGI-1776 | MV-4-11 | 200 mg/kg, twice weekly | Complete regression in all 10 mice | [16] |
| SGI-1776 | MOLM-13 | Not specified | Significantly increased efficacy of cytarabine | [17] |
Signaling Pathways and Mechanisms of Action
Both AZD1208 and SGI-1776 exert their anti-cancer effects by inhibiting the Pim kinase family, which are key regulators of cell survival and proliferation. However, their downstream effects and additional targets differentiate their mechanisms.
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are often overexpressed in hematological malignancies. They phosphorylate a variety of substrates involved in cell cycle progression, apoptosis, and protein synthesis.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
A Comparative Guide to PIM Kinase Inhibitors: AZD1208 Hydrochloride vs. LGH447
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent pan-PIM kinase inhibitors, AZD1208 hydrochloride and LGH447. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction to PIM Kinases and Their Inhibition
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpressed in various hematological malignancies and solid tumors, PIM kinases have emerged as attractive therapeutic targets.[1][3][4] Both this compound and LGH447 are potent, orally bioavailable, small-molecule inhibitors that target all three PIM kinase isoforms.[1][2]
Mechanism of Action
Both AZD1208 and LGH447 are ATP-competitive inhibitors, binding to the ATP-binding pocket of the PIM kinases and thereby blocking their catalytic activity.[1][2] Inhibition of PIM kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells that overexpress these kinases.[1][2][4]
Biochemical Potency
A direct comparison of the biochemical potency of AZD1208 and LGH447 reveals that both compounds are highly potent inhibitors of all three PIM kinase isoforms. However, LGH447 generally exhibits lower picomolar inhibitory constants (Ki) compared to the low nanomolar IC50 and Ki values of AZD1208. It is important to note that the presented values are collated from different studies and assay conditions, which may influence the absolute numbers.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | ATP Concentration | Reference |
| This compound | PIM1 | 0.4 | 0.1 | Km | [1] |
| PIM2 | 5.0 | 1.92 | Km | [1] | |
| PIM3 | 1.9 | 0.4 | Km | [1] | |
| PIM1 | 2.6 | - | 5 mM | [1] | |
| PIM2 | 164 | - | 5 mM | [1] | |
| PIM3 | 17 | - | 5 mM | [1] | |
| LGH447 | PIM1 | <3 | 0.006 | Not Specified | [2] |
| PIM2 | <3 | 0.018 | Not Specified | [2] | |
| PIM3 | - | 0.009 | Not Specified | [2] |
Cellular Activity
Both inhibitors have demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines. The sensitivity to these inhibitors often correlates with the expression levels of PIM kinases.
| Inhibitor | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| This compound | MOLM-16 | Acute Myeloid Leukemia | <0.1 | [5] |
| KG-1a | Acute Myeloid Leukemia | <1 | [1] | |
| MV4-11 | Acute Myeloid Leukemia | <1 | [1] | |
| EOL-1 | Acute Myeloid Leukemia | <1 | [1] | |
| Kasumi-3 | Acute Myeloid Leukemia | <1 | [1] | |
| LGH447 | MM.1S | Multiple Myeloma | Not Specified | |
| OPM-2 | Multiple Myeloma | Not Specified | ||
| NCI-H929 | Multiple Myeloma | Not Specified | ||
| RPMI-8226 | Multiple Myeloma | Not Specified |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of both AZD1208 and LGH447.
AZD1208 in an Acute Myeloid Leukemia (AML) Xenograft Model:
In a MOLM-16 xenograft model, daily oral administration of AZD1208 for 14 days resulted in a dose-dependent inhibition of tumor growth.[1] Treatment with 30 mg/kg of AZD1208 led to a slight regression of the tumor.[1]
LGH447 in a Multiple Myeloma Xenograft Model:
LGH447 has also shown significant inhibition of tumor growth in xenograft mouse models of multiple myeloma.[3][6][7]
Selectivity and Off-Target Effects
This compound: A kinase panel screen of 442 kinases revealed that AZD1208 is highly selective for PIM kinases.[1] Besides the three PIM isoforms, only 13 other kinases were inhibited by 50% or more.[1] Notably, AZD1208 does not inhibit Flt3 or Flt3-ITD.[1] However, some studies suggest that at higher concentrations, some of the anti-proliferative effects of AZD1208 in non-Hodgkin lymphoma cell lines might be due to off-target effects.[8]
LGH447: In a panel of 68 diverse protein kinases, LGH447 was found to be highly selective for PIM kinases.[2] It also demonstrated inhibitory activity against GSK3β, PKN1, and PKCτ, but at significantly lower potencies (IC50 between 1 and 5 µM).[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: PIM Kinase Signaling Pathway and points of inhibition by AZD1208 and LGH447.
Caption: General workflow for an in vitro PIM kinase inhibition assay.
Caption: Workflow for an in vivo xenograft model to evaluate inhibitor efficacy.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of PIM kinase inhibitors.
Materials:
-
Recombinant human PIM1, PIM2, or PIM3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
PIM kinase substrate (e.g., a synthetic peptide derived from a known PIM substrate like BAD)
-
This compound or LGH447
-
Microplate reader for detecting the assay signal (e.g., fluorescence or luminescence)
Procedure:
-
Prepare serial dilutions of the PIM inhibitor in DMSO and then dilute further in kinase buffer.
-
In a microplate, add the PIM kinase enzyme to the kinase buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60-90 minutes) at room temperature or 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (General Protocol)
This protocol outlines a general method for assessing the effect of PIM inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MOLM-16 for AML, MM.1S for multiple myeloma)
-
Complete cell culture medium
-
This compound or LGH447
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of the PIM inhibitor in the cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the development of the signal.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values by normalizing the data to the vehicle-treated control.
In Vivo Xenograft Model (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of PIM inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Human cancer cell line
-
Matrigel (optional, to aid tumor formation)
-
This compound or LGH447 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PIM inhibitor or vehicle control to the respective groups daily via oral gavage.
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., using the formula: (Length x Width²) / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise the tumors for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., phospho-BAD).
Conclusion
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Loss of PIM2 enhances the anti-proliferative effect of the pan-PIM kinase inhibitor AZD1208 in non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
AZD1208 Hydrochloride: A Comparative Analysis Against Other Pan-PIM Inhibitors
This guide provides a detailed comparison of the efficacy of AZD1208 hydrochloride with other pan-PIM (Proviral Integration site for Moloney murine leukemia virus) kinase inhibitors. The PIM kinase family, comprising PIM1, PIM2, and PIM3, consists of serine/threonine kinases that are key regulators of cell proliferation, survival, and metabolism.[1][2] Upregulated in various cancers, particularly hematological malignancies, PIM kinases have emerged as significant therapeutic targets.[3][] Pan-PIM inhibitors like AZD1208 are designed to block the activity of all three isoforms, thereby inhibiting downstream signaling pathways crucial for tumor growth.[3][5]
Efficacy Comparison of Pan-PIM Kinase Inhibitors
The inhibitory activity of AZD1208 and other pan-PIM inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against each PIM kinase isoform. AZD1208 is a potent, ATP-competitive inhibitor of all three PIM kinases.[5] Its efficacy, particularly against PIM2, can be influenced by the concentration of ATP used in the assay, a critical factor for cell-based activity.[5][6]
The following table summarizes the reported inhibitory activities of AZD1208 and other selected pan-PIM inhibitors.
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | PIM1 Ki (nM) | PIM2 Ki (nM) | PIM3 Ki (nM) | Reference |
| AZD1208 | 0.4 | 5.0 | 1.9 | 0.1 | 1.92 | 0.4 | [5] |
| AZD1208 (High ATP) | 2.6 | 164 | 17 | - | - | - | [5] |
| Compound 9 | 5 | 6 | 86 | - | - | - | [7] |
| Compound 14 | 4 | 27 | 6 | - | - | - | [7] |
| SGI-1776 | Not specified | Not specified | Not specified | - | - | - | [8][9] |
| PIM447 | Not specified | Not specified | Not specified | - | - | - | [10] |
Note: The efficacy of inhibitors can vary based on assay conditions. "High ATP" refers to assays conducted with physiological ATP concentrations (e.g., 5 mM), which can present a more challenging environment for ATP-competitive inhibitors.[5]
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[2][][11] Once expressed, PIM kinases phosphorylate a wide array of substrates involved in critical cellular processes, thereby promoting cell cycle progression, inhibiting apoptosis, and enhancing protein translation.
Caption: The PIM kinase signaling pathway, activated by cytokines via JAK/STAT, and inhibited by AZD1208.
Experimental Protocols
The determination of kinase inhibitor efficacy relies on robust and reproducible assays. Below is a representative protocol for an in vitro kinase inhibition assay, based on the principles of the ADP-Glo™ Kinase Assay format.[12]
Objective: To determine the IC50 value of a test compound (e.g., AZD1208) against a specific PIM kinase isoform.
Materials:
-
Recombinant human PIM1, PIM2, or PIM3 enzyme
-
PIM kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[12]
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates (low volume, white)
-
Luminometer for signal detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., AZD1208) in DMSO. A typical starting concentration might be 10 mM, diluted to achieve a final assay concentration range from micromolar to picomolar.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.[12]
-
Enzyme Addition: Add 2 µL of the PIM kinase enzyme, diluted to a predetermined optimal concentration in kinase buffer, to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should be at or near its Km value for the specific PIM isoform to ensure assay sensitivity.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.[12]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Experimental Workflow Diagram
Caption: Workflow for an in vitro PIM kinase inhibition assay using a luminescence-based method.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. apexbt.com [apexbt.com]
- 12. promega.com [promega.com]
Validating the On-Target Effects of AZD1208 Hydrochloride Using siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comparative framework for validating the on-target activity of AZD1208 hydrochloride, a pan-PIM kinase inhibitor, by contrasting its effects with those of small interfering RNA (siRNA)-mediated knockdown of PIM kinases.
AZD1208 is an orally available small molecule that inhibits all three isoforms of the PIM serine/threonine kinase family (PIM1, PIM2, and PIM3).[1][2][3] These kinases are key downstream effectors in many cytokine and growth factor signaling pathways and are frequently overexpressed in various malignancies, playing a crucial role in cell proliferation, survival, and apoptosis.[1][2][4] To ensure that the observed cellular effects of AZD1208 are a direct result of PIM kinase inhibition and not due to off-target activities, a comparison with a target-specific knockdown approach like siRNA is essential.
Comparative Analysis of On-Target Effects: AZD1208 vs. PIM Kinase siRNA
The primary method for validating the on-target effects of AZD1208 is to demonstrate that its molecular and cellular consequences phenocopy those induced by the specific knockdown of PIM kinases using siRNA. The following table summarizes the expected outcomes on key downstream signaling molecules.
| Target Protein | Downstream Effect | Expected Outcome with AZD1208 | Expected Outcome with PIM Kinase siRNA |
| 4E-BP1 | Phosphorylation | Dose-dependent reduction[2][3][5] | Significant reduction[3] |
| p70S6K | Phosphorylation | Dose-dependent reduction[2] | Reduction |
| S6 | Phosphorylation | Dose-dependent reduction[2] | Reduction |
| Bad | Phosphorylation (Ser112) | Dose-dependent reduction[2][5] | Reduction[6] |
| c-Myc | Stability/Activity | Downregulation of downstream targets | Downregulation of downstream targets |
| Cell Cycle | Progression | G1/S phase arrest[2] | G1/S phase arrest |
| Apoptosis | Induction | Increase in cleaved caspase 3[2] | Induction of apoptosis |
Experimental Protocols
To achieve a robust comparison, the following experimental protocols should be implemented in parallel.
Cell Culture and Reagents
-
Cell Lines: Select a cell line with known PIM kinase expression and sensitivity to AZD1208 (e.g., MOLM-16, KG-1a, or other acute myeloid leukemia cell lines).[2]
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and dilute to final concentrations for treatment.
-
siRNA: Utilize validated siRNA sequences targeting PIM1, PIM2, and PIM3, along with a non-targeting control siRNA.
siRNA Transfection Protocol
-
Cell Seeding: Plate cells 24 hours prior to transfection to achieve 50-70% confluency on the day of transfection.[7]
-
siRNA-Lipid Complex Formation:
-
Dilute the PIM kinase-targeting siRNA and non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[8]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal time should be determined based on the stability of the PIM kinase proteins.[8]
This compound Treatment Protocol
-
Cell Seeding: Plate cells at a similar density to the siRNA transfection experiments.
-
Treatment: 24 hours after seeding, replace the medium with fresh medium containing various concentrations of AZD1208 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a duration comparable to the siRNA experiments (e.g., 24-72 hours) before analysis.
Downstream Analysis: Western Blotting
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of 4E-BP1, p70S6K, S6, and Bad, as well as antibodies for PIM kinases and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Figure 1. Experimental workflow for comparing AZD1208 and PIM kinase siRNA.
Figure 2. PIM kinase signaling pathway and points of intervention.
Alternative Validation Methods
While the siRNA approach is a gold standard for target validation, other methods can also be employed to corroborate the on-target effects of AZD1208.
| Method | Description | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout | Permanent genetic knockout of PIM kinase genes. | Provides a complete loss-of-function model. | Can be time-consuming to generate stable knockout cell lines; potential for off-target gene editing. |
| Resistant Mutant Generation | Generation of cell lines with mutations in the PIM kinase active site that confer resistance to AZD1208. | Directly links the drug's activity to its binding target. | Technically challenging and may not be feasible for all targets. |
| Chemical Proteomics | Use of chemical probes to identify the direct binding targets of AZD1208 within the cellular proteome. | Provides an unbiased view of inhibitor-protein interactions. | Requires specialized reagents and expertise in mass spectrometry. |
By employing a multi-faceted approach, with a direct comparison to siRNA-mediated knockdown at its core, researchers can confidently validate the on-target effects of this compound. This rigorous validation is paramount for the continued development of targeted cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of an inhibitor of the protein kinases PIM and DYRK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
AZD1208 Hydrochloride: A Comparative Guide to its Kinome Selectivity Profile
AZD1208 is a potent, orally available, ATP-competitive small-molecule inhibitor targeting the PIM kinase family, which includes PIM1, PIM2, and PIM3.[1][2][3] These serine/threonine kinases are crucial downstream effectors of the JAK/STAT signaling pathway and are implicated in the regulation of cell proliferation, survival, and apoptosis.[4][5] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them a significant target for cancer therapy.[][7]
AZD1208 demonstrates low nanomolar efficacy against all three PIM isoforms.[8][9] Its development and evaluation have highlighted a high degree of selectivity, a critical attribute for therapeutic candidates to minimize off-target effects and associated toxicities.[1][10] This guide provides a comparative analysis of AZD1208's selectivity across the human kinome, supported by available experimental data and methodologies.
Potency and On-Target Activity
AZD1208 is a pan-PIM kinase inhibitor, effectively inhibiting all three family members. Its potency has been quantified through various enzymatic assays, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values consistently in the low nanomolar range. The inhibitory activity is influenced by ATP concentration, a characteristic of ATP-competitive inhibitors.[1]
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| AZD1208 | PIM1 | 0.4 | 0.1 | Enzymatic assay at half-maximal ATP |
| PIM2 | 5.0 | 1.92 | Enzymatic assay at half-maximal ATP | |
| PIM3 | 1.9 | 0.4 | Enzymatic assay at half-maximal ATP | |
| PIM1 | 2.6 | - | Enzyme assay with 5 mM ATP | |
| PIM2 | 164 | - | Enzyme assay with 5 mM ATP | |
| PIM3 | 17 | - | Enzyme assay with 5 mM ATP | |
| PIM447 (LGH447) | PIM1 | - | 0.006 | Cell-free assay |
| PIM2 | - | 0.018 | Cell-free assay | |
| PIM3 | - | 0.009 | Cell-free assay | |
| SGI-1776 | PIM1 | 7 | - | Cell-free assay |
| PIM2 | 350 | - | 50-fold selective vs. PIM1 | |
| PIM3 | 70 | - | 10-fold selective vs. PIM1 | |
| CX-6258 | PIM1 | 5 | - | Not specified |
| PIM2 | 25 | - | Not specified | |
| PIM3 | 16 | - | Not specified | |
| Data compiled from multiple sources.[1][9] |
Kinome-Wide Selectivity Profile
A key aspect of characterizing a kinase inhibitor is understanding its profile across the entire kinome to identify potential off-target activities.[11] AZD1208 has been described as having an "excellent selectivity profile".[1] A comprehensive screen against a panel of 442 kinases using the DiscoveRx KINOMEscan™ technology at a concentration of 1 µM was performed during its preclinical evaluation.[1] In this screen, kinases that were inhibited by more than 50% underwent further analysis to determine IC50 values. While the complete dataset from this extensive screen is not publicly detailed in the cited literature, the published findings emphasize that AZD1208 exhibits greater than 43-fold higher affinity for PIM kinases compared to other tested kinases, underscoring its high selectivity.[10]
The lack of significant off-target inhibition, particularly against kinases like Flt3 which is a common off-target for other PIM inhibitors, is a notable feature of AZD1208's selectivity.[1]
PIM Kinase Signaling Pathway
PIM kinases are downstream of several cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway.[5] Upon activation, STATs (Signal Transducer and Activator of Transcription) translocate to the nucleus and induce the transcription of target genes, including the Pim genes.[5][7] The resulting PIM kinases phosphorylate a wide array of cytoplasmic and nuclear substrates to drive processes essential for tumorigenesis, such as cell cycle progression, protein synthesis, and inhibition of apoptosis.[][12]
Caption: PIM Kinase Signaling Pathway and AZD1208 Inhibition.
Experimental Protocols
The selectivity of kinase inhibitors like AZD1208 is typically determined using well-established, high-throughput screening platforms. The following describes a generalized protocol based on common industry practices, such as the KINOMEscan™ and ADP-Glo™ assays.[13][14][15]
Objective: To determine the inhibitory activity of a test compound (e.g., AZD1208) against a broad panel of human kinases.
1. KINOMEscan™ Binding Assay (Example Protocol)
This method quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Materials: DNA-tagged kinases, test compound, immobilized non-selective kinase inhibitor (ligand), solid support (e.g., beads), and reagents for quantitative PCR (qPCR).
-
Procedure:
-
Kinases from a diverse panel are individually expressed as fusions with a unique DNA tag.
-
The test compound (e.g., AZD1208 at a fixed concentration, such as 1 µM) is incubated with the DNA-tagged kinase and the immobilized ligand.
-
The mixture is allowed to reach equilibrium. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The beads are washed to remove any unbound kinase.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag via qPCR.
-
The results are expressed as a percentage of the DMSO control (% Ctrl). A lower percentage indicates stronger binding and inhibition by the test compound.
-
2. ADP-Glo™ Kinase Activity Assay (Example Protocol)
This method measures the enzymatic activity of the kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
-
Materials: Purified active kinases, kinase-specific peptide substrates, ATP, test compound, and ADP-Glo™ reagent kit.
-
Procedure:
-
The kinase reaction is set up in a multi-well plate. Each well contains the kinase, its specific substrate, and ATP in a reaction buffer.
-
The test compound (AZD1208) is added in a dose-response range to the appropriate wells. Control wells contain DMSO.
-
The reaction is incubated for a set period (e.g., 60 minutes) at room temperature to allow for phosphorylation.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the ADP generated into a luminescent signal.
-
Luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
-
IC50 values are calculated by plotting the percent inhibition versus the log of the compound concentration.
-
Caption: Generalized Workflow for Kinome Selectivity Profiling.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
AZD1208 Hydrochloride in Combination with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-PIM kinase inhibitor, AZD1208 hydrochloride, in combination with standard chemotherapy agents. The information presented is based on preclinical data from various studies, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
AZD1208 is a potent, orally available inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are serine/threonine kinases implicated in cell proliferation, survival, and tumorigenesis.[1][2] Preclinical studies have demonstrated that combining AZD1208 with standard chemotherapy agents can lead to synergistic anti-tumor effects in various cancer models, particularly in Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC). This guide summarizes the key findings, experimental designs, and mechanistic insights from these studies.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of AZD1208 with standard chemotherapies.
Table 1: In Vitro Efficacy of AZD1208 in Combination with Chemotherapy
| Cancer Type | Cell Line | Combination Agent | AZD1208 Concentration | Combination Effect | Endpoint | Reference |
| AML (FLT3-ITD) | Ba/F3-ITD | Daunorubicin | 1µM | Synergistic | Increased Apoptosis (65% vs. 25% for Daunorubicin alone) | |
| AML (FLT3-ITD) | Ba/F3-ITD | Mitoxantrone | 1µM | Synergistic | >2-fold increase in apoptosis vs. Mitoxantrone alone | |
| AML (FLT3-ITD) | Ba/F3-ITD | Etoposide | 1µM | Synergistic | >2-fold increase in apoptosis vs. Etoposide alone | |
| AML (FLT3-ITD) | Ba/F3-ITD | Topotecan | 1µM | Synergistic | >2-fold increase in apoptosis vs. Topotecan alone | |
| AML (FLT3-ITD) | Ba/F3-ITD | Cytarabine (B982) | 1µM | No significant increase in apoptosis | Apoptosis | |
| NSCLC (EGFR mut) | PC9 | Osimertinib (B560133) | 5µmol/L | Moderately Synergistic | Increased cell viability reduction | [3] |
| NSCLC (EGFR mut) | H1975 | Osimertinib | 5µmol/L | Moderately Synergistic | Increased cell viability reduction | [3] |
| AML | MOLM-16 | Pladienolide B | Various | Synergistic | Increased cell killing | [4] |
| AML | EOL-1 | Pladienolide B | Various | Synergistic | Increased cell killing | [4] |
| AML | MOLM-16 | SD6 | Various | Synergistic | Increased cell killing | [4] |
| AML | EOL-1 | SD6 | Various | Synergistic | Increased cell killing | [4] |
Table 2: In Vivo Efficacy of AZD1208 in Combination with Chemotherapy
| Cancer Type | Xenograft Model | Combination Agent | AZD1208 Dosage | Combination Agent Dosage | Combination Effect | Endpoint | Reference |
| AML | MOLM-16 | Cytarabine | 30 mg/kg (oral, QD) | 30 mg/kg (IP, 2x/week) | 96% Tumor Growth Inhibition (vs. 89% for AZD1208 alone and 79% for Cytarabine alone) | Tumor Volume | [1] |
| AML | KG-1a | Cytarabine | 30 mg/kg (oral, QD) | 30 mg/kg (IP, 2x/week) | 96% Tumor Growth Inhibition | Tumor Volume | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and critical evaluation.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of drug combinations on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10³ to 1.5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of AZD1208, the combination agent, or the combination of both. For single-agent IC50 determination, AZD1208 doses typically range from 0-200 µmol/L for a 72-hour treatment. For combination studies, cells are treated with varying concentrations of both drugs for 96 hours.
-
MTT Addition: After the treatment period, add 0.5 mg/mL of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for 2 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Quantify the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The Chou-Talalay method can be used to determine if the combination effect is synergistic (Combination Index < 1), additive (CI = 1), or antagonistic (CI > 1).[3]
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following drug treatment.
Protocol:
-
Cell Treatment: Culture cells with the indicated concentrations of AZD1208 and/or the chemotherapeutic agent for the specified duration (e.g., 48 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blotting
Objective: To analyze the expression and phosphorylation status of proteins in relevant signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-4EBP1, p-S6K, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[5]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of drug combinations in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ MOLM-16 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID or NSG mice).[1]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 150-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, AZD1208 alone, chemotherapy alone, combination). Administer AZD1208 orally (e.g., 30 mg/kg, daily) and the chemotherapeutic agent as per its standard route and schedule (e.g., cytarabine 30 mg/kg, intraperitoneally, twice weekly on consecutive days).[1]
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = (length × width²) × 0.5).[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target protein phosphorylation).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group. Statistical analysis (e.g., Student's t-test) is used to determine the significance of the observed differences.[1]
Signaling Pathways and Mechanisms of Action
AZD1208 exerts its anti-cancer effects by inhibiting the PIM kinases, which are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[1] PIM kinases, in turn, phosphorylate a number of substrates involved in cell cycle progression, protein synthesis, and apoptosis, such as 4EBP1, p70S6K, and BAD.[1][2]
The combination of AZD1208 with standard chemotherapy agents often results in a synergistic effect through complementary mechanisms of action. For instance, in FLT3-ITD positive AML, AZD1208 sensitizes cells to topoisomerase II inhibitors by increasing DNA damage and oxidative stress.[6] In NSCLC, the combination of AZD1208 and osimertinib leads to a more potent inhibition of the STAT3 signaling pathway, which is a key resistance mechanism to EGFR inhibitors.[3][7]
Mandatory Visualizations
Caption: AZD1208 inhibits PIM kinases, affecting downstream signaling.
Caption: Workflow for in vivo xenograft studies.
Caption: Synergistic mechanisms of AZD1208 and chemotherapy.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. oaepublish.com [oaepublish.com]
AZD1208 Hydrochloride vs. Akt Inhibitors in Gastric Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pan-Pim kinase inhibitor, AZD1208 hydrochloride, and Akt inhibitors in the context of gastric cancer. It synthesizes experimental data to objectively evaluate their mechanisms of action, efficacy as single agents, and their synergistic potential in combination therapies.
Introduction
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in gastric cancer.[1] This has made the components of this pathway, particularly the serine/threonine kinase Akt, attractive targets for therapeutic intervention.[1] A variety of Akt inhibitors are in development, including allosteric inhibitors like MK-2206 and ATP-competitive inhibitors such as AZD5363.
Concurrently, Pim kinases (Pim-1, Pim-2, and Pim-3), another family of serine/threonine kinases, have emerged as promising therapeutic targets in gastric cancer.[2] Pim kinases are downstream effectors of many growth factor signaling pathways and are overexpressed in various cancers.[3][4] AZD1208 is a potent, orally available pan-Pim kinase inhibitor that targets all three Pim isoforms.[2][3][5] This guide explores the therapeutic rationale and compares the anti-cancer effects of targeting Pim kinases with AZD1208 versus directly inhibiting Akt in gastric cancer.
Mechanism of Action
This compound (Pan-Pim Kinase Inhibitor): AZD1208 is an ATP-competitive inhibitor of Pim-1, Pim-2, and Pim-3 kinases.[6] By inhibiting these kinases, AZD1208 can interrupt the G1/S phase cell cycle transition, leading to cell cycle arrest and apoptosis in cells that overexpress Pim kinases.[3] In gastric cancer cells, treatment with AZD1208 has been shown to decrease cell proliferation and induce autophagy in long-term culture.[2][7] The growth inhibition effect of AZD1208 appears to be primarily mediated through autophagy rather than apoptosis.[2][7]
Akt Inhibitors: Akt inhibitors disrupt the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and the suppression of apoptosis. Activated Akt promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins such as Bad and the FOXO family of transcription factors.[8] By inhibiting Akt, these drugs aim to reduce cell proliferation, enhance apoptosis, and potentially restore sensitivity to chemotherapy.[9] There are several classes of Akt inhibitors, including allosteric inhibitors (e.g., MK-2206) and ATP-competitive inhibitors (e.g., AZD5363, GSK690693).[10]
Signaling Pathway Overview
The following diagram illustrates the points of intervention for AZD1208 and Akt inhibitors within their respective signaling pathways.
Caption: Intervention points of AZD1208 and Akt inhibitors.
Head-to-Head and Combination Efficacy
Direct comparative studies of this compound and Akt inhibitors as monotherapies in gastric cancer are limited. However, a key study investigated the effects of AZD1208 alone and in combination with an Akt inhibitor (AZD5363) in a panel of gastric cancer cell lines.[2]
As a single agent, AZD1208 showed minimal anti-proliferative effects on most gastric cancer cell lines at concentrations up to 1 μM in short-term assays.[2] At a higher concentration of 10 μM, it suppressed the proliferation of N87 and MKN45 cells by approximately 40%.[2] However, in long-term cultures, AZD1208 treatment led to decreased cell proliferation rates and induced autophagy.[2][7]
The combination of AZD1208 with an Akt inhibitor demonstrated a significant synergistic antitumor effect in gastric cancer cell lines.[2][7][11] This combination markedly decreased the phosphorylation of downstream targets like 4E-BP1 and Bad compared to either agent alone.[2][11] Furthermore, the co-administration of AZD1208 and AZD5363 led to a significant reduction in pChk2 expression and an increase in γ-H2AX foci, indicating an increase in DNA double-strand breaks.[2][11] This suggests that the synergistic effect is mediated through the regulation of the DNA damage repair pathway.[2][7]
Quantitative Data Summary
| Inhibitor Class | Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Pan-Pim Kinase Inhibitor | AZD1208 | N87, MKN45 | MTT Assay (120h) | Proliferation Inhibition | ~40% at 10 μM | [2] |
| AZD1208 | Most Gastric Cancer Cell Lines | MTT Assay (120h) | Proliferation Inhibition | Minimal effect up to 1 μM | [2] | |
| Akt Inhibitor | AZD5363 | Gastric Cancer Cell Lines | Not specified | Antitumor Activity | Active in PIK3CA mutant cells | |
| MK-2206 (in combination with Cisplatin) | AGS | Apoptosis/Proliferation | Increased effect of Cisplatin (B142131) | Synergistic | [12] | |
| Combination | AZD1208 + AZD5363 | SNU-601 | Colony Formation | Growth Inhibition | Dramatically reduced | [11] |
| AZD1208 + AZD5363 | SNU-601 | Western Blot | p4E-BP1, pBad | Markedly decreased | [2][11] | |
| AZD1208 + AZD5363 | SNU-601 | Western Blot | pChk2 | Significantly reduced | [2][11] | |
| AZD1208 + AZD5363 | SNU-601 | Immunofluorescence | γ-H2AX foci | Increased | [2][11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Gastric cancer cells were seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of AZD1208 for 120 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.
-
Formazan (B1609692) Solubilization: The formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell survival.[2]
Western Blot Analysis
-
Cell Lysis: Treated cells were harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-4E-BP1, p-Bad, pChk2), followed by incubation with horseradish peroxidase-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Immunofluorescence Assay for γ-H2AX Foci
-
Cell Culture and Treatment: Cells were grown on coverslips and treated with the inhibitors.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Blocking: Non-specific binding was blocked using a blocking solution.
-
Antibody Incubation: Cells were incubated with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Staining and Mounting: Nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.
-
Imaging: The cells were visualized and imaged using a fluorescence microscope to count the number of γ-H2AX foci.[2]
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro inhibitor studies.
Conclusion
Both this compound and Akt inhibitors target key nodes in signaling pathways that are frequently dysregulated in gastric cancer. While direct monotherapy comparisons are not extensively documented, the available evidence suggests that AZD1208 as a single agent induces autophagy and has modest anti-proliferative effects at higher concentrations in gastric cancer cells.[2] The primary strength of AZD1208 in this context appears to be its potent synergistic activity when combined with an Akt inhibitor.[2][7] This combination effectively co-suppresses downstream survival signals and enhances DNA damage, suggesting a promising strategy to overcome potential resistance mechanisms.[2][11] For drug development professionals, these findings highlight the potential of combination therapies targeting both the Pim and Akt pathways for the treatment of gastric cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combined approach.
References
- 1. Targeting AKT Protein Kinase in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Apoptosis with AZD1208 and Ruxolitinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of AZD1208, a pan-PIM kinase inhibitor, and ruxolitinib (B1666119), a JAK1/2 inhibitor, has demonstrated a significant synergistic effect in inducing apoptosis in preclinical models of myeloproliferative neoplasms (MPNs). This guide provides an objective comparison of the combination therapy versus monotherapy, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in this area.
Mechanism of Synergistic Action
Ruxolitinib targets the Janus kinase (JAK) family of tyrosine kinases, specifically JAK1 and JAK2, which are crucial components of the JAK/STAT signaling pathway.[1][2][3][4] This pathway is frequently hyperactivated in MPNs due to mutations, such as JAK2-V617F, leading to uncontrolled cell proliferation and survival.[1][4] Ruxolitinib competitively inhibits the ATP binding site of JAK1 and JAK2, thereby blocking downstream signaling.[3][4]
AZD1208 is a potent, orally available inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[5][6] PIM kinases are downstream effectors of the JAK/STAT pathway and play a critical role in cell cycle progression, survival, and apoptosis resistance.[5][7] They exert their pro-survival effects through the phosphorylation of several key proteins, including the pro-apoptotic protein BAD and components of the mTOR pathway.[6][8]
The synergistic apoptosis observed with the combination of AZD1208 and ruxolitinib stems from the dual targeting of interconnected signaling pathways. While ruxolitinib dampens the primary oncogenic signaling from hyperactive JAK2, AZD1208 inhibits a key downstream survival pathway that can contribute to ruxolitinib resistance. This combined blockade leads to enhanced inhibition of cell growth and a more profound induction of apoptosis than either agent alone.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic effects of combining AZD1208 and ruxolitinib in various MPN cell lines.
Table 1: Synergistic Inhibition of Cell Growth
| Cell Line | Treatment | Concentration | % Inhibition of Cell Growth | Combination Index (CI)* |
| HEL | AZD1208 | 3 µM | - | < 1[8][9] |
| Ruxolitinib | 0.25 µM | - | ||
| AZD1208 + Ruxolitinib | 3 µM + 0.25 µM | Significantly higher than single agents[8][9] | ||
| Uke1 | AZD1208 | Various | - | < 1[8][9] |
| Ruxolitinib | Various | - | ||
| AZD1208 + Ruxolitinib | Various Combinations | Synergistic inhibition observed[8][9] | ||
| BaF3-JAK2-V617F | AZD1208 | 0.3 µM | - | Not explicitly stated |
| Ruxolitinib | 0.1 µM | - | ||
| AZD1208 + Ruxolitinib | 0.3 µM + 0.1 µM | Effectively prevented cell growth[8][9] |
*A Combination Index (CI) less than 1 indicates synergy.[8][9]
Table 2: Enhanced Induction of Apoptosis (Annexin V Binding)
| Cell Line | Treatment | Concentration | % Apoptotic Cells |
| BaF3-JAK2-V617F | DMSO (Control) | - | Baseline |
| AZD1208 | Not specified | No significant effect | |
| Ruxolitinib | Dose-dependent | Increased apoptosis | |
| AZD1208 + Ruxolitinib | Not specified | Synergistically enhanced apoptosis[8][10] | |
| HEL | AZD1208 + Ruxolitinib | Not specified | Enhanced apoptotic cell death[8][10] |
| Uke1 | AZD1208 + Ruxolitinib | Not specified | Enhanced apoptotic cell death[8][10] |
Table 3: Synergistic Inhibition of Colony Formation in Primary MPN Cells
| Treatment | Effect on Erythroid Colony Formation |
| AZD1208 Monotherapy | Inhibition of colony formation[7][8] |
| AZD1208 + Ruxolitinib | Synergistic suppression of colony formation[7][8] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by AZD1208 and ruxolitinib and the experimental workflow for assessing their synergistic interaction.
Caption: Mechanism of synergistic action of ruxolitinib and AZD1208.
Caption: Experimental workflow for assessing synergy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: Human erythroleukemia (HEL), Uke1, and BaF3-JAK2-V617F cell lines, which are dependent on the JAK2-V617F mutation for growth, were utilized.[8]
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) from MPN patients were used for colony formation assays.[8]
-
Inhibitors: AZD1208 and ruxolitinib were dissolved in DMSO to create stock solutions.
Cell Growth and Viability Assays
-
Trypan Blue Exclusion: Cells were cultured with DMSO, ruxolitinib, AZD1208, or the combination of both drugs. At specified time points, total viable cells were determined by trypan blue exclusion using a hemocytometer.[8][9]
-
MTS Assay: Cells were treated with various concentrations of AZD1208 and ruxolitinib, alone and in combination. Relative viable cell numbers were determined using an MTS assay, which measures mitochondrial metabolic activity. The percentage of inhibition was calculated relative to DMSO-treated control cells.[8][9]
Apoptosis Assay (Annexin V/PI Staining)
-
Cells were treated with the indicated inhibitors for a specified duration (e.g., 24-72 hours).
-
Following treatment, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Cells were stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[8]
Colony Formation Assay
-
Peripheral blood mononuclear cells from MPN patients were plated in methylcellulose (B11928114) medium containing cytokines but lacking erythropoietin (Epo).
-
The cells were treated with DMSO, AZD1208, ruxolitinib, or the combination of both inhibitors at specified concentrations.
-
Epo-independent erythroid colonies (EECs) were counted after 14 days of incubation.
-
The results were expressed as a percentage of the colonies formed in the DMSO-treated samples.[8]
Western Blot Analysis
-
Cells were treated with the inhibitors for the indicated times and concentrations.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p70S6K, p-S6, p-4EBP1, tubulin, GAPDH).
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Conclusion
The combination of AZD1208 and ruxolitinib represents a promising therapeutic strategy for myeloproliferative neoplasms. The synergistic induction of apoptosis is achieved through the dual inhibition of the JAK/STAT and PIM/mTOR signaling pathways. The provided data and protocols offer a foundation for further investigation into this combination therapy, including its potential to overcome ruxolitinib resistance and improve clinical outcomes for MPN patients.[7][8] Further studies, including in vivo models and clinical trials, are warranted to fully elucidate the therapeutic potential of this combination.
References
- 1. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 2. PathWhiz [pathbank.org]
- 3. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PIM inhibitor AZD1208 synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PIM inhibitor AZD1208 synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Preclinical Comparative Guide to AZD1208 and AZD2014 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-PIM kinase inhibitor, AZD1208, and the dual mTORC1/2 inhibitor, AZD2014 (Vistusertib), with a focus on their synergistic anti-cancer effects when used in combination, particularly in the context of Acute Myeloid Leukemia (AML). The information presented is collated from key preclinical studies and is intended to support further research and development in this area.
Introduction to AZD1208 and AZD2014
AZD1208 is a potent and orally bioavailable small molecule that inhibits all three isoforms of the PIM serine/threonine kinase (PIM1, PIM2, and PIM3).[1] PIM kinases are crucial downstream effectors of many cytokine and growth factor signaling pathways, and their overexpression is implicated in the proliferation and survival of various cancer cells.[2][3] AZD1208 has been shown to induce cell cycle arrest and apoptosis in cancer cells by reducing the phosphorylation of key downstream targets such as the BCL-2 antagonist of cell death (BAD), 4E-binding protein 1 (4EBP1), and p70S6 kinase (p70S6K).[3]
AZD2014, also known as Vistusertib, is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[4] Unlike first-generation mTOR inhibitors (rapalogs), AZD2014 effectively inhibits both the mTORC1 and mTORC2 complexes.[4] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR pathway, preventing the feedback activation of AKT that is often observed with mTORC1-selective inhibitors.[4] AZD2014 has demonstrated broad anti-proliferative activity across a range of cancer cell lines.[4]
The combination of AZD1208 and AZD2014 has been investigated as a promising therapeutic strategy, particularly in AML.[2][4] The rationale for this combination lies in the potential for synergistic targeting of convergent signaling pathways that are critical for cancer cell growth and survival.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies on the combination of AZD1208 and AZD2014 in AML cell lines.
Table 1: Synergistic Effects of AZD1208 and AZD2014 on AML Cell Line Viability
| Cell Line | AZD1208 (IC50, µM) | AZD2014 (IC50, µM) | Combination Index (CI)* | Interpretation |
| MOLM-16 | ~1 | ~0.5 | < 0.1 | Very Strong Synergy |
| MV4;11 | >10 | ~0.5 | < 0.3 | Strong Synergy |
| MOLM-14 | >10 | ~1 | < 0.7 | Synergy |
| OCI-AML3 | >10 | ~1 | < 0.7 | Synergy |
| MOLM-13 | >10 | ~1 | > 1.1 | Slight Antagonism |
*Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
Table 2: Effect of AZD1208 and AZD2014 Combination on Apoptosis in AML Cell Lines (72h treatment)[3][5]
| Cell Line | Treatment | % Annexin V Positive Cells (Apoptosis) |
| MOLM-16 | Control (DMSO) | ~5% |
| AZD1208 (1 µM) | ~20% | |
| AZD2014 (0.5 µM) | ~25% | |
| Combination | ~60% | |
| MV4;11 | Control (DMSO) | ~10% |
| AZD1208 (10 µM) | ~25% | |
| AZD2014 (1 µM) | ~30% | |
| Combination | ~75% |
Table 3: Inhibition of Downstream Signaling Molecules by AZD1208 and AZD2014 Combination in MOLM-16 Cells (6h treatment)[3]
| Treatment | p-4EBP1 (Thr37/46) (% of Control) | p-S6 (Ser240/244) (% of Control) |
| Control (DMSO) | 100% | 100% |
| AZD1208 (1 µM) | ~60% | ~70% |
| AZD2014 (1 µM) | ~20% | ~10% |
| Combination | <10% | <5% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of the AZD1208 and AZD2014 combination therapy.
Cell Culture and Reagents
-
Cell Lines: Human AML cell lines such as MOLM-16, MV4;11, MOLM-14, OCI-AML3, and MOLM-13 were used.[2]
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Drug Preparation: AZD1208 and AZD2014 were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which were then diluted in culture medium to the desired final concentrations for experiments.[2]
Cell Viability Assay
-
Cell Seeding: AML cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Drug Treatment: Cells were treated with increasing concentrations of AZD1208, AZD2014, or the combination at a fixed ratio (e.g., 10:1 for most cell lines, 4:1 for MOLM-16).[4]
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability was assessed using the trypan blue exclusion method or a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug was calculated. The synergistic, additive, or antagonistic effects of the drug combination were determined by calculating the Combination Index (CI) using CalcuSyn software based on the Chou-Talalay method.[2]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells were treated with the indicated concentrations of AZD1208, AZD2014, or the combination for 72 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit).
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while Annexin V-positive, PI-positive cells were considered to be in late apoptosis or necrosis.[2]
Western Blotting
-
Cell Lysis: After treatment with AZD1208, AZD2014, or the combination for the specified duration (e.g., 3, 6, or 24 hours), cells were washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][3]
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., phospho-4EBP1, total 4EBP1, phospho-S6, total S6, and a loading control like β-actin or α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizations
Signaling Pathways
Caption: AZD1208 inhibits PIM Kinase, affecting apoptosis and protein synthesis.
Caption: AZD2014 dually inhibits mTORC1 and mTORC2, affecting cell survival.
Caption: Combined inhibition of PIM and mTOR pathways for synergistic effects.
Experimental Workflow
Caption: Workflow for preclinical evaluation of AZD1208 and AZD2014.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor AZD1208 inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: PIM Kinase Knockdown vs. AZD1208 Hydrochloride in Mimicking Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two key methodologies for studying the function and therapeutic potential of PIM kinases: genetic knockdown using techniques like small interfering RNA (siRNA) and pharmacological inhibition with the pan-PIM kinase inhibitor, AZD1208 hydrochloride. Understanding the similarities and differences between these approaches is crucial for validating drug targets and interpreting experimental outcomes in cancer research.
Introduction to PIM Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases consists of three highly homologous isoforms: PIM-1, PIM-2, and PIM-3.[1][2] These kinases are key regulators of cell proliferation, survival, and apoptosis.[3][4] Upregulated in numerous hematologic malignancies and solid tumors, such as acute myeloid leukemia (AML) and prostate cancer, PIM kinases have emerged as significant therapeutic targets.[1][3][5] Their activity is primarily regulated at the level of transcription, often downstream of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][4]
This guide will compare the cellular and molecular effects of reducing PIM kinase function via two distinct methods:
-
PIM Kinase Knockdown: A genetic approach that uses siRNA to degrade PIM kinase mRNA, preventing protein synthesis.
-
This compound: A potent, orally available, ATP-competitive small molecule that inhibits the kinase activity of all three PIM isoforms.[1][3][6]
PIM Kinase Signaling Pathway
PIM kinases are constitutively active and their functional impact is determined by their expression levels and the availability of their substrates.[1] They phosphorylate a wide array of downstream targets to promote cell growth and survival. Key substrates include components of the protein synthesis machinery (4EBP1, p70S6K, S6) and regulators of apoptosis (BAD).[1][3] By phosphorylating these targets, PIM kinases stimulate mRNA translation and inhibit apoptosis, contributing to tumorigenesis.
Comparative Analysis: Knockdown vs. Inhibition
Both PIM kinase knockdown and inhibition by AZD1208 aim to abrogate PIM kinase signaling, leading to similar anti-cancer effects. PIM kinase knockdown serves as a crucial experimental control to validate that the observed effects of AZD1208 are indeed due to the specific inhibition of PIM kinases.
Data Presentation: Summary of Effects
| Feature | PIM Kinase Knockdown (siRNA) | This compound | References |
| Mechanism | mRNA degradation, prevents protein synthesis | ATP-competitive inhibitor, blocks kinase activity | [7],[8],[1],[6] |
| Target Specificity | Can be isoform-specific or pan-PIM | Pan-PIM inhibitor (PIM-1, -2, -3) | [7],[1],[3] |
| Cell Proliferation | Reduces cell viability and proliferation | Inhibits cell growth (GI50 <1 µM in sensitive AML lines) | [9],[1] |
| Cell Cycle | Induces cell cycle arrest | Causes G1/S phase cell cycle arrest, increases p27 levels | [4],[1],[3] |
| Apoptosis | Induces apoptosis | Induces apoptosis, increases cleaved caspase 3 | [4],[1],[3] |
| Downstream Signaling | Reduces phosphorylation of 4EBP-1, S6, STAT-3 | Reduces phosphorylation of BAD, 4EBP1, p70S6K, S6 | [10],[1],[11] |
Quantitative Data: AZD1208 Potency
| Parameter | PIM-1 | PIM-2 | PIM-3 | Reference |
| Ki (nM) | 0.1 | 1.92 | 0.4 | [1] |
| IC50 (nM) | 0.4 | 5.0 | 1.9 | [1] |
Experimental Protocols
Detailed methodologies are provided below for key experiments designed to compare the effects of PIM kinase knockdown and AZD1208 treatment.
siRNA-Mediated PIM Kinase Knockdown
This protocol describes a general procedure for transiently knocking down PIM kinase expression in a cancer cell line (e.g., MOLM-16, a human AML cell line).
Materials:
-
PIM-1, PIM-2, PIM-3 specific siRNAs and a non-targeting control (NTC) siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ Reduced Serum Medium.
-
Appropriate cell culture medium and plates.
-
Cells to be transfected.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they are 70-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute the PIM kinase-targeting siRNA or NTC siRNA in Opti-MEM™ to the desired final concentration (typically 5-50 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding with downstream assays.
-
Validation: Harvest a subset of cells to validate knockdown efficiency via Western blotting or qPCR for PIM kinase expression.
Western Blotting for PIM Signaling
This protocol is for assessing the protein levels of PIM kinases and the phosphorylation status of their downstream targets.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PIM-1, anti-p-4EBP1, anti-4EBP1, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment (siRNA or AZD1208), wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay
This protocol measures the effect of PIM kinase knockdown or AZD1208 on cell proliferation.
Materials:
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: For knockdown experiments, perform reverse transfection in the 96-well plate. For inhibitor studies, add varying concentrations of AZD1208 to the wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control-treated cells and determine the GI50 value for AZD1208.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with PIM kinase siRNA or AZD1208 as described previously.
-
Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit's instructions. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of PIM kinase knockdown with AZD1208 treatment.
Logical Relationship: Mimicking Effects
This diagram demonstrates the logical equivalence in outcomes when targeting PIM kinases through either genetic or pharmacological means.
Conclusion
Both PIM kinase knockdown and pharmacological inhibition with AZD1208 effectively disrupt the PIM signaling pathway, leading to reduced cell proliferation and increased apoptosis in sensitive cancer models.[1][9][10] The strong correlation between the outcomes of these two methods provides robust evidence that the anti-cancer effects of AZD1208 are mechanistically driven by its on-target inhibition of PIM kinases. PIM kinase knockdown, therefore, stands as an indispensable tool for validating the mechanism of action of PIM kinase inhibitors and confirming PIM kinases as a viable therapeutic target in oncology.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of PIM Kinase Inhibitors in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases are crucial mediators of cytokine signaling pathways that regulate cell survival, proliferation, and differentiation. In multiple myeloma, the overexpression of PIM kinases, particularly PIM2, is a key driver of tumorigenesis and drug resistance, making them a compelling therapeutic target.[1][2][3][4][5] This guide provides a head-to-head comparison of several prominent PIM kinase inhibitors that have been evaluated in the context of multiple myeloma, supported by experimental data from preclinical studies.
PIM Kinase Signaling in Multiple Myeloma
PIM kinases are constitutively active and their function is primarily regulated at the level of transcription and protein stability. They are downstream effectors of the JAK/STAT and NF-κB signaling pathways, which are frequently activated in multiple myeloma.[1][4] PIM kinases exert their oncogenic effects by phosphorylating a range of downstream targets involved in critical cellular processes. Key substrates include the pro-apoptotic protein BAD, cell cycle inhibitors p21 and p27, the transcription factor c-Myc, and components of the mTORC1 signaling pathway, such as TSC2 and 4E-BP1.[1][4] By phosphorylating these substrates, PIM kinases promote cell survival, enhance proliferation, and stimulate protein synthesis.
Comparative Efficacy of PIM Inhibitors
A number of small molecule PIM kinase inhibitors have been developed, including pan-PIM inhibitors that target all three isoforms (PIM1, PIM2, and PIM3) and isoform-selective inhibitors. The following tables summarize the in vitro efficacy of several notable PIM inhibitors against various multiple myeloma cell lines.
Table 1: Pan-PIM Inhibitor Activity in Multiple Myeloma Cell Lines
| Inhibitor | Target | Cell Line | Efficacy Metric | Value | Reference |
| PIM447 (LGH447) | Pan-PIM | MM1S | Apoptosis (48h) | ~40% at 1 µM | [3] |
| NCI-H929 | Apoptosis (48h) | ~35% at 1 µM | [3] | ||
| RPMI-8226 | Apoptosis (48h) | ~30% at 1 µM | [3] | ||
| AZD1208 | Pan-PIM | KMS-12BM | IC50 (72h) | 1 µM | [6] |
| INCB053914 | Pan-PIM | KMS-12-BM | IC50 (p-BAD) | 134 nM | [1] |
| GNE-652 | Pan-PIM | 23 of 25 MM cell lines | IC50 | < 1 µM | [7] |
| SGI-1776 | Pan-PIM | U266 | DNA Synthesis Inhibition | 70% at 3 µM | [1] |
| U266 | Cell Death (72h) | ~60% at 3 µM | [1] | ||
| MM.1S | Cell Death (72h) | 20-30% at 3 µM | [1] |
Table 2: Comparative Activity of a PIM2-Selective vs. ATP-Competitive Pan-PIM Inhibitors
| Inhibitor | Target | Cell Line | Efficacy Metric (LC50) | Value | Reference |
| JP11646 | PIM2-selective (non-ATP competitive) | MM1.S | Viability | 16-222 nM | [2] |
| AZD1208 | Pan-PIM (ATP-competitive) | MM1.S | Viability | 23-56 µM | [2] |
| LGB321 | PIM2-selective (ATP-competitive) | MM1.S | Viability | 0.5-25 µM | [2] |
Note: IC50 (half-maximal inhibitory concentration) and LC50 (half-maximal lethal concentration) values can vary depending on the assay conditions and cell lines used.
The data indicate that while pan-PIM inhibitors like PIM447 and AZD1208 show activity against multiple myeloma cells, the novel PIM2-selective, non-ATP competitive inhibitor JP11646 demonstrates significantly greater potency in reducing cell viability.[2] This enhanced efficacy is attributed to its dual mechanism of inhibiting PIM2 kinase activity and also promoting the degradation of PIM2 protein, a feature not observed with ATP-competitive inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PIM inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
PIM inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[8]
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of the PIM inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of PIM kinase substrates.
Materials:
-
Treated multiple myeloma cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD, anti-BAD, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein and a loading control (e.g., β-actin) for normalization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of PIM inhibitors.
Conclusion
The development of PIM kinase inhibitors represents a promising therapeutic strategy for multiple myeloma. While pan-PIM inhibitors have demonstrated efficacy, newer generation compounds with unique mechanisms of action, such as the PIM2-selective inhibitor JP11646, show potential for enhanced potency. The comparative data and standardized protocols presented in this guide are intended to aid researchers in the continued evaluation and development of this important class of anti-cancer agents. Further head-to-head studies under uniform experimental conditions will be invaluable in definitively ranking the efficacy of these inhibitors and guiding clinical development.
References
- 1. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance with AZD1208 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD1208 hydrochloride, a pan-PIM kinase inhibitor, with other therapeutic alternatives, focusing on the critical aspect of drug resistance. While direct head-to-head cross-resistance studies between PIM kinase inhibitors are not extensively available in public literature, this document synthesizes existing preclinical data to offer insights into potential cross-resistance profiles and strategies to overcome therapeutic challenges.
Understanding PIM Kinase Inhibition and Resistance
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis. Their overexpression is implicated in numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy. AZD1208 is a potent, orally available pan-PIM kinase inhibitor.[1] However, as with many targeted therapies, both intrinsic and acquired resistance can limit its clinical efficacy.
Mechanisms of resistance to PIM kinase inhibitors, including AZD1208, are multifaceted. One of the key identified mechanisms is the feedback activation of the PI3K/AKT/mTOR signaling pathway.[1][2][3] Inhibition of PIM kinases can lead to an increase in reactive oxygen species (ROS), which in turn activates p38 and AKT, leading to the sustained activation of mTOR signaling and thereby promoting cell survival.[2]
Comparative Efficacy of AZD1208
AZD1208 has demonstrated potent inhibitory activity against all three PIM kinase isoforms. The following table summarizes its inhibitory concentrations.
| PIM Isoform | IC50 (nM) |
| PIM1 | 0.4 |
| PIM2 | 5.0 |
| PIM3 | 1.9 |
Table 1: In vitro inhibitory activity of AZD1208 against PIM kinase isoforms.
In preclinical studies, AZD1208 has shown efficacy in various cancer models, particularly in acute myeloid leukemia (AML). Its effectiveness, however, can be cell-line dependent, with sensitivity often correlating with high PIM1 expression and STAT5 activation.[1]
The following table presents the 50% growth inhibition (GI50) values for AZD1208 in a panel of AML cell lines, highlighting the spectrum of sensitivity.
| AML Cell Line | FLT3 Status | GI50 (µM) | Sensitivity |
| EOL-1 | < 1 | Sensitive | |
| KG-1a | WT | < 1 | Sensitive |
| Kasumi-3 | < 1 | Sensitive | |
| MV4-11 | ITD | < 1 | Sensitive |
| MOLM-16 | < 1 | Sensitive | |
| OCI-M1 | > 10 | Resistant | |
| OCI-M2 | > 10 | Resistant |
Table 2: Antiproliferative activity of AZD1208 in a panel of AML cell lines.[1]
Cross-Resistance Profile with Other PIM Kinase Inhibitors
Direct experimental data on cross-resistance between AZD1208 and other PIM kinase inhibitors like SGI-1776 or PIM447 is limited. However, based on the known mechanisms of resistance, some inferences can be drawn.
Inferred Cross-Resistance:
-
Shared Resistance Mechanisms: Resistance driven by the reactivation of downstream signaling pathways, such as the mTOR pathway, is likely to confer cross-resistance to other pan-PIM kinase inhibitors that act upstream of this node. If a cancer cell develops resistance to AZD1208 by upregulating a bypass signaling pathway that promotes cell survival, it is probable that other PIM inhibitors targeting the same pathway will also be less effective.
Overcoming Resistance and Potential for Synergy:
The understanding of resistance mechanisms opens avenues for combination therapies to overcome or prevent resistance.
-
Combination with mTOR inhibitors: Given that sustained mTOR signaling is a key resistance mechanism to AZD1208, combining it with mTOR inhibitors has shown synergistic effects in preclinical models.[1][2]
-
Combination with p38 inhibitors: Targeting the p38-mediated feedback loop with specific inhibitors can resensitize resistant cells to AZD1208.[2]
-
Combination with other targeted therapies: PIM kinase inhibition has been shown to overcome resistance to other targeted agents. For instance, AZD1208 can be effective in EGFR-TKI-sensitive and -resistant lung cancer cells.[4] Similarly, combining PIM inhibitors with FLT3 inhibitors has shown promise in overcoming resistance in AML.[4]
The following diagram illustrates the PIM signaling pathway and highlights the key resistance mechanism involving the feedback activation of the mTOR pathway.
Caption: PIM signaling pathway and a key resistance mechanism to AZD1208.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are outlines of key experimental protocols frequently employed.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PIM kinase inhibitor (e.g., AZD1208, SGI-1776) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of drug action and resistance.
-
Cell Lysis: Treat cells with the PIM inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-4E-BP1, total 4E-BP1, phospho-AKT, total AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of drug candidates and understanding resistance in a more complex biological system.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer the PIM inhibitor (e.g., AZD1208 via oral gavage) or vehicle control according to a predetermined schedule and dose.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting) to assess target engagement and downstream signaling.
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of the drug.
The following diagram outlines a general experimental workflow for a cross-resistance study.
Caption: A generalized workflow for investigating cross-resistance between PIM kinase inhibitors.
Conclusion
This compound is a potent pan-PIM kinase inhibitor with demonstrated preclinical activity. While direct comparative cross-resistance data with other PIM inhibitors is not abundant, the understanding of resistance mechanisms, particularly the feedback activation of the mTOR pathway, suggests a high potential for cross-resistance among inhibitors targeting the same pathway. The development of rational combination therapies that co-target these resistance pathways is a promising strategy to enhance the efficacy of PIM kinase inhibitors and overcome therapeutic resistance. Further head-to-head preclinical and clinical studies are warranted to definitively establish the cross-resistance profiles of different PIM kinase inhibitors and to optimize their clinical application.
References
Overcoming Ibrutinib Resistance: A Comparative Analysis of AZD1208 Efficacy in B-Cell Lymphoma
For Immediate Release
A deep dive into the preclinical efficacy of the pan-PIM kinase inhibitor, AZD1208, in ibrutinib-resistant B-cell lymphoma, offering a comparative perspective for researchers and drug development professionals.
Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has significantly improved outcomes for patients with various B-cell malignancies. However, the emergence of resistance, often mediated by mutations or upregulation of alternative survival pathways, presents a growing clinical challenge. This guide provides a comprehensive comparison of the efficacy of AZD1208, a pan-PIM kinase inhibitor, in ibrutinib-resistant cell lines, supported by experimental data and detailed methodologies.
The Rationale for Targeting PIM Kinases in Ibrutinib Resistance
Recent studies have identified the serine/threonine kinase PIM1 as a key player in mediating resistance to ibrutinib, particularly in the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2][3] Upregulation or stabilizing mutations of PIM1 can bypass BTK inhibition and sustain pro-survival signaling.[1][3] AZD1208, by inhibiting all three PIM kinase isoforms, presents a rational therapeutic strategy to overcome this resistance mechanism.
Quantitative Analysis of AZD1208 Efficacy
The following tables summarize the quantitative data on the efficacy of AZD1208, alone and in combination with ibrutinib, in ibrutinib-sensitive and -resistant ABC-DLBCL cell lines.
Table 1: Cell Viability (IC50) Data for Ibrutinib and AZD1208 in ABC-DLBCL Cell Lines
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - Ibrutinib-Resistant |
| HBL-1 | Ibrutinib | ~0.1 | >10 |
| HBL-1 | AZD1208 | ~5 | ~5 |
| HBL-1 | Ibrutinib + AZD1208 (1 µM) | Not Reported | ~1 |
| TMD8 (PIM1 wild-type) | Ibrutinib | ~0.05 | Not Applicable |
| TMD8 (PIM1 mutant) | Ibrutinib | ~0.5 | Not Applicable |
Data synthesized from Kuo et al., 2016.
Table 2: Apoptosis Data for Ibrutinib and AZD1208 Combination in Ibrutinib-Resistant HBL-1 Cells
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | <5% |
| Ibrutinib (10 µM) | ~10% |
| AZD1208 (5 µM) | ~15% |
| Ibrutinib (10 µM) + AZD1208 (5 µM) | ~40% |
Data estimated from graphical representations in Kuo et al., 2016.
The data clearly demonstrates that while ibrutinib-resistant HBL-1 cells are highly resistant to ibrutinib monotherapy, the addition of AZD1208 significantly restores sensitivity and induces a synergistic increase in apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing drug synergy.
Caption: BCR and PIM signaling pathways in ibrutinib resistance.
Caption: Workflow for evaluating AZD1208 and ibrutinib synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ibrutinib-resistant ABC-DLBCL cells (e.g., HBL-1R) in a 96-well plate at a density of 1 x 104 cells/well.
-
Drug Treatment: Treat cells with serial dilutions of AZD1208, ibrutinib, or the combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat ibrutinib-resistant cells with the desired concentrations of AZD1208, ibrutinib, or their combination for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against PIM1, phospho-BTK, total BTK, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparison with Other Alternatives
While AZD1208 shows significant promise, several other strategies are being explored to overcome ibrutinib resistance.
Table 3: Comparison of Alternative Strategies to Overcome Ibrutinib Resistance
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in Ibrutinib-Resistant Models | Key References |
| PIM Kinase Inhibition (e.g., AZD1208) | Overcomes PIM1-mediated resistance by inhibiting a key downstream survival pathway. | Synergistic with ibrutinib in preclinical models of ABC-DLBCL.[1][3] | Kuo et al., 2016[1][2][3] |
| Next-Generation BTK Inhibitors (e.g., Acalabrutinib, Zanubrutinib) | Covalently bind to BTK with higher selectivity, potentially reducing off-target effects. May have activity against some, but not all, BTK resistance mutations. | Improved safety profiles and efficacy in certain patient populations.[4] | Various clinical trial publications |
| Non-Covalent BTK Inhibitors (e.g., Pirtobrutinib) | Reversibly bind to BTK, effective against the common C481S resistance mutation. | Show efficacy in patients who have failed covalent BTK inhibitors. | Woyach et al., 2024 |
| BCL-2 Inhibition (e.g., Venetoclax) | Targets the anti-apoptotic protein BCL-2, a different survival pathway. | Synergistic with ibrutinib in preclinical models and has shown clinical efficacy in ibrutinib-resistant settings.[5][6] | Choudhary et al., 2017[6] |
| PI3K/AKT/mTOR Pathway Inhibition | Blocks parallel survival signaling pathways that can be activated upon BTK inhibition. | Can overcome resistance in some preclinical models.[7] | Various preclinical studies |
| CAR-T Cell Therapy | Utilizes genetically engineered T cells to recognize and kill lymphoma cells. | A therapeutic option for patients with relapsed or refractory disease following treatment with BTK inhibitors. | Clinical trial data |
Conclusion
The pan-PIM kinase inhibitor AZD1208 demonstrates significant preclinical efficacy in overcoming ibrutinib resistance in ABC-DLBCL cell lines, particularly when used in combination with ibrutinib. The synergistic induction of apoptosis highlights the potential of this combination therapy. While other promising alternatives exist, the targeted approach of inhibiting the PIM kinase-mediated resistance pathway makes AZD1208 a compelling candidate for further investigation in clinical settings for patients with ibrutinib-resistant B-cell malignancies. This guide provides a foundational understanding for researchers and clinicians exploring novel strategies to combat drug resistance in lymphoma.
References
- 1. The role of PIM1 in the ibrutinib-resistant ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The role of PIM 1 in the ibrutinib-resistant ABC subtype of diffuse large B-cell lymphoma | Semantic Scholar [semanticscholar.org]
- 3. The role of PIM1 in the ibrutinib-resistant ABC subtype of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Ibrutinib and ABT-199 in Diffuse Large B-Cell Lymphoma and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to BTK inhibition by ibrutinib can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Biomarkers of Response to the Pan-PIM Kinase Inhibitor AZD1208 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD1208 hydrochloride, a potent and orally bioavailable pan-PIM kinase inhibitor, with other alternative PIM kinase inhibitors. It includes a comprehensive overview of biomarkers for response, supporting experimental data, and detailed methodologies for key assays.
Introduction to AZD1208 and PIM Kinases
AZD1208 is a small molecule inhibitor that targets all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases: PIM1, PIM2, and PIM3.[] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell proliferation, survival, and apoptosis.[2][3] Upregulation of PIM kinases has been observed in numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[3][4] AZD1208 acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of the PIM kinases.[2][5] Preclinical studies and Phase I clinical trials have evaluated its efficacy in treating acute myeloid leukemia (AML) and other cancers.[2][5]
Biomarkers of Response to AZD1208
Identifying predictive biomarkers is critical for patient stratification and effective clinical use of AZD1208. Preclinical evidence has highlighted several potential biomarkers that correlate with sensitivity to this inhibitor.
Key Biomarkers:
-
PIM1 Expression: High expression levels of PIM1 kinase have been shown to correlate with sensitivity to AZD1208 in AML cell lines.[2][6]
-
STAT5 Activation: Constitutive activation (phosphorylation) of Signal Transducer and Activator of Transcription 5 (STAT5), a key upstream regulator of PIM1 expression, is also associated with increased sensitivity to AZD1208.[2][6]
-
Downstream Substrate Phosphorylation: The most direct pharmacodynamic biomarkers of AZD1208 activity are the phosphorylation levels of its downstream substrates. A reduction in the phosphorylation of the following proteins indicates effective target engagement and is a strong predictor of response in sensitive cell lines:[2][6]
-
p-4EBP1 (Ser65): Phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1.
-
p-p70S6K (Thr389): Phosphorylation of the ribosomal protein S6 kinase.
-
p-BAD (Ser112): Phosphorylation of the pro-apoptotic protein Bcl-2-associated death promoter.
-
Inhibition of p4EBP1 and p-p70S6K phosphorylation, leading to the suppression of protein translation, is considered a hallmark of PIM inhibition in responsive AML cells.[2][6]
Comparative Efficacy of PIM Kinase Inhibitors
The following tables summarize the in vitro potency of AZD1208 in comparison to other notable PIM kinase inhibitors across various cancer cell lines.
Table 1: Inhibitory Activity (IC50/Ki) of PIM Kinase Inhibitors against PIM Isoforms
| Inhibitor | PIM1 | PIM2 | PIM3 |
| AZD1208 | Ki: 0.1 nM[2] | Ki: 1.92 nM[2] | Ki: 0.4 nM[2] |
| IC50: 0.4 nM[7] | IC50: 5.0 nM[7] | IC50: 1.9 nM[7] | |
| SGI-1776 | IC50: 7 nM | IC50: 363 nM | IC50: 69 nM |
| PIM447 (LGH447) | Ki: 6 pM | Ki: 18 pM | Ki: 9 pM |
| CX-6258 | IC50: 5 nM[2] | IC50: 25 nM[2] | IC50: 16 nM[2] |
Table 2: Anti-proliferative Activity (GI50) of AZD1208 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | GI50 (µM) | PIM1 Expression | pSTAT5 Levels |
| MOLM-16 | < 1 | High | High |
| MV4-11 | < 1 | Moderate | High |
| KG-1a | < 1 | High | High |
| EOL-1 | < 1 | High | Moderate |
| Kasumi-3 | < 1 | Moderate | Low |
| OCI-AML3 | > 10 | Low | Low |
| U937 | > 10 | Low | Low |
| HL-60 | > 10 | Low | Low |
| NB4 | > 10 | Low | Low |
Data from Keeton et al., Blood, 2014.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: PIM Kinase Signaling Pathway and AZD1208 Inhibition.
References
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Rationale for Combining AZD1208 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical evidence supporting the combination of AZD1208, a pan-PIM kinase inhibitor, with various immunotherapy modalities for cancer treatment. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that are overexpressed in a variety of solid and hematological malignancies, where they play a crucial role in regulating cell proliferation, survival, and therapeutic resistance.[1][2] AZD1208 is a potent and selective oral inhibitor of all three PIM kinase isoforms.[3][4] Preclinical studies have demonstrated that combining AZD1208 with immunotherapy can lead to synergistic antitumor effects by modulating the tumor microenvironment, enhancing T-cell function, and overcoming resistance mechanisms.
Mechanism of Action and Rationale for Combination
PIM kinases contribute to an immunosuppressive tumor microenvironment and can mediate resistance to immunotherapy.[2][5] The rationale for combining AZD1208 with immunotherapy is based on the following key mechanisms:
-
Modulation of the Tumor Microenvironment: PIM kinases are implicated in the function of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[2][5] Inhibition of PIM kinases with AZD1208 has been shown to decrease the expression of inhibitory molecules on these cells, thereby reducing their suppressive activity and promoting an anti-tumor immune response.[2][5]
-
Enhancement of T-cell Function: PIM kinase inhibition can promote the differentiation of T cells into a more persistent and effective central memory phenotype.[2] Treatment with AZD1208 has been observed to decrease T-cell exhaustion markers, such as PD-1, and improve the infiltration and effector function of tumor-infiltrating lymphocytes.[1][2]
-
Overcoming Resistance to Immunotherapy: PIM kinase expression has been associated with resistance to checkpoint inhibitors.[2][5] By targeting PIM kinases, AZD1208 can potentially sensitize tumors to immunotherapies like anti-PD-1/PD-L1 blockade.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the combination of AZD1208 with different immunotherapy approaches.
Table 1: AZD1208 in Combination with Adoptive Cell Therapy (ACT) and Anti-PD-1 in a Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) | Survival Outcome | Key Findings | Reference |
| ACT alone | Data not specified | Baseline | Moderate tumor control | [1] |
| ACT + AZD1208 | Data not specified | Improved vs. ACT alone | Enhanced T-cell persistence | [1] |
| ACT + Anti-PD-1 | Data not specified | Improved vs. ACT alone | Standard combination | [1] |
| ACT + AZD1208 + Anti-PD-1 (Triple Combination) | Significantly better control of tumor growth | Quadrupled survival vs. ACT alone | Doubled migration of anti-tumor T cells to the tumor site | [1] |
Note: Specific tumor volume and survival percentage data were not available in the abstract. The full-text article should be consulted for these details.
Table 2: AZD1208 in Combination with Cytokine and Dendritic Cell (DC) Immunotherapy in a HER-2pos Breast Cancer Model
| Treatment Group | Tumor Outgrowth | Key Findings | Reference |
| Control | Baseline | Unimpeded tumor growth | [4] |
| AZD1208 alone | Moderately suppressed | Modest single-agent activity | [4] |
| HER-2 peptide-pulsed DCs alone | Suppressed | Immunotherapy effect | [4] |
| Recombinant IFN-γ alone | Suppressed | Immunotherapy effect | [4] |
| HER-2 peptide-pulsed DCs + AZD1208 | Significantly suppressed vs. single agents | Synergistic anti-tumor effect | [4] |
| Recombinant IFN-γ + AZD1208 | Significantly suppressed vs. single agents | Synergistic anti-tumor effect | [4] |
Note: Specific tumor volume data was not available in the abstract. The full-text article should be consulted for these details.
Experimental Protocols
In Vivo Murine Melanoma Model with Triple Combination Therapy
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16 melanoma.
-
Therapeutic Agents:
-
Adoptive Cell Therapy (ACT): Tumor-reactive T cells.
-
PIM Kinase Inhibitor: AZD1208.
-
Checkpoint Inhibitor: Anti-PD-1 antibody.
-
-
Treatment Protocol:
-
B16 melanoma cells are implanted subcutaneously in mice.
-
Once tumors are established, mice are treated with adoptively transferred tumor-reactive T cells.
-
AZD1208 is administered to a cohort of mice receiving ACT.
-
Another cohort receives a combination of ACT and an anti-PD-1 antibody.
-
The triple combination group receives ACT, AZD1208, and the anti-PD-1 antibody.
-
Tumor growth is monitored, and survival is recorded.[1]
-
In Vivo HER-2pos Breast Cancer Model
-
Animal Model: Murine model of HER-2pos breast cancer.
-
Therapeutic Agents:
-
PIM Kinase Inhibitor: AZD1208.
-
Dendritic Cell (DC) Vaccine: HER-2 peptide-pulsed dendritic cells.
-
Cytokines: Recombinant IFN-γ.
-
-
Treatment Protocol:
-
Mice are challenged with HER-2pos breast cancer cells.
-
Treatment groups receive single-agent therapy (AZD1208, HER-2 peptide-pulsed DCs, or IFN-γ) or combination therapy.
-
Tumor outgrowth is measured and compared between the different treatment groups.[4]
-
Visualizations
References
- 1. Triple combination cancer immunotherapy improves outcomes in preclinical melanoma model | EurekAlert! [eurekalert.org]
- 2. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase inhibitor AZD1208 in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZD1208 Hydrochloride
For researchers and laboratory professionals handling AZD1208 hydrochloride, a potent pan-Pim kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe handling and disposal of this compound, aligning with general safety protocols and information derived from safety data sheets (SDS).
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound, as indicated by safety data sheets, is to adhere to local, state, and federal regulations. The following steps provide a general operational plan that should be adapted to your institution's specific environmental health and safety (EHS) guidelines.
-
Consult Institutional EHS Guidelines: Before disposal, the first and most crucial step is to consult your institution's EHS office. They will provide specific instructions based on local regulations and the available waste disposal infrastructure.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. The label should include the chemical name, "this compound," and appropriate hazard warnings.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and absorbent materials from spill clean-ups, should be treated as hazardous waste. These items must be collected in a separate, clearly labeled container.
-
-
Spill Management: In the event of a spill, prevent further spread by absorbing liquids with an inert material like diatomite or universal binders. The contaminated absorbent material should then be collected for hazardous waste disposal. Following the clean-up, decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol, and collect the cleaning materials as hazardous waste.[1]
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS-approved waste management service. Do not dispose of this compound down the drain or in regular trash.[1][2] The compound should be treated as potentially toxic, and disposal must be carried out in accordance with all applicable regulations.[2]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided here is for guidance only and is based on general safety principles. As a user, it is your responsibility to ensure that all safety precautions are followed.[3] The potential hazards of research chemicals are often not fully known, and an absence of a warning does not imply that no hazard exists.[3] Always refer to the most current Safety Data Sheet for the specific product you are using and consult with your institution's environmental health and safety professionals.
References
Personal protective equipment for handling AZD1208 hydrochloride
Essential Safety and Handling Guide for AZD1208 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of this compound, a potent pan-Pim kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.
Physicochemical and Storage Data
Proper storage and handling are critical to maintain the stability and efficacy of this compound. The compound is a light yellow to yellow solid powder.[1] Below is a summary of its key properties and recommended storage conditions.
| Property | Value |
| Molecular Formula | C₂₁H₂₂ClN₃O₂S |
| Molecular Weight | 415.94 g/mol |
| Appearance | Light yellow to yellow solid powder[1] |
| Solubility | Soluble in DMSO (e.g., 75 mg/mL)[1][2] |
| Storage (Lyophilized) | -20°C for up to 3 years[1][3] |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month[1][3] |
Note: Aliquoting solutions is recommended to avoid multiple freeze-thaw cycles.[3]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of comprehensive public safety data, it is crucial to treat this compound as a hazardous substance. The following personal protective equipment (PPE) is mandatory when handling the solid powder or solutions.
-
Gloves : Double gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978) is recommended. Change gloves immediately if contaminated.
-
Eye Protection : Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Lab Coat : A disposable, fluid-resistant gown or a dedicated lab coat with tight cuffs is required. Ensure it is regularly cleaned or disposed of if contaminated.
-
Respiratory Protection : When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[4]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to preparation of stock solutions.
-
Receiving and Unpacking :
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Transport the sealed container to a designated handling area, preferably a chemical fume hood.
-
Don all required PPE before opening the package.
-
-
Preparation of Stock Solutions :
-
All weighing of the powdered compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use a dedicated set of spatulas and weighing papers.
-
Slowly add the solvent (e.g., DMSO) to the powder to avoid aerosolization.
-
Ensure the solution is fully dissolved before sealing the vial.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date, and your initials.
-
-
Use in Experiments :
-
When diluting stock solutions or adding the compound to experimental setups, always wear appropriate PPE.
-
Conduct all work in a chemical fume hood or biological safety cabinet.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste :
-
This includes contaminated gloves, gowns, weighing papers, pipette tips, and empty vials.
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste :
-
Collect all unused solutions and contaminated media in a sealed, labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Final Disposal :
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Arrange for pickup by your institution's environmental health and safety (EHS) department.
-
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Visual Guides
The following diagrams illustrate the general workflow for handling this potent compound and its mechanism of action.
Caption: Workflow for handling this compound.
Caption: Simplified signaling pathway for AZD1208.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
